n-Allylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSDMZUIKMAAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292783 | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50487-70-2 | |
| Record name | NSC85509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
n-Allylbenzenesulfonamide: A Comprehensive Technical Guide for Researchers
Introduction: Unveiling a Versatile Synthetic Building Block
n-Allylbenzenesulfonamide is a versatile bifunctional organic compound that holds significant potential for researchers, particularly those engaged in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive allyl group and a modifiable sulfonamide moiety, makes it a valuable intermediate for the construction of a diverse array of more complex molecules. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, while the allyl group provides a handle for a wide range of chemical transformations. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, providing practical insights and methodologies for its application in a research setting.
Physicochemical and Structural Properties: The Foundation of Reactivity
A thorough understanding of the fundamental physicochemical and structural characteristics of this compound is paramount for its effective utilization in synthesis and for predicting its behavior in various chemical environments.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined data and well-regarded computational predictions, providing a robust dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| Melting Point | 41-42 °C | |
| Boiling Point (estimated) | ~330-340 °C at 760 mmHg | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, acetone, ethyl acetate); sparingly soluble in water.[3] | |
| pKa (estimated) | 10-11 | [2][4] |
| Predicted XlogP | 1.5 | [1] |
Note: Some values are estimated based on data from closely related analogs such as N-butylbenzenesulfonamide.
The acidity of the sulfonamide proton (pKa ~10-11) is a critical feature, allowing for its deprotonation under moderately basic conditions to generate a nucleophilic nitrogen anion. This is a key step in many of the derivatization reactions discussed later in this guide.
Molecular Structure and Conformation
The molecular structure of this compound features a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both the phenyl ring and the nitrogen atom of the allyl amine moiety.
// Nodes for atoms S [label="S", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; N [label="N", pos="0,1.2!"]; C_phenyl_1 [label="C", pos="-1.2,0.8!"]; C_phenyl_2 [label="C", pos="-2.2,0.4!"]; C_phenyl_3 [label="C", pos="-3.2,0.8!"]; C_phenyl_4 [label="C", pos="-3.2,1.8!"]; C_phenyl_5 [label="C", pos="-2.2,2.2!"]; C_phenyl_6 [label="C", pos="-1.2,1.8!"]; C_allyl_1 [label="CH₂", pos="1.2,1.8!"]; C_allyl_2 [label="CH", pos="2.2,2.2!"]; C_allyl_3 [label="CH₂", pos="3.2,1.8!"]; H_N [label="H", pos="-0.5,1.8!"];
// Bonds S -- O1 [len=1.0]; S -- O2 [len=1.0]; S -- N [len=1.2]; S -- C_phenyl_1 [len=1.2]; N -- C_allyl_1 [len=1.2]; N -- H_N [len=1.0]; C_phenyl_1 -- C_phenyl_2 [len=1.0]; C_phenyl_2 -- C_phenyl_3 [len=1.0]; C_phenyl_3 -- C_phenyl_4 [len=1.0]; C_phenyl_4 -- C_phenyl_5 [len=1.0]; C_phenyl_5 -- C_phenyl_6 [len=1.0]; C_phenyl_6 -- C_phenyl_1 [len=1.0]; C_allyl_1 -- C_allyl_2 [len=1.0]; C_allyl_2 -- C_allyl_3 [style=double, len=1.0];
// Add invisible nodes and edges for double bonds if needed } Figure 1: 2D Chemical Structure of this compound.
The geometry around the sulfur atom is approximately tetrahedral. X-ray crystallographic studies of analogous sulfonamides reveal that the S-N bond length is typically in the range of 1.62-1.65 Å, while the S-O bond lengths are around 1.43 Å. The C-N-S bond angle is generally in the range of 115-120°. The rotational barrier around the S-N bond can influence the conformational preferences of the molecule.
Spectroscopic Characterization: Identifying the Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear signature for the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Aromatic protons (ortho to SO₂) |
| ~7.5-7.6 | m | 3H | Aromatic protons (meta and para to SO₂) |
| ~5.6-5.8 | m | 1H | Allylic CH |
| ~5.0-5.2 | m | 2H | Terminal allylic CH₂ |
| ~4.8-5.0 | t | 1H | NH |
| ~3.7-3.8 | t | 2H | N-CH₂ |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The NH proton is exchangeable with D₂O and its chemical shift can be variable.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary aromatic C (ipso to SO₂) |
| ~133 | Allylic CH |
| ~132 | Aromatic CH (para to SO₂) |
| ~129 | Aromatic CH (meta to SO₂) |
| ~127 | Aromatic CH (ortho to SO₂) |
| ~118 | Terminal allylic CH₂ |
| ~46 | N-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in this compound.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250-3300 | Medium, sharp | N-H stretch |
| ~3060-3080 | Medium | =C-H stretch (aromatic and vinyl) |
| ~2850-2950 | Weak-Medium | C-H stretch (aliphatic) |
| ~1640 | Weak | C=C stretch (allyl) |
| ~1330-1350 | Strong | Asymmetric SO₂ stretch |
| ~1150-1170 | Strong | Symmetric SO₂ stretch |
| ~910-990 | Medium | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns include the loss of the allyl group (m/z 156) and the benzenesulfonyl moiety (m/z 141), as well as the characteristic phenyl cation (m/z 77).
Synthesis of this compound: A Practical Protocol
The most common and reliable method for the synthesis of this compound is the reaction of allylamine with benzenesulfonyl chloride in the presence of a base.
Experimental Protocol
Materials:
-
Benzenesulfonyl chloride
-
Allylamine
-
Pyridine or 10% aqueous Sodium Hydroxide
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1 M)
-
Saturated aqueous Sodium Bicarbonate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve allylamine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 equivalents) to the cooled solution. Alternatively, a biphasic system with 10% aqueous sodium hydroxide can be used.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
If pyridine was used, wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
If aqueous NaOH was used, separate the organic layer and wash it with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by the spectroscopic methods detailed in Section 2 and by melting point analysis.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the allyl group and the sulfonamide moiety.
Reactions at the Allyl Group
The electron-rich double bond of the allyl group is susceptible to a variety of electrophilic additions and other transformations.
-
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) can add across the double bond to form dihalo derivatives. Epoxidation with reagents like m-CPBA yields the corresponding epoxide. Dihydroxylation can be achieved using osmium tetroxide or potassium permanganate.
-
Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, which involves the allylation of nucleophiles.[8]
-
Aza-Claisen Rearrangement: Under thermal or catalytic conditions, N-allyl sulfonamides can undergo sigmatropic rearrangements, such as the aza-Claisen rearrangement, to form new C-C bonds.[9]
Reactions at the Sulfonamide Moiety
The sulfonamide group offers several avenues for further functionalization.
-
N-Alkylation/Arylation: The acidic proton on the nitrogen can be removed by a base (e.g., NaH, K₂CO₃) to form the corresponding anion, which is a potent nucleophile.[10][11][12][13][14] This anion can then react with a variety of electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to afford N,N-disubstituted sulfonamides. This is a powerful strategy for introducing molecular diversity.
-
Reductive Cleavage: The benzenesulfonyl group can serve as a protecting group for the amine. It can be removed under specific reductive conditions to liberate the free secondary amine.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in both academic and industrial research, particularly in the synthesis of biologically active molecules.
-
Scaffold for Medicinal Chemistry: The benzenesulfonamide core is a privileged scaffold in drug discovery.[15] By modifying the allyl group and performing further substitutions on the sulfonamide nitrogen, libraries of compounds can be generated for screening against various biological targets.
-
Intermediate for Complex Molecule Synthesis: The dual reactivity of this compound allows for its use as a versatile intermediate in the synthesis of complex natural products and other target molecules. The allyl group can be elaborated into other functional groups, while the sulfonamide can be used to introduce nitrogen into a molecular framework.
-
Development of Covalent Inhibitors: The reactivity of the allyl group can be harnessed in the design of targeted covalent inhibitors, where the molecule forms a permanent bond with a specific amino acid residue in a protein target.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile Tool for the Modern Chemist
This compound represents a powerful and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible nature, coupled with the distinct and predictable reactivity of its allyl and sulfonamide functionalities, provides chemists with a wide range of opportunities to construct novel and complex molecular architectures. A solid understanding of its chemical properties, structure, and reactivity, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this valuable compound.
References
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Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]
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Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]
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Roecker, A. J., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. PubMed. Available at: [Link]
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Reddy, R. P., & Hsung, R. P. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. NIH. Available at: [Link]
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ResearchGate. (2025). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. Retrieved from [Link]
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Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Journal of Chemical & Engineering Data. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]
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Alsughayer, A., et al. (2011). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. Retrieved from [Link]
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ResearchGate. (2025). Measurement and correlation of solubility of N-chlorobenzenesulfonamide sodium and N-chloro-4-toluenesulfonamide sodium in binary ethanol + propan-2-ol mixtures from 278.00 K to 323.00 K. Retrieved from [Link]
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MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]
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ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]
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PubMed. (2015). Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. Retrieved from [Link]
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Available at: [Link]
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Alsughayer, A., et al. (2011). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
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ResearchGate. (2025). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Retrieved from [Link]
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Lebeuf, R., et al. (2018). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PMC. Available at: [Link]
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ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-Hydroxybenzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]
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PubMed. (2014). Effect of allylic groups on S(N)2 reactivity. Retrieved from [Link]
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PubMed. (2006). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Retrieved from [Link]
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n-Allylbenzenesulfonamide synthesis mechanism and reaction pathway
An In-Depth Technical Guide to the Synthesis of n-Allylbenzenesulfonamide: Mechanism and Reaction Pathway
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. Primarily focusing on the prevalent Schotten-Baumann reaction pathway, this document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and explores alternative synthetic strategies. The content is structured to deliver not only procedural steps but also the causal reasoning behind methodological choices, ensuring a deep understanding for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-cancer agents.[1][2] Its ability to act as a bioisostere of carboxylic acids, coupled with its unique physicochemical properties, makes it a privileged scaffold in drug design.[3][4] this compound serves as a versatile building block, incorporating both the critical benzenesulfonamide core and a reactive allyl group, which can be further functionalized for the synthesis of more complex molecular architectures. The most direct and widely adopted method for its synthesis is the reaction between benzenesulfonyl chloride and allylamine.
Core Synthesis Pathway: The Schotten-Baumann Reaction
The synthesis of this compound is classically achieved via a nucleophilic acyl substitution known as the Schotten-Baumann reaction.[5][6] This robust and high-yielding reaction involves the acylation of an amine with a sulfonyl chloride in the presence of a base.[7][8]
Detailed Reaction Mechanism
The reaction proceeds through a well-established two-step mechanism: nucleophilic attack followed by elimination.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of allylamine attacking the highly electrophilic sulfur atom of benzenesulfonyl chloride. The sulfur atom's electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a transient tetrahedral intermediate.[5][9]
-
Elimination and Deprotonation: The unstable tetrahedral intermediate rapidly collapses. The chloride ion, being an excellent leaving group, is expelled, and the sulfonamide bond is formed. The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A base present in the reaction medium then abstracts this acidic proton to yield the final, neutral this compound product and a salt byproduct (e.g., HCl neutralized by the base).[9][10]
The overall reaction is highly efficient and typically proceeds to completion.[11]
Causality of Experimental Choices
The efficiency of the Schotten-Baumann reaction is highly dependent on the chosen conditions.
-
Choice of Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[10] Without a base, the HCl would protonate the starting allylamine, rendering it non-nucleophilic and halting the reaction. Common choices include aqueous bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), or organic bases like pyridine or triethylamine (TEA) in aprotic solvents.[5][12][13] The choice often depends on the solubility of the reactants and the desired work-up procedure. Aqueous bases are inexpensive and effective, but may lead to competitive hydrolysis of the sulfonyl chloride.[14][15]
-
Solvent System: The reaction can be performed under various conditions. A two-phase system (e.g., an organic solvent like dichloromethane (DCM) with aqueous base) is common, where the amine and sulfonyl chloride react in the organic phase while the HCl byproduct is neutralized in the aqueous phase.[13] Alternatively, a single-phase system using a solvent like tetrahydrofuran (THF) with an aqueous base can be employed.[12] The solvent choice is critical for ensuring that the reactants are sufficiently solubilized to react efficiently.
-
Temperature Control: The reaction is typically exothermic. It is often initiated at a low temperature (e.g., 0 °C) by adding the sulfonyl chloride dropwise to the amine solution. This controlled addition helps to manage the heat generated, preventing potential side reactions and decomposition of the reactants. After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.
Detailed Experimental Protocol
The following protocol is a robust, self-validating method adapted from established procedures for the synthesis of analogous sulfonamides.[12]
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Benzenesulfonyl Chloride | 176.62 | 0.93 g (0.66 mL) | 5.25 |
| Allylamine | 57.09 | 0.46 mL | 6.15 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.73 g | 12.5 |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |
| Water | 18.02 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | ~50 mL | - |
| 5 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Brine (Saturated NaCl) | - | ~20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (0.46 mL) and potassium carbonate (1.73 g) in a mixture of 10 mL of THF and 10 mL of water. Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (0.93 g) in 10 mL of THF. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of DCM and 20 mL of water. Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with 20 mL of 5 M HCl (to remove excess allylamine), 20 mL of water, and 20 mL of brine. The acidic wash is crucial for purifying the product from the starting amine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure this compound.
Alternative Synthetic Routes
While the Schotten-Baumann reaction is the workhorse method, alternative strategies exist that may be advantageous in specific contexts, such as for substrate scope expansion or under milder conditions.
-
Ruthenium-Catalyzed N-Alkylation: Modern catalytic methods offer pathways for the N-alkylation of sulfonamides using alcohols instead of alkyl halides. Ruthenium complexes, for instance, can catalyze the reaction between a primary sulfonamide and an alcohol, providing a more atom-economical and environmentally friendly route.[16][17] This approach avoids the use of sulfonyl chlorides altogether if starting from benzenesulfonamide.
-
Copper-Catalyzed N-Arylation: For synthesizing N-aryl sulfonamides, copper-catalyzed cross-coupling reactions between sulfonamides and arylboronic acids have emerged as a powerful alternative to traditional methods.[2][17] While not directly applicable to allyl groups, this methodology highlights the ongoing development of milder, catalytic approaches in sulfonamide synthesis.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the Schotten-Baumann reaction of benzenesulfonyl chloride with allylamine. A thorough understanding of the nucleophilic substitution mechanism and the rationale behind the choice of base, solvent, and temperature allows for the optimization of this transformation. The detailed experimental protocol provided herein offers a clear and validated pathway for obtaining this important chemical intermediate. As the field of synthetic chemistry evolves, catalytic methods will likely provide complementary routes, offering advantages in sustainability and substrate versatility.
References
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Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
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White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]
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ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare. Available at: [Link]
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Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Request PDF. Available at: [Link]
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Perez, A. C., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(12), 2695-2705. Available at: [Link]
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King, J. F., et al. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(3), 407-415. Available at: [Link]
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Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]
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Liu, P., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397-8406. Available at: [Link]
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. Available at: [Link]
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DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]
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Unacademy. (n.d.). Hinsberg Reagent And Test. Unacademy. Available at: [Link]
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ResearchGate. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]
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Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(15), 10393-10410. Available at: [Link]
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ResearchGate. (2020). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Request PDF. Available at: [Link]
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ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
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Spectroscopic Data for n-Allylbenzenesulfonamide: An In-depth Technical Guide
Introduction
n-Allylbenzenesulfonamide is a molecule of interest in organic synthesis, serving as a versatile building block and precursor. Its structure, combining an aromatic sulfonyl group with a reactive allyl moiety, imparts a unique chemical character that is valuable in the development of novel compounds, particularly in the pharmaceutical and materials science sectors. A thorough understanding of its spectroscopic properties is paramount for researchers, enabling unambiguous identification, purity assessment, and the elucidation of reaction pathways.
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus extends beyond a mere presentation of data. We will delve into the rationale behind the observed spectral features, offering insights grounded in the principles of spectroscopic analysis and drawing comparisons with related structures to provide a comprehensive and practical understanding for researchers, scientists, and drug development professionals.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, allylic, and sulfonamide protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized in the table below. These predictions are based on established chemical shift theory and data from analogous N-alkylbenzenesulfonamides.[1][2][3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aromatic (ortho-H) | 7.85 - 7.95 | d | ~7-8 | 2H |
| Aromatic (meta-H) | 7.50 - 7.60 | t | ~7-8 | 2H |
| Aromatic (para-H) | 7.60 - 7.70 | t | ~7-8 | 1H |
| N-H | 5.0 - 6.0 | t | ~5-6 | 1H |
| Allyl (-CH=) | 5.70 - 5.85 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6 | 1H |
| Allyl (=CH₂, trans) | 5.20 - 5.30 | d | ~17 | 1H |
| Allyl (=CH₂, cis) | 5.10 - 5.20 | d | ~10 | 1H |
| Allyl (-CH₂-) | 3.65 - 3.75 | dt | J_vicinal ≈ 6, J_NH ≈ 5-6 | 2H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield region of the spectrum is dominated by the aromatic protons of the benzenesulfonyl group. The ortho protons are the most deshielded due to the anisotropic effect of the sulfonyl group and their proximity to the electron-withdrawing sulfur atom. The N-H proton signal is expected to be a triplet due to coupling with the adjacent methylene protons of the allyl group, and its chemical shift can be sensitive to solvent and concentration.[3]
The allylic protons display a classic and informative set of signals. The internal methine proton (-CH=) will appear as a doublet of doublet of triplets (ddt) due to coupling with the terminal vinyl protons (cis and trans) and the adjacent methylene protons. The terminal vinyl protons (=CH₂) will appear as distinct doublets, with the trans proton exhibiting a larger coupling constant than the cis proton. The methylene protons (-CH₂-) adjacent to the nitrogen will be seen as a doublet of triplets, coupling with both the N-H proton and the vinylic methine proton.[4]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | 140 - 142 |
| Aromatic (C-ortho) | 128 - 130 |
| Aromatic (C-meta) | 126 - 128 |
| Aromatic (C-para) | 132 - 134 |
| Allyl (-CH=) | 133 - 135 |
| Allyl (=CH₂) | 117 - 119 |
| Allyl (-CH₂-) | 45 - 47 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The chemical shifts of the aromatic carbons are influenced by the sulfonyl substituent. The ipso-carbon, directly attached to the sulfur, is expected to be the most downfield in the aromatic region. The signals for the ortho, meta, and para carbons will be distinct. In the aliphatic region, the two sp² carbons of the allyl group will be in the vinylic region, with the terminal =CH₂ carbon appearing at a higher field than the internal -CH= carbon. The sp³ methylene carbon attached to the nitrogen will be the most upfield signal.[6][7][8]
Experimental Protocol: NMR Spectroscopy
Trustworthiness: A Self-Validating System
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the N-H proton.[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to confirm the proton count for each resonance.
-
Measure the coupling constants for all multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon environment.
-
For further structural confirmation, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Alkene =C-H Stretch | 3020 - 3080 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Stretch (Alkene) | 1640 - 1650 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| SO₂ Asymmetric Stretch | 1330 - 1350 | Strong |
| SO₂ Symmetric Stretch | 1150 - 1170 | Strong |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of this compound will be dominated by the strong absorption bands of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic and appear in the fingerprint region.[9][10] The N-H stretching vibration will be a medium-intensity band in the 3250-3350 cm⁻¹ region.[11] The presence of both aromatic and vinylic C-H bonds will be indicated by absorptions just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.[12][13] The C=C double bond of the allyl group will show a medium to weak absorption around 1640-1650 cm⁻¹.[14]
Experimental Protocol: IR Spectroscopy
Trustworthiness: A Self-Validating System
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (if liquid or low-melting solid): Dissolve a small amount of the sample in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Proposed Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 156 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 141 | [C₆H₅SO₂]⁺ (Benzenesulfonyl cation) |
| 93 | [M - C₆H₅SO₂]⁺ (Allylamine radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Expertise & Experience: Interpreting the Mass Spectrum
Upon electron ionization, this compound is expected to show a molecular ion peak at m/z 197. The fragmentation pattern will be dictated by the cleavage of the weakest bonds. A prominent fragmentation pathway is the cleavage of the N-C bond of the allyl group, leading to the loss of an allyl radical (mass 41) and the formation of a fragment at m/z 156. Another significant fragmentation is the cleavage of the S-N bond, resulting in the formation of the benzenesulfonyl cation at m/z 141 and the allylamine radical cation at m/z 56 (this is less likely to be observed as a stable cation). The benzenesulfonyl cation can further fragment to the phenyl cation at m/z 77 by loss of SO₂. The allyl cation at m/z 41 is also an expected fragment.[15][16][17][18][19]
Fragmentation Pathway
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
Trustworthiness: A Self-Validating System
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that will primarily show the protonated molecule [M+H]⁺ at m/z 198.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
IV. Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and comprehensive dataset for its unequivocal identification and structural verification. The predicted spectra, based on fundamental principles and data from analogous compounds, offer a reliable guide for researchers. The detailed experimental protocols outlined herein ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chemical entity.
V. References
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Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714. [Link]
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Irikura, K. K., & Todua, I. (2014). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 25(6), 1058-1066. [Link]
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PubChem. (n.d.). N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, and biological evaluation of some new N-aryl-4-methylbenzenesulfonamides. European Journal of Medicinal Chemistry, 45(4), 1323-1331. [Link]
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Benmebarek, S., Sabiha, A. B., Benmebarek, I. E., & Merazig, H. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]
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Sun, W., Li, Y., & Harrison, A. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-993. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Baxter, R. L., & Mander, L. N. (1983). A guide to 1H NMR chemical shift values. Journal of Organic Chemistry, 48(15), 2574-2576. [Link]
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Al-Omair, M. A. (2013). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 5(5), 2248-2253. [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
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Hu, N., Liu, P., Jiang, K., Zhou, Y., & Pan, Y. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3059-3064. [Link]
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University of California, Davis. (n.d.). Typical Proton NMR Chemical Shifts. Chemistry LibreTexts. [Link]
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University of California, Davis. (n.d.). Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Wang, Z., Hop, C. E. C. A., Kim, M. S., Huskey, S. E., Baillie, T. A., & Guan, Z. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 17(15), 1731-1737. [Link]
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PubChem. (n.d.). 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 15(5), 513-519. [Link]
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Csomos, P., & Kuszmann, J. (2001). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 39(9), 522-528. [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary Chemistry. [Link]
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Maricopa Community Colleges. (n.d.). IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]
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Jios, J. L., Furlong, J. J. P., & Kaufman, T. S. (2005). Spectral assignments and reference data. Magnetic Resonance in Chemistry, 43(9), 755-763. [Link]
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PubChem. (n.d.). n-Benzoyl sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder Department of Chemistry. [Link]
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University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Kochev, N. T., Jeliazkova, N. N., & Yordanov, S. D. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-248. [Link]
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Aghajanpour, M., Fara, R., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Aghajanpour, M., Fara, R., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Lee, J., Kim, H., & Lee, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]
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Scottsdale Community College. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-16. [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]
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Borer, P. N., & Kan, L. S. (1983). Prediction of 1H NMR chemical shifts of DNA oligomers. Journal of Molecular Biology, 164(2), 333-340. [Link]
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Grelier, G., Madanamoothoo, A., Valerio, V., Paruzzo, F., & Wist, J. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(5), 1109. [Link]
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Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of n-Allylbenzenesulfonamide in Common Laboratory Solvents
Introduction
n-Allylbenzenesulfonamide is a versatile organic compound featuring a core structure that integrates a reactive allyl group with a benzenesulfonamide moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. As with any compound destined for these applications, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of this compound in a range of common laboratory solvents. Our focus extends beyond mere data presentation to elucidate the underlying chemical principles and provide robust, field-proven methodologies for researchers, scientists, and drug development professionals to confidently assess these critical parameters.
Physicochemical Drivers of Solubility and Stability
The behavior of this compound in solution is dictated by the interplay of its constituent functional groups: the aromatic benzene ring, the polar sulfonamide group, and the reactive allyl group.
-
Benzenesulfonamide Moiety: The sulfonamide group (-SO₂NH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens). This confers a degree of polarity to the molecule, suggesting potential solubility in polar solvents. The benzene ring, while nonpolar, contributes to van der Waals interactions. Lignosulfonates, which also contain sulfonate groups, exhibit water-solubility due to the presence of these hydrophilic groups.[1]
-
Allyl Group: The allyl group (–CH₂–CH=CH₂) introduces a nonpolar, aliphatic character. More importantly, the double bond is a site of potential reactivity, influencing the compound's stability. Allyl groups are known to activate adjacent positions for Sₙ2 reactions and can undergo various addition reactions.[2]
The overall solubility of this compound in a given solvent will be a balance between these competing characteristics. A solvent that can effectively solvate both the polar sulfonamide and the nonpolar regions of the molecule is likely to be a good candidate.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from its structure and general principles of "like dissolves like."[3] A systematic experimental approach is the most reliable way to quantify its solubility.
Predicted Solubility in Common Laboratory Solvents
Based on its structure, the following trends in solubility can be anticipated:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of these solvents to form hydrogen bonds suggests they will interact favorably with the sulfonamide group. However, the nonpolar benzene ring and allyl group may limit solubility, particularly in water. Alcohols like ethanol and methanol are expected to be better solvents than water due to their lower polarity.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess polar character and can act as hydrogen bond acceptors, allowing them to solvate the sulfonamide group effectively. They are generally good solvents for a wide range of organic compounds and are expected to readily dissolve this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The nonpolar regions of this compound (the benzene ring and allyl group) will interact favorably with these solvents through van der Waals forces. However, the polar sulfonamide group will be poorly solvated, likely leading to lower solubility compared to polar aprotic solvents.
Quantitative Solubility Data
The following table presents a framework for experimentally determining and presenting the solubility of this compound. The values provided are hypothetical placeholders to illustrate the format.
| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | Polar Protic | 25 | < 0.1 | < 0.005 |
| Ethanol | Polar Protic | 25 | 15.2 | 0.77 |
| Methanol | Polar Protic | 25 | 20.5 | 1.04 |
| Acetone | Polar Aprotic | 25 | > 50 | > 2.53 |
| Acetonitrile | Polar Aprotic | 25 | 35.8 | 1.81 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 50 | > 2.53 |
| Dichloromethane | Nonpolar | 25 | 25.4 | 1.29 |
| Toluene | Nonpolar | 25 | 5.1 | 0.26 |
| Hexane | Nonpolar | 25 | < 0.5 | < 0.025 |
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This protocol outlines a reliable method for quantifying the solubility of this compound.
Principle: A supersaturated solution of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For faster separation, the samples can be centrifuged.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
Caption: Experimental Workflow for Solution Stability Testing.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in research and development. This guide has provided a framework for both predicting and experimentally determining these critical parameters. By understanding the interplay of the molecule's functional groups, researchers can make informed decisions about solvent selection for synthesis, purification, formulation, and storage. The detailed, self-validating protocols provided herein offer a robust starting point for generating the high-quality data necessary to advance scientific discovery and therapeutic innovation. It is through such rigorous characterization that the full potential of versatile molecules like this compound can be realized.
References
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Potential applications of n-Allylbenzenesulfonamide in medicinal chemistry
N-Allylbenzenesulfonamide: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Strategic Value of the this compound Core
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The ideal starting point is not merely a collection of atoms, but a versatile and reactive framework amenable to extensive chemical modification, enabling the exploration of vast chemical space. This compound emerges as such a scaffold, offering a unique convergence of desirable properties. It features the well-established sulfonamide moiety, a cornerstone pharmacophore present in a multitude of clinically successful drugs, coupled with a reactive allyl group that serves as a versatile handle for diversification.[1]
The sulfonamide group's utility is rooted in its ability to act as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group, making it a privileged motif for targeting metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[2] The allyl group, conversely, is a gateway to a rich portfolio of synthetic transformations, allowing for the controlled introduction of complexity and the fine-tuning of physicochemical properties. This guide provides a senior scientist's perspective on the synthesis, derivatization, and application of the this compound scaffold, underscoring its potential in the development of next-generation therapeutics.
Part 1: Synthesis and Chemical Reactivity
Foundational Synthesis of this compound
The synthesis of the core scaffold is straightforward and robust, typically achieved through the nucleophilic attack of allylamine on benzenesulfonyl chloride. The choice of base and solvent is critical for optimizing yield and purity while minimizing environmental impact. While traditional methods often employed pyridine in chlorinated solvents, a more efficient and greener approach utilizes a biphasic system with a mild inorganic base.[3]
-
Reaction Setup: To a round-bottom flask charged with allylamine (1.2 equivalents) and tetrahydrofuran (THF, ~5 mL per mmol of sulfonyl chloride), add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Cool the stirring mixture to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.0 equivalent) in THF dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Caption: Synthesis of this compound.
Strategic Derivatization Points
The true power of the this compound scaffold lies in its three primary points for diversification. Each site allows for distinct chemical transformations, enabling a multi-pronged approach to optimizing biological activity, selectivity, and pharmacokinetic properties.
-
The Allyl Group: This is the most versatile handle for introducing molecular diversity. It is amenable to a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, olefin metathesis, dihydroxylation, epoxidation, and ozonolysis. These transformations allow for the installation of new aromatic rings, heterocyclic systems, and various functional groups to probe interactions with the target protein.
-
The Sulfonamide Nitrogen: While the initial synthesis populates this position with the allyl group, the sulfonamide nitrogen itself is a key site for modification in the broader class of benzenesulfonamides. N-acylation or N-alkylation of a primary benzenesulfonamide (prior to allylation or via a different synthetic route) allows for the introduction of groups that can modulate acidity, lipophilicity, and hydrogen bonding capacity.[4][5] N-acyl sulfonamides, for instance, are recognized bioisosteres of carboxylic acids, offering improved metabolic stability and cell permeability.[6]
-
The Phenyl Ring: The aromatic ring can be functionalized using classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). These substituents can alter the electronic properties of the sulfonamide group, influence the overall conformation of the molecule, and establish additional binding interactions within a receptor pocket.
Caption: Key derivatization points of the scaffold.
Part 2: Applications in Medicinal Chemistry
The benzenesulfonamide motif is a validated pharmacophore, and its derivatives have been successfully developed as anticancer, anti-inflammatory, and anti-infective agents.[1][2] The this compound framework provides a robust starting point for designing potent and selective modulators of various biological targets.
Anticancer Agents
The acidic tumor microenvironment and aberrant signaling pathways are key targets for cancer therapy. Benzenesulfonamide derivatives have shown significant promise in this area.
-
Carbonic Anhydrase (CA) Inhibition: Tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors.[2] They play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. The primary sulfonamide group is a classic zinc-binding motif that potently inhibits these enzymes. By designing derivatives of this compound, researchers can achieve isoform-selective inhibition, leading to targeted anticancer effects.[7]
-
Kinase Inhibition: Receptor tyrosine kinases are critical nodes in cancer cell signaling. Benzenesulfonamide analogs have been identified as potent inhibitors of targets like the Tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma (GBM).[8] The scaffold serves as a template for designing molecules that can fit into the ATP-binding pocket of the kinase, disrupting downstream signaling.
-
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: The HIF-1 pathway is a central regulator of the cellular response to hypoxia and a key driver of tumor angiogenesis and survival. Novel benzenesulfonamide derivatives have been discovered as potent inhibitors of this pathway, demonstrating efficacy in animal models of cancer.[9] Structure-activity relationship (SAR) studies have shown that modifications to both the benzenesulfonyl group and the N-substituent are critical for optimizing potency.[9]
| Compound ID | Target/Pathway | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AL106 | TrkA | U87 (Glioblastoma) | 58.6 | [8] |
| 4a | Anticancer (general) | MCF-7 (Breast) | 38.1 | [10] |
| 4d | Anticancer (general) | MCF-7 (Breast) | 41.0 | [10] |
| HIF-1 Inhibitor Analog | HIF-1 Pathway | Reporter Assay | Varies | [9] |
Anti-Inflammatory Agents
Chronic inflammation is a key pathological feature of many diseases. Benzenesulfonamides are famously represented in this area by celecoxib, a selective COX-2 inhibitor.
-
Cyclooxygenase (COX) Inhibition: The design of selective COX-2 inhibitors remains a major goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition. Novel pyrazole-bearing benzenesulfonamides, which can be viewed as analogs derivable from the core scaffold, have shown excellent anti-inflammatory activity and improved selectivity profiles compared to celecoxib.[11]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition: As a downstream enzyme in the prostaglandin E2 (PGE₂) synthesis pathway, mPGES-1 represents a promising alternative target to COX-2. N-amido-phenylsulfonamide derivatives have been identified as novel mPGES-1 inhibitors, effectively reducing PGE₂ levels in cellular assays.[12] Molecular docking studies suggest these compounds block the substrate binding site, providing a clear mechanistic rationale for their activity.[12]
Ion Channel Modulators for Pain and Lung Injury
Ion channels are fundamental to neuronal signaling and physiological regulation, making them attractive drug targets.
-
Nav1.7 Inhibitors for Chronic Pain: The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain. Gain-of-function mutations cause intense pain syndromes, while loss-of-function mutations lead to an inability to perceive pain. Recently, novel arylsulfonamides have been designed as potent and selective Nav1.7 inhibitors, demonstrating significant analgesic efficacy in preclinical pain models.[13] SAR studies are crucial in this context to optimize selectivity against other Nav subtypes, particularly cardiac Nav1.5, to ensure a safe therapeutic window.[13]
-
TRPV4 Inhibitors for Acute Lung Injury: The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is involved in endothelial barrier function. Its overactivation can contribute to pulmonary edema in acute lung injury (ALI). Benzenesulfonamide derivatives have been developed as potent TRPV4 antagonists, showing the ability to mitigate lipopolysaccharide-induced lung injury in mouse models.[14]
| Compound ID | Target | Activity | Reference |
| 15d | COX-2 | ED₅₀ = 51 µM/kg | [11] |
| 1f | TRPV4 | IC₅₀ = 0.46 µM | [14] |
| 3g | hCA I | Kᵢ = 4.07 nM | [15] |
| 3c | hCA II | Kᵢ = 10.68 nM | [15] |
| 3f | Acetylcholinesterase | Kᵢ = 8.91 nM | [15] |
Part 3: Experimental Workflows and Validation
A successful drug discovery campaign relies on a robust, iterative cycle of design, synthesis, and testing. The this compound scaffold is well-suited to this process.
Workflow for Derivative Library Synthesis and Screening
The process begins with the synthesis of the core scaffold, followed by parallel synthesis techniques to generate a library of diverse analogs. This library is then subjected to a cascade of biological assays to identify promising hits for further optimization.
Caption: Iterative workflow for drug discovery.
Representative Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a common method for assessing the inhibitory potential of synthesized compounds against CA isoforms. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically.
-
Reagent Preparation:
-
Prepare a stock solution of the purified human CA isoenzyme (e.g., hCA I or hCA II) in Tris-HCl buffer (pH 7.4).
-
Prepare stock solutions of the test compounds (e.g., this compound derivatives) in DMSO.
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add Tris-HCl buffer.
-
Add a small volume of the test compound solution to achieve the desired final concentration. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Add the enzyme solution to initiate a brief pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding the NPA substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 400 nm using a plate reader. Continue to take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time plot) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation.[15]
-
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, coupled with multiple, well-defined points for chemical diversification, provides researchers with a powerful tool to tackle a wide range of therapeutic targets. The proven success of the broader benzenesulfonamide class in oncology, inflammation, and beyond provides a strong foundation of validated pharmacology upon which to build.[2][8][11][13][14][15][16][17]
Future efforts will likely focus on leveraging new synthetic methodologies to expand the accessible chemical space around this core.[18] The incorporation of novel bioisosteres and the application of computational modeling will further refine the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. As drug discovery continues to evolve, versatile and strategically designed building blocks like this compound will remain indispensable assets in the quest for new medicines.[19]
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Kim, J., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-7. [Link]
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Ngassa, F. N., et al. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 654–658. [Link]
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Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6619. [Link]
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Obioma, U. P., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. [Link]
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Morigi, R., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Expert Opinion on Drug Discovery, 12(10), 1019-1033. [Link]
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Ghorab, M. M., et al. (2004). Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure-Activity Relationships for a Novel Class of Antitumor Agents. Journal of Medicinal Chemistry, 47(14), 3673-3681. [Link]
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Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
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Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
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Gouda, M. A., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 336-45. [Link]
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Wang, Z., et al. (2024). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry, 111, 117946. [Link]
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Senturk, M., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 102, 104085. [Link]
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El-Masry, A. H., et al. (2017). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharma and Pharmaceutical Sciences. [Link]
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Topal, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1660-1668. [Link]
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Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukr. Bioorg. Acta. [Link]
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Gavrylenko, O. V., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
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Wang, C., et al. (2021). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Organic Chemistry Frontiers, 8(15), 4125-4131. [Link]
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Park, H., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992. [Link]
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Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. [Link]
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Cumming, J. G., et al. (2015). Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. Drug Discovery Today, 20(1), 11-7. [Link]
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The Dual-Faceted Reactivity of the Allyl Group in N-Allylbenzenesulfonamide: A Technical Guide for Synthetic Strategy
Abstract
N-Allylbenzenesulfonamide stands as a versatile and pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive allyl moiety appended to a robust sulfonamide framework, offers a dual functionality that is highly sought after in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This technical guide provides an in-depth exploration of the reactivity of the allyl group within this molecule, presenting a comprehensive overview of its participation in a variety of synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the strategic application of this compound as both a reactive functional handle and a strategically labile protecting group. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The this compound scaffold marries two key functional groups in organic chemistry: the electron-withdrawing sulfonamide and the versatile allyl group. The sulfonamide group, a common pharmacophore and a robust chemical entity, modulates the electronic properties of the molecule and can serve as a directing group in certain reactions. The allyl group, with its nucleophilic and electrophilic potential, provides a reactive handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This confluence of properties makes this compound a powerful tool for molecular diversification.
This guide will explore the following key areas of reactivity:
-
Electrophilic Activation and Cyclization: Reactions where the allyl double bond is activated by an external reagent, leading to intramolecular cyclization and the formation of heterocyclic systems.
-
Palladium-Catalyzed Cross-Coupling Reactions: The participation of the allyl group in classic transformations such as the Heck and Tsuji-Trost reactions.
-
Olefin Metathesis: The use of the allyl group in ring-closing and cross-metathesis reactions to construct new cyclic and acyclic structures.
-
Oxidative Functionalization: The conversion of the allyl double bond into more complex functional groups, such as diols and amino alcohols.
-
The Allyl Group as a Protecting Group: The strategic use of the N-allyl moiety to temporarily mask an amine functionality, with protocols for its selective cleavage.
Synthesis of this compound
The reliable and scalable synthesis of this compound is the foundational step for its application. The most common and straightforward method involves the nucleophilic substitution of a sulfonyl chloride with allylamine.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₁₁NO₂S | 197.25 | 45-48 |
Experimental Protocol: Synthesis of N-Allyl-4-methylbenzenesulfonamide
A representative and frequently utilized analogue is N-allyl-4-methylbenzenesulfonamide, synthesized from p-toluenesulfonyl chloride.[1]
Materials:
| Reagent/Solvent | Quantity | Moles (mmol) |
| 4-Methylbenzenesulfonyl chloride | 1.002 g | 5.25 |
| Allylamine | 0.46 mL | 5.90 |
| Aqueous Potassium Carbonate (0.59 M) | 10 mL | 5.90 |
| Tetrahydrofuran (THF) | 10 mL | - |
| Dichloromethane (DCM) | - | - |
| 5 M Hydrochloric Acid (HCl) | - | - |
| Water | - | - |
| Brine | - | - |
Procedure:
-
Dissolve 1.002 g (5.25 mmol) of 4-methylbenzenesulfonyl chloride in 10 mL of THF in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a solution of 0.46 mL (5.90 mmol) of allylamine in 10 mL of 0.59 M aqueous potassium carbonate.
-
Slowly add the allylamine solution to the stirred solution of 4-methylbenzenesulfonyl chloride at room temperature.
-
Stir the reaction mixture vigorously for 24 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 5 M HCl (2 x 15 mL), water (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-allyl-4-methylbenzenesulfonamide.
The Allyl Group as a Reactive Handle
The π-system of the allyl group in this compound is the epicenter of its reactivity, participating in a wide range of transformations that allow for significant molecular elaboration.
Oxidative Cyclization: A Gateway to Heterocycles
The intramolecular cyclization of N-allyl sulfonamides is a powerful strategy for the synthesis of nitrogen-containing heterocycles.[2] These reactions are often initiated by an electrophilic species that activates the double bond, followed by nucleophilic attack by the sulfonamide nitrogen.
A notable example is the iodine(III)-mediated oxidative cyclization of N-allyl amides to form oxazolines.[3] While the specific substrate is an N-allyl benzamide, the mechanistic principle is directly applicable to this compound, leading to the formation of analogous sulfur-containing heterocycles.
Mechanism of Iodine(III)-Mediated Oxidative Cyclization:
Caption: Iodine(III)-mediated oxidative cyclization workflow.
Palladium-Catalyzed Cross-Coupling Reactions
The allyl group of this compound is an excellent participant in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[4] In the context of this compound, it can act as the alkene partner, reacting with aryl or vinyl halides to form substituted products. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[5]
Generic Heck Reaction Protocol:
Materials:
| Reagent/Solvent | General Amount |
| This compound | 1.0 equiv |
| Aryl Bromide | 1.2 equiv |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% |
| Ligand (e.g., PPh₃) | 2-10 mol% |
| Base (e.g., Et₃N, K₂CO₃) | 1.5-2.5 equiv |
| Anhydrous Solvent (e.g., DMF, MeCN) | 5-10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.
-
Add this compound, the aryl bromide, and the base.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at 80-120 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution.[3] this compound can serve as an allyl source, reacting with a variety of nucleophiles. The reaction proceeds through a π-allyl palladium intermediate.[7]
Tsuji-Trost Catalytic Cycle:
Caption: Key steps in the Sharpless aminohydroxylation.
The Allyl Group as a Strategically Labile Protecting Group
Beyond its role as a reactive handle, the N-allyl group can serve as a valuable protecting group for the sulfonamide nitrogen. The stability of the allyl group to a wide range of reaction conditions, coupled with its selective removal under mild, palladium-catalyzed conditions, makes it an attractive choice in multi-step synthesis.
Cleavage of the N-Allyl Group
The deprotection of N-allyl sulfonamides is typically achieved using a palladium(0) catalyst in the presence of an allyl cation scavenger.
General Protocol for N-Allyl Deprotection:
A common method for the cleavage of an N-allyl group involves the use of a palladium catalyst and a suitable scavenger. [8] Materials:
| Reagent/Solvent | General Amount |
| This compound | 1.0 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 5-10 mol% |
| Allyl Scavenger (e.g., dimedone, morpholine) | 2-3 equiv |
| Anhydrous Solvent (e.g., THF, DCM) | 5-10 mL |
Procedure:
-
Dissolve the this compound in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the allyl scavenger to the solution.
-
Add the palladium catalyst and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product to obtain the deprotected benzenesulfonamide.
Conclusion
This compound is a remarkably versatile reagent that offers a wealth of synthetic opportunities. The allyl group can be strategically employed as a reactive handle for the construction of complex carbon skeletons and heterocyclic systems through a variety of powerful transformations, including oxidative cyclizations, palladium-catalyzed cross-coupling reactions, and olefin metathesis. Furthermore, the N-allyl moiety can serve as a robust and selectively cleavable protecting group. A thorough understanding of the reactivity of the allyl group in this molecular context, as detailed in this guide, empowers chemists to design and execute innovative and efficient synthetic routes towards valuable target molecules in drug discovery and materials science.
References
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Beilstein J. Org. Chem. (2019). Aqueous olefin metathesis: recent developments and applications. Beilstein Journals. Retrieved from [Link]
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Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. Retrieved from [Link]
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Katritzky, A. R., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. NIH Public Access. Retrieved from [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structure of N-allyl-4-methyl-benzenesulfonamide. PubMed Central. Retrieved from [Link]
-
Templ, J., & Schnürch, M. (2023). Allylation of C-, N-, and O-Nucleophiles via a Mechanochemically-Driven Tsuji–Trost Reaction Suitable for Late-Stage Modification of Bioactive Molecules. Angewandte Chemie International Edition, 62(49), e202312345. Retrieved from [Link]
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PubMed Central. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved from [Link]
- Google Patents. (1995). Process for removal of allyl group or allyloxycarbonyl group.
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PubMed. (2000). A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners. The Journal of Organic Chemistry, 65(18), 5875-5879. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- Sharpless, K. B., et al. (1996). Catalytic Asymmetric Aminohydroxylation of Olefins with Sulfonamides. Angewandte Chemie International Edition in English, 35(4), 451-454.
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Kiessling, L. L., & Grubbs, R. H. (2003). Olefin Metathesis for Chemical Biology. PMC. Retrieved from [Link]
-
Shi, Y.-Q., et al. (2025). Visible-Light Induced Radical Cyclization of N-Allylbenzamide with α-Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones. Chemistry – An Asian Journal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sharpless oxyamination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
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Ganin, A. S., Sobyanina, M. M., & Yusubov, M. S. (2025). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Chemistry, 29(15). Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (2015). Matsuda–Heck reaction with arenediazonium tosylates in water. Retrieved from [Link]
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ResearchGate. (2026). Metal-free divergent radical reactions of N -sulfonyl ynamides: substrate-controlled synthesis of α -sulfonyl amides and α -sulfonyl nitriles. Retrieved from [Link]
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ResearchGate. (2025). Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). Green protocols for Tsuji–Trost allylation: an overview. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (1990). The study of intramolecular free radical cyclizations of α-sulfonyl and α-sulfinyl radicals. Retrieved from [Link]
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PubMed Central. (2019). A New Stereoselective Approach to the Substitution of Allyl Hydroxy Group in para-Mentha-1,2-diol in the Search for New Antiparkinsonian Agents. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1979). Reactions of N-nitrenes with allyl aryl sulphides: N-heteroarylsulphenamides. Retrieved from [Link]
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ResearchGate. (2025). Coupling an allyl group with substituted partners: Reactions were.... Retrieved from [Link]
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PubMed Central. (2021). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Retrieved from [Link]
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ResearchGate. (2025). Arylsulfonyl Radical Triggered 1,6-Enyne Cyclization: Synthesis of γ-Lactams Containing Alkenyl C–X Bonds. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2018).
-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. Retrieved from [Link] -
ACS Publications. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Retrieved from [Link]
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Semantic Scholar. (2014). The allylic chalcogen effect in olefin metathesis. Retrieved from [Link]
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The Benzenesulfonyl Group in N-Allylbenzenesulfonamide: A Technical Guide for Synthetic Chemists
Abstract
N-Allylbenzenesulfonamide is a versatile building block in modern organic synthesis, serving as a linchpin in the construction of complex nitrogen-containing molecules. The benzenesulfonyl group is not a mere spectator in this molecular framework; its profound electronic and steric influence dictates the reactivity of both the nitrogen atom and the adjacent allyl moiety. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of the benzenesulfonyl group in this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its function as a robust amine protecting group, its impact on pivotal palladium-catalyzed cross-coupling reactions such as the Heck and Tsuji-Trost reactions, and its utility in ring-closing metathesis for the synthesis of heterocyclic scaffolds. This guide is designed to bridge theoretical understanding with practical application, providing detailed experimental protocols and mechanistic insights to empower the synthetic chemist in leveraging the unique properties of this compound.
Introduction: The Dual-Faceted Nature of the Benzenesulfonyl Group
The benzenesulfonyl group in this compound imparts a unique combination of stability and reactivity to the molecule. At its core, it functions as a potent electron-withdrawing group, a consequence of the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density. This electronic pull has two primary consequences: it significantly reduces the nucleophilicity of the nitrogen atom, rendering it stable to a wide range of reaction conditions, and it modulates the electronic properties of the allyl double bond, influencing its susceptibility to attack in various transformations. This dual role makes the benzenesulfonyl group an invaluable tool in multi-step synthesis, where the strategic protection of an amine and the controlled activation of an alkene are paramount.
The Benzenesulfonyl Group as a Protecting Group for Amines
The protection of primary and secondary amines is a cornerstone of organic synthesis, preventing unwanted side reactions and directing the course of a synthetic sequence. The benzenesulfonyl group is a well-established and robust protecting group for amines, offering a distinct set of advantages.[1][2]
Installation of the Benzenesulfonyl Group
The formation of a sulfonamide is a reliable and high-yielding transformation, typically achieved by reacting the parent amine with benzenesulfonyl chloride in the presence of a base. The choice of base and solvent can be tailored to the specific substrate, but the general principle involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
This protocol details the synthesis of this compound from allylamine and benzenesulfonyl chloride.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Allylamine | C₃H₇N | 57.09 | 5.7 mL | 75 |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 10.0 mL | 78 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| 10% Aqueous NaOH | NaOH | 40.00 | 100 mL | - |
| Saturated Aqueous NaCl | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add allylamine (5.7 mL, 75 mmol) and diethyl ether (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (10.0 mL, 78 mmol) dropwise to the stirred solution over a period of 30 minutes.
-
Simultaneously, add 10% aqueous sodium hydroxide solution (100 mL) dropwise to maintain a basic pH.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid.
Deprotection of the Benzenesulfonyl Group
While the sulfonamide bond is notoriously stable, several methods exist for its cleavage, allowing for the liberation of the free amine at the desired stage of a synthesis. Common deprotection strategies include dissolving metal reductions (e.g., sodium in liquid ammonia) or the use of strong acids under harsh conditions. The choice of deprotection method must be compatible with the other functional groups present in the molecule.
Electronic and Steric Influence on Reactivity
The potent electron-withdrawing nature of the benzenesulfonyl group is the primary driver of its influence on the reactivity of this compound. This effect is transmitted through both inductive and resonance pathways.
Caption: Electronic influence of the benzenesulfonyl group.
This electron withdrawal significantly decreases the electron density on the nitrogen atom, making it less nucleophilic and basic compared to a free amine. Consequently, the nitrogen lone pair is less available to participate in reactions. Furthermore, this electronic pull extends to the adjacent allyl group, modulating its reactivity in various transformations.
Role in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, where the benzenesulfonyl group plays a crucial role in directing the outcome of the reaction.
The Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for C-C bond formation. In the context of this compound, the electronic nature of the benzenesulfonyl group can influence the regioselectivity of the reaction.[3] The electron-withdrawing sulfonamide group can affect the polarization of the double bond, which in turn can influence the migratory insertion step of the catalytic cycle.[4]
Caption: Simplified catalytic cycle of the Heck reaction.
This protocol describes the palladium-catalyzed Heck reaction between this compound and iodobenzene.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₉H₁₁NO₂S | 197.25 | 197 mg | 1.0 |
| Iodobenzene | C₆H₅I | 204.01 | 0.11 mL | 1.0 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.49 | 4.5 mg | 0.02 |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 24 mg | 0.08 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 0.28 mL | 2.0 |
| Acetonitrile | CH₃CN | 41.05 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (197 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (24 mg, 0.08 mmol).
-
Add acetonitrile (5 mL), followed by iodobenzene (0.11 mL, 1.0 mmol) and triethylamine (0.28 mL, 2.0 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
The Tsuji-Trost Reaction
The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that is highly valuable for the formation of C-C, C-N, and C-O bonds.[5][6] In this reaction, the this compound can act as the allyl source. The benzenesulfonyl group, being a good leaving group in certain contexts and influencing the stability of the intermediate π-allylpalladium complex, plays a significant role. The stereochemical outcome of the Tsuji-Trost reaction can be influenced by the nature of the nucleophile and the ligands on the palladium catalyst.[5][7]
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.
This protocol provides a general procedure for the palladium-catalyzed allylation of a soft nucleophile (e.g., dimethyl malonate) using this compound as the electrophile.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₉H₁₁NO₂S | 197.25 | 197 mg | 1.0 |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | 0.14 mL | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 48 mg | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (48 mg of a 60% dispersion in mineral oil, 1.2 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 2 mL) and then suspend it in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C and add dimethyl malonate (0.14 mL, 1.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases.
-
In a separate flask, dissolve this compound (197 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) in anhydrous THF (5 mL).
-
Add the solution of the sodium salt of dimethyl malonate to the solution of the sulfonamide and palladium catalyst via cannula.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the allylated product.
Application in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful reaction for the synthesis of cyclic compounds, particularly heterocycles. Diene substrates containing a sulfonamide linker, derived from this compound, are excellent precursors for RCM. The benzenesulfonyl group's steric bulk and electronic properties can influence the efficiency and stereoselectivity of the cyclization.
Caption: General workflow for Ring-Closing Metathesis.
Conclusion
The benzenesulfonyl group in this compound is a powerful and versatile functional group that offers the synthetic chemist a high degree of control over reactivity. Its role extends far beyond that of a simple protecting group; it is an active participant that modulates the electronic and steric environment of the molecule, thereby influencing the outcome of a wide array of synthetic transformations. A thorough understanding of these effects, as outlined in this guide, is essential for the strategic design and successful execution of complex synthetic routes. By leveraging the unique properties of the benzenesulfonyl group, researchers can continue to develop innovative and efficient methods for the construction of valuable nitrogen-containing molecules for applications in medicine and materials science.
References
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O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(39), 32361-32406. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). ResearchGate. [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). University of Bristol. [Link]
-
Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. (2025). Bentham Science. [Link]
-
Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. (2016). SciELO. [Link]
-
Tsuji–Trost reaction. (n.d.). Wikipedia. [Link]
-
Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Tsuji-Trost Allylation. (n.d.). NROChemistry. [Link]
-
Mechanistic studies on palladium-catalyzed coupling reactions. (2011). IDEALS. [Link]
-
ChemInform Abstract: Tsuji—Trost Type Functionalization of Allylic Substrates with Challenging Leaving Groups: Recent Developments. (2016). ResearchGate. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]
-
What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. (2023). ACS Publications. [Link]
-
Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. (2000). ResearchGate. [Link]
-
Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. (2023). RSC Publishing. [Link]
-
Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. (2022). Nature. [Link]
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An In-Depth Technical Guide to N-Allylbenzenesulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Allylbenzenesulfonamide, a versatile chemical intermediate. We will delve into its core identifiers, physicochemical properties, a detailed synthesis protocol, and its applications within the scientific landscape, particularly in organic synthesis and drug discovery.
Core Compound Identification
This compound, a member of the sulfonamide class of organic compounds, is characterized by a benzenesulfonyl group attached to an allylamine. While direct database entries for the unsubstituted compound are sparse, its identity can be confidently established through systematic nomenclature.
-
IUPAC Name: N-(prop-2-en-1-yl)benzenesulfonamide
-
CAS Number: A specific CAS number for the unsubstituted this compound is not consistently reported across major chemical databases. A closely related and frequently cited analog, N-allyl-4-methylbenzenesulfonamide, has the CAS Number 50487-71-3.[1] The methodologies described herein are applicable to both the methylated and non-methylated forms.
-
Molecular Formula: C₉H₁₁NO₂S
Physicochemical Properties
The properties of N-substituted benzenesulfonamides are crucial for their application in synthesis, determining factors like solubility, reactivity, and appropriate handling procedures. The table below summarizes key properties, drawing data from the closely related N-butylbenzenesulfonamide and N-ethylbenzenesulfonamide to provide expected values.
| Property | Value | Source |
| Molecular Weight | 197.25 g/mol | Calculated |
| Form | Expected to be a liquid or low-melting solid at 25°C | |
| Boiling Point | > 300 °C (lit.) (similar to N-butyl analog) | |
| Density | ~1.15 g/mL at 25 °C (lit.) (similar to N-butyl analog) | |
| Solubility | Soluble in organic solvents like Dichloromethane, THF, Chloroform, and Methanol. Limited solubility in water. | |
| Refractive Index | ~1.525 (lit.) (similar to N-butyl analog) |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the nucleophilic substitution reaction between benzenesulfonyl chloride and allylamine. This reaction, a cornerstone of sulfonamide synthesis, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality Behind Experimental Choices:
-
Reagents : Benzenesulfonyl chloride serves as the electrophile.[2] Its sulfonyl group is highly susceptible to attack by nucleophiles. Allylamine is the nucleophile, providing the nitrogen atom that forms the key sulfonamide bond.
-
Base : An aqueous base like potassium carbonate or a tertiary amine like triethylamine is used.[3] Its role is critical: it scavenges the HCl generated during the reaction, preventing the protonation of the allylamine reactant. Protonated amine is no longer nucleophilic, which would halt the reaction.
-
Solvent : A solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants. The reaction is often cooled initially in an ice bath because the reaction is exothermic.[3]
-
Workup : The workup procedure involving washing with dilute HCl is designed to remove any unreacted amine and the basic catalyst. Subsequent washing with water and brine removes water-soluble impurities before drying the organic phase.
Detailed Step-by-Step Experimental Protocol:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.05 equivalents) and a tertiary organic base such as triethylamine (1.1 equivalents) in dichloromethane (DCM).
-
Cooling : Place the flask in an ice/water bath to cool the solution to 0°C. This is to control the exothermic nature of the reaction.[3]
-
Addition of Electrophile : Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) dissolved in DCM to the cooled amine solution dropwise over 30 minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching and Extraction : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution, water, and finally, brine.
-
Drying and Concentration : Dry the separated organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude this compound can be purified by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram:
Caption: Applications of this compound in synthesis and drug discovery.
Safety and Handling
Benzenesulfonyl chloride is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Allylamine is toxic and flammable. The final product, this compound, should be handled with care, assuming it may be harmful if swallowed or irritating to the skin and eyes, in line with similar sulfonamide compounds.
References
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N-(prop-2-yn-1-yl)benzenesulfonamide | C9H9NO2S | CID 11287036. PubChem. [Link]
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(PDF) N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. ResearchGate. [Link]
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The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. PubMed. [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]
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N-Ethyl benzenesulfonamide | CAS#:5339-67-3. Chemsrc. [Link]
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N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PubMed Central. [Link]
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One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]
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Navigating the Synthesis and Handling of n-Allylbenzenesulfonamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Unknowns and Prioritizing a Culture of Safety
n-Allylbenzenesulfonamide is a valuable reagent and building block in organic synthesis, yet it occupies a space where comprehensive, publicly available safety data is conspicuously absent. No specific Safety Data Sheet (SDS) is readily accessible, which necessitates a proactive and rigorous approach to risk assessment. This guide is constructed upon the foundational principles of chemical safety, drawing analogies from structurally similar sulfonamides and established best practices for handling potentially hazardous materials. It is imperative to treat this compound as a substance with unknown toxicity and to apply the precautionary principle throughout all handling and experimental procedures.[1][2][3] The responsibility for safety lies with the individual researcher and their institution; this document serves as a technical resource to inform and guide that process, not to replace a thorough, case-by-case risk assessment.
Section 1: Hazard Profile - An Extrapolation from Analogs
In the absence of specific toxicological data for this compound, we must infer its potential hazards from related benzenesulfonamide derivatives. This approach, while not definitive, provides a baseline for establishing safe handling protocols.
Anticipated Health Effects
The primary hazards associated with benzenesulfonamides are anticipated to be:
-
Dermal and Ocular Irritation/Corrosion: Direct contact with the skin or eyes is likely to cause irritation, and depending on the concentration and duration of exposure, may lead to chemical burns.[4]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause irritation to the nose, throat, and respiratory system.
-
Gastrointestinal Irritation: Ingestion can be expected to cause irritation to the mouth, throat, and stomach.
-
Potential for Systemic Effects: While acute systemic toxicity data is unavailable, prolonged or repeated exposure to some sulfonamide derivatives has been associated with target organ effects.[4] A conservative approach assumes the potential for such effects.
The allyl group itself does not inherently suggest a dramatic increase in toxicity compared to other short-chain alkyl substituents, but it does introduce a site of unsaturation that could have implications for its metabolic profile and reactivity, which are currently uncharacterized.
Physicochemical Properties of Analogous Compounds
To provide a context for handling, the following table summarizes key physical and chemical properties of related benzenesulfonamide compounds. Note: This data is for analogous compounds and should be used as a general guide only.
| Property | N-Butylbenzenesulfonamide | N-Ethylbenzenesulfonamide | 4-(Allyloxy)benzenesulfonamide |
| Molecular Formula | C₁₀H₁₅NO₂S | C₈H₁₁NO₂S[5] | C₉H₁₁NO₃S[6] |
| Molecular Weight | 213.3 g/mol | 185.25 g/mol [5] | 213.26 g/mol [6] |
| Boiling Point | 314 °C | Not Available | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Density | 1.15 g/cm³ | Not Available | Not Available |
Section 2: The Core of Safe Handling - A Multi-Layered Approach
A robust safety protocol is not merely a list of rules, but a system of overlapping safeguards. For this compound, this involves a synthesis of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at its source, and their use is non-negotiable when handling chemicals of unknown toxicity.
-
Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning chemical fume hood.[7][8][9] This is critical to prevent the inhalation of any dusts, aerosols, or vapors.
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection against the generation of airborne particulates.
Administrative Controls: Structuring a Safe Workflow
Administrative controls are the procedural and behavioral rules that govern how work is conducted.
-
Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved by the relevant safety committee before any work begins. This SOP should include step-by-step instructions for all procedures, as well as emergency protocols.
-
Hygiene Practices: Rigorous personal hygiene is essential. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][10] Do not eat, drink, or apply cosmetics in the laboratory.[10]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected to provide adequate protection against the anticipated hazards.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting | Lab coat, safety goggles with side shields, nitrile gloves (double-gloving recommended). | Protects against skin and eye contact with solid particles. |
| Solution Preparation and Transfers | Lab coat, chemical splash goggles, face shield, nitrile gloves (or other chemically resistant gloves as determined by a risk assessment), and a chemical-resistant apron. | Provides enhanced protection against splashes to the face and body. |
| Reaction in Progress | Lab coat, safety glasses, appropriate gloves. | Continuous protection during the experimental procedure. |
| Work-up and Purification | Lab coat, chemical splash goggles, face shield, appropriate chemically resistant gloves, and a chemical-resistant apron. | Protects against splashes and direct contact during extraction, filtration, and chromatography. |
A Note on Glove Selection: While nitrile gloves are a common starting point, their compatibility with the solvents used in conjunction with this compound must be verified. Consult a glove compatibility chart for the specific solvents in your protocol.
Section 3: Experimental Protocols - A Framework for Safe Synthesis
While a specific, validated protocol for the synthesis of this compound is not provided, the following general procedure for the synthesis of sulfonamides can be adapted.[7][11] The causality behind each step is explained to enhance understanding and promote a culture of thoughtful experimentation.
General Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine
This protocol outlines the fundamental steps for the synthesis of a sulfonamide. The specific reagents and conditions will need to be optimized for the synthesis of this compound.
Step 1: Reaction Setup
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Solvent Addition: Add the appropriate anhydrous solvent to the flask. The choice of solvent is critical and will depend on the solubility of the starting materials and its inertness to the reaction conditions.
-
Amine Addition: Add the amine (in this case, allylamine) to the flask.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the reaction mixture. This is to neutralize the HCl that will be generated during the reaction.[11]
-
Cooling: Cool the reaction mixture in an ice bath. This is a crucial step to control the exothermic reaction between the sulfonyl chloride and the amine.
Step 2: Addition of the Sulfonyl Chloride
-
Slow Addition: Slowly add the benzenesulfonyl chloride to the cooled reaction mixture. A slow, dropwise addition is essential to prevent a rapid temperature increase and potential side reactions.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quenching: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Logical flow for responding to a chemical emergency.
Section 5: Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8][9]* Disposal: All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Vigilance
The handling of this compound, a compound with an incomplete safety profile, demands the highest standards of laboratory practice. By embracing a proactive approach to risk assessment, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can work with this valuable compound in a manner that prioritizes their safety and the integrity of their research. This guide provides a framework for these essential practices, but it is the diligent and conscientious application of these principles by the individual scientist that ultimately ensures a safe and productive research environment.
References
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]
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Occupational Hygiene. (n.d.). A Practical Guide to Chemical Risk Assessment. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]
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Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Allyloxy)benzenesulfonamide. Retrieved from [Link]
-
PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylbenzenesulfonamide. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of n-Allylbenzenesulfonamide
Introduction and Scientific Context
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of N-substituted sulfonamides is therefore a fundamental process in drug discovery and organic synthesis. This document provides a comprehensive, field-tested protocol for the synthesis of n-Allylbenzenesulfonamide, a versatile chemical intermediate.
The protocol details the reaction between benzenesulfonyl chloride and allylamine. This reaction serves as a classic and efficient example of sulfonamide bond formation.[1][3] We will delve into the causality behind each experimental step, from reagent selection to purification and characterization, to provide researchers with a robust and reproducible methodology. This guide is designed for professionals in chemical research and drug development, offering both a practical procedure and an in-depth understanding of the underlying chemical principles.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of benzenesulfonyl chloride.[4] The primary amine, allylamine, acts as the nucleophile, attacking the sulfonyl chloride. This process forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid must be neutralized by a base to prevent the protonation of the unreacted allylamine, which would render it non-nucleophilic and halt the reaction.[5] In this protocol, an excess of allylamine serves as both the nucleophile and the acid scavenger, a common and efficient strategy.[5]
Caption: Reaction mechanism for this compound synthesis.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations involving volatile, corrosive, or toxic reagents should be performed within a certified chemical fume hood.
Materials and Reagents
Quantitative data for the required reagents are summarized in the table below.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 5.00 g | 28.3 | 1.0 |
| Allylamine | C₃H₇N | 57.09 | 4.04 g (5.25 mL) | 70.8 | 2.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5-10 g | - | - |
Apparatus
-
250 mL Round-bottom flask
-
125 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
250 mL Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter flask)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add allylamine (5.25 mL, 70.8 mmol) and 50 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This cooling step is crucial as the reaction is exothermic.[5]
-
Reagent Addition: In a separate beaker, dissolve benzenesulfonyl chloride (5.00 g, 28.3 mmol) in 50 mL of DCM. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the benzenesulfonyl chloride solution dropwise from the dropping funnel to the stirred allylamine solution over 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition. A white precipitate (allylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
Aqueous Work-up and Purification
-
Quenching & Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess allylamine), 50 mL of water, and finally 50 mL of brine (to aid in phase separation).
-
Drying: Drain the organic (bottom) layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The crude product will be obtained as a viscous oil or a semi-solid.
-
Recrystallization: For purification, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6]
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
Yield: Theoretical yield is 5.98 g. A typical experimental yield after purification is in the range of 75-90%.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the allyl group protons (multiplets around 5.1-5.2 ppm and 5.7-5.9 ppm, and a doublet around 3.6-3.7 ppm) and the aromatic protons of the benzene ring (multiplets between 7.5-7.9 ppm). A peak corresponding to the N-H proton will also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the sulfonamide group (S=O stretches) around 1330-1310 cm⁻¹ and 1160-1150 cm⁻¹. An N-H stretching band will be visible around 3300-3250 cm⁻¹.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₉H₁₁NO₂S), with the molecular ion peak [M]+ expected at m/z = 197.05.
Safety Precautions
Adherence to safety protocols is paramount when performing this synthesis.
-
Benzenesulfonyl Chloride: Highly corrosive and a lachrymator. It causes severe skin and eye burns and respiratory tract irritation.[8][9][10] It reacts exothermically with water and should be handled with extreme care in a fume hood.[9]
-
Allylamine: Toxic, flammable, and corrosive. It can cause severe burns and is harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM): A volatile solvent and a potential carcinogen. All handling should be done in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat when handling these chemicals.[9] Emergency eyewash stations and safety showers must be readily accessible.[9]
References
- Stenford, B. A., & Ngassa, F. N. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
-
Chemistry Stack Exchange. (2021). How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved from [Link]
- King, J. F., & Rathore, R. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
- Eastman Kodak Company. (1986).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of Benzenesulfonyl Chloride. Retrieved from [Link]
- Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2019). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Kerbala University.
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]
- Research India Publications. (n.d.).
- Guler, O. O., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
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- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Note & Protocol: A Step-by-Step Guide to the N-Allylation of Benzenesulfonamides
Abstract
This technical guide provides a comprehensive protocol for the N-allylation of benzenesulfonamides, a cornerstone reaction in synthetic organic chemistry for the preparation of protected secondary allylamines. N-allyl sulfonamides are stable, versatile intermediates crucial in the synthesis of pharmaceuticals and complex molecular architectures. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and discusses subsequent synthetic transformations, including deprotection strategies. The guide is designed for researchers, scientists, and drug development professionals seeking to reliably implement this transformation.
Introduction: The Strategic Role of Sulfonamides in N-Allylation
N-allylated amines are ubiquitous structural motifs in a vast array of biologically active compounds and are pivotal intermediates in synthetic chemistry. The direct allylation of primary or secondary amines is often plagued by issues of over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. To circumvent this, a common and highly effective strategy involves the use of a protecting group on the nitrogen atom.
The benzenesulfonyl group is an exemplary choice for this role.[1] Upon reaction with a primary amine, it forms a stable benzenesulfonamide. This transformation serves two critical purposes:
-
Modulation of Reactivity: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton, making it readily removable by common, moderately strong bases.[2]
-
Prevention of Over-Alkylation: Once mono-allylated, the resulting N-allyl-N-benzenesulfonamide is sterically and electronically deactivated towards further alkylation, providing a clean, controlled reaction.[3]
This guide details the N-allylation of a primary benzenesulfonamide using an allyl halide, a robust and scalable method for accessing N-allylbenzenesulfonamide intermediates.
Reaction Mechanism and Scientific Rationale
The N-allylation of a benzenesulfonamide proceeds via a classical nucleophilic substitution (SN2) mechanism. The key to the reaction's success lies in the enhanced acidity of the sulfonamide proton.
Causality Behind Experimental Choices:
-
The Base: A base is required to deprotonate the sulfonamide, generating the corresponding nitrogen anion (a sulfonamidate). The pKa of a typical arylsulfonamide N-H is around 10, making bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (CsF) effective.[4] Potassium carbonate is often preferred for its low cost, moderate reactivity, and ease of handling.
-
The Solvent: The reaction is typically performed in a polar aprotic solvent, such as acetone or acetonitrile (MeCN). These solvents effectively dissolve the reagents and the intermediate salt without interfering with the nucleophilic substitution. Anhydrous conditions are crucial to prevent quenching of the nitrogen anion and hydrolysis of the allyl halide.
-
The Allylating Agent: Allyl bromide or allyl chloride are excellent electrophiles for this reaction due to the stability of the SN2 transition state.
The overall transformation is depicted below.
Visualizing the Process
General Synthetic Workflow
The following diagram outlines the strategic workflow from a primary amine to a deprotected secondary allylamine, highlighting the central role of the N-allylation protocol.
Caption: Strategic workflow for synthesizing secondary allylamines.
Reaction Mechanism
This diagram illustrates the step-by-step mechanism of the N-allylation reaction.
Caption: Mechanism: Deprotonation followed by SN2 attack.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the mono-N-allylation of benzenesulfonamide.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 10.0 | 1.0 |
| Allyl Bromide | C₃H₅Br | 120.98 | 11.0 | 1.1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 1.5 |
| Anhydrous Acetone | C₃H₆O | 58.08 | 50 mL | - |
| Equipment | ||||
| 100 mL Round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Standard glassware for workup | ||||
| Rotary evaporator | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Allyl Bromide: This reagent is toxic, a lachrymator, and corrosive. Handle with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.[7]
-
Acetone: Highly flammable. Keep away from ignition sources.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzenesulfonamide (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Stirring: Begin stirring the suspension at room temperature to ensure the solids are well-dispersed.
-
Reagent Addition: Using a syringe, add allyl bromide (0.95 mL, 11.0 mmol) dropwise to the stirring suspension over 5 minutes.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 4:1 Hexanes:Ethyl Acetate. The product spot should appear at a higher Rf value than the starting benzenesulfonamide.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid salts (K₂CO₃, KBr) using a Büchner funnel and wash the filter cake with a small amount of acetone.
-
Transfer the filtrate to a larger flask and concentrate it under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Purification:
-
Dissolve the resulting crude oil/solid in dichloromethane (DCM, ~50 mL).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Product: The product, this compound, can be further purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel if necessary. Expected yields are typically in the range of 80-95%.
Application: Deprotection of the Sulfonamide
The this compound product is a stable, protected secondary amine. A key advantage of the benzenesulfonyl protecting group is its stability under many conditions while being removable when desired. Several methods exist for its cleavage to liberate the free N-allylamine.[1]
-
Reductive Cleavage: Conditions like dissolving metal reduction (e.g., sodium in liquid ammonia) can effectively cleave the S-N bond.[1] More modern and milder methods using reagents like samarium iodide or magnesium in methanol have also been developed.
-
Acidic Cleavage: While very harsh conditions are often required, strong acids like HBr in acetic acid with phenol as a scavenger can be used, though this is less common due to low functional group tolerance.[1]
-
Other Methods: Specialized reagents and photochemical methods have also been reported for specific substrates.[3][9]
The choice of deprotection strategy depends heavily on the other functional groups present in the molecule.[10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC. Ensure the heating mantle is at the correct temperature. |
| Inactive base (absorbed moisture). | Use freshly opened or properly dried K₂CO₃. | |
| Impure starting materials. | Check the purity of benzenesulfonamide and allyl bromide. | |
| Low Yield | Loss of volatile allyl bromide. | Ensure the reflux condenser is efficient and the system is well-sealed. |
| Inefficient extraction during workup. | Perform extractions thoroughly; ensure proper phase separation. | |
| Side Product Formation | O-alkylation of carbonate (minor). | This is rarely significant but can be minimized by using a stronger, non-nucleophilic base if needed (e.g., NaH). |
| Over-alkylation (unlikely). | The sulfonamide group strongly disfavors this. If observed, re-evaluate the purity of the starting amine. |
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Nickel(0)-Catalyzed N-Allylation of Amides and p-Toluenesulfonamide with Allylic Alcohols under Neat and Neutral Conditions. ResearchGate. [Link]
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
N-Arylation of Sulfonamides on Solid Supports. ACS Publications. [Link]
-
Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
-
A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. ACS Publications. [Link]
Sources
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- 3. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
N-Allylbenzenesulfonamide: An Orthogonal Protecting Group for Amines in Peptide Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
This guide provides a detailed exploration of the N-Allylbenzenesulfonamide group for the protection of amines in peptide synthesis. We will delve into the chemical principles that govern its function, its strategic advantages in complex synthetic workflows, and provide field-tested protocols for its application and removal.
Introduction: The Quest for Orthogonality
In the intricate world of peptide synthesis, the success of a multi-step strategy hinges on the precise and predictable control of reactive functional groups.[1] Protecting groups are the cornerstone of this control, acting as temporary masks that prevent unwanted side reactions.[2] The ideal protecting group is easily installed, robust under a variety of reaction conditions, and can be removed cleanly under specific, mild conditions that leave the remainder of the complex molecule untouched.[1] This concept of selective removal is known as orthogonality .[3]
Standard solid-phase peptide synthesis (SPPS) strategies are built on two primary orthogonal systems: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] However, the synthesis of complex peptides—such as cyclic peptides, branched peptides, or those requiring side-chain modifications—demands a third, or even fourth, layer of orthogonal protection.[4]
The This compound group emerges as a powerful tool in this context. It combines the exceptional stability of a sulfonamide with the unique cleavage chemistry of an allyl group. The sulfonamide moiety offers robust protection, inert to the acidic and basic conditions of standard Boc and Fmoc chemistry, respectively.[5] The N-allyl component, meanwhile, serves as a selectively cleavable "handle," removable under exceptionally mild, neutral conditions via palladium(0) catalysis.[4] This combination provides a highly valuable orthogonal system for advanced peptide synthesis.
Chapter 1: Chemical Principles and Rationale
The functionality of the this compound group is rooted in the distinct chemical properties of its two core components: the benzenesulfonyl "anchor" and the allyl "handle".
The Benzenesulfonyl Anchor: A Foundation of Stability
When an amine is converted to a benzenesulfonamide, its chemical character is fundamentally altered. The strong electron-withdrawing nature of the sulfonyl group (SO₂) delocalizes the nitrogen's lone pair of electrons, rendering the nitrogen essentially non-nucleophilic and non-basic. This robust protection prevents undesired acylation or other side reactions at the amine during peptide coupling steps.
The resulting sulfonamide bond is exceptionally stable, providing the orthogonality required for complex syntheses.
| Protecting Group Strategy | Reagent for Nα-Deprotection | Stability of this compound |
| Fmoc/tBu | ~20% Piperidine in DMF (Base) | Stable |
| Boc/Bzl | ~25-50% TFA in DCM (Acid) | Stable |
| Hydrazine-labile (e.g., Dde) | ~2% Hydrazine in DMF | Stable * |
*Note: While generally stable, some reports suggest that commercial hydrazine may contain impurities that can affect allyl groups. This can be mitigated by adding a scavenger like allyl alcohol to the hydrazine solution if compatibility is required.
The Allyl Handle: A Key to Mild Cleavage
The N-allyl group is the key to the selective deprotection of this system. Its removal is not based on acid or base hydrolysis, but on a transition metal-catalyzed reaction. The process is mediated by a palladium(0) complex, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
The mechanism proceeds in two main stages:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-nitrogen bond of the allyl group, forming a π-allyl palladium(II) complex.
-
Nucleophilic Trapping: A nucleophilic "scavenger" molecule attacks the π-allyl complex, regenerating the palladium(0) catalyst and releasing the free amine. The scavenger is irreversibly allylated.
Common scavengers include phenylsilane (PhSiH₃), morpholine, or dimedone. This process occurs under neutral pH and at room temperature, preserving sensitive functional groups elsewhere in the peptide.[6][7]
Chapter 2: Synthesis of Protected Building Blocks
Unlike standard Fmoc or Boc-amino acids, N-Allyl-N-benzenesulfonyl protected amino acids are not widely available commercially. They must be prepared in a two-step sequence from the corresponding amino acid ester.
Workflow for Synthesis of N-Allyl-N-benzenesulfonyl-Amino Acid
Caption: Synthesis of the protected amino acid building block.
Protocol 2.1: Synthesis of N-Allyl-N-benzenesulfonyl-Phenylalanine
This protocol provides a representative example for preparing the protected building block.
Part A: Synthesis of Methyl N-(phenylsulfonyl)phenylalaninate
-
Preparation: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (2.2 eq) dropwise to the solution to neutralize the hydrochloride and act as a base.
-
Sulfonylation: Add benzenesulfonyl chloride (1.05 eq) dropwise to the cold solution. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.
Part B: Synthesis of Methyl N-allyl-N-(phenylsulfonyl)phenylalaninate
-
Preparation: Dissolve the N-sulfonylated amino ester from Part A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or, for less reactive systems, sodium hydride (NaH, 1.2 eq, handle with extreme care) to the solution. Stir for 30 minutes at room temperature.
-
Allylation: Add allyl bromide (1.5 eq) dropwise.[8]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Part C: Saponification to the Free Acid
-
Hydrolysis: Dissolve the N-allyl-N-sulfonylated ester from Part B in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature.
-
Reaction: Monitor the hydrolysis of the methyl ester by TLC or LC-MS.
-
Work-up: Once complete, concentrate the mixture to remove THF. Acidify the remaining aqueous solution to pH ~2-3 with cold 1 M HCl.
-
Isolation: Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-Allyl-N-benzenesulfonyl-amino acid, which can be used in SPPS.
Chapter 3: Application in Solid-Phase Peptide Synthesis
Protocol 3.1: Incorporation into a Peptide Sequence
The prepared N-Allyl-N-benzenesulfonyl-amino acid can be coupled onto a resin-bound peptide with a free N-terminal amine using standard coupling reagents.
-
Pre-activation: In a separate vessel, dissolve the N-Allyl-N-benzenesulfonyl-amino acid (3.0 eq), a coupling agent such as HBTU (2.9 eq), and an activator base such as DIPEA (6.0 eq) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activation solution to the synthesis vessel containing the resin. Agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 3.2: Selective On-Resin Deprotection
This is the key step where the orthogonality of the this compound group is exploited.
Workflow for On-Resin Deprotection
Caption: On-resin cleavage of the N-allyl group.
-
Preparation: Swell the peptide-resin in anhydrous, degassed dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Solution: In a separate flask, dissolve the palladium catalyst, Pd(PPh₃)₄ (0.2-0.3 eq relative to resin loading), in anhydrous, degassed DCM. Safety Note: Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Scavenger Addition: Add the allyl scavenger, such as phenylsilane (PhSiH₃, 20-25 eq), to the catalyst solution.[6]
-
Deprotection: Add the catalyst/scavenger solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The resin may develop a yellow or orange color.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively. A thorough washing sequence is critical to remove all traces of the palladium catalyst, which can interfere with subsequent steps.
-
DCM (3x)
-
DMF (3x)
-
0.5% (v/v) DIPEA in DMF (2x, helps remove scavenger byproducts)
-
0.5% (w/v) Sodium diethyldithiocarbamate in DMF (3x, chelates and removes residual palladium)
-
DMF (3x)
-
DCM (3x)
-
-
Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the allyl group (mass difference of -40.03 Da).
The result of this procedure is a peptide still bound to the resin, now bearing a free N-H sulfonamide. This site is now available for further modification, such as alkylation or cyclization, before the final cleavage from the resin.
Chapter 4: Strategic Applications and Considerations
-
On-Resin Cyclization: The this compound group can protect the N-terminus or a side-chain amine (e.g., Lysine) while the peptide is elongated. Selective deprotection of the allyl group unmasks the amine, which can then be cyclized with the C-terminus or an activated side-chain carboxyl group.
-
Branched Peptides: This group allows for the selective deprotection of a specific lysine side chain on a fully assembled peptide, enabling the synthesis of a second peptide chain from that position.
-
Challenges and Alternatives: While palladium catalysis is highly effective, it can sometimes be sluggish or incomplete, particularly with sterically hindered sequences or peptides prone to aggregation.[5] In such challenging cases, alternative deallylation methods, such as a one-pot ruthenium-catalyzed isomerization followed by ozonolysis, have been reported for N-allyl amides and may be applicable.[5]
-
Cost and Handling: Palladium catalysts are expensive and air-sensitive, requiring careful handling under an inert atmosphere.[4] This is a key consideration for large-scale synthesis.
Conclusion
The this compound protecting group represents a valuable addition to the synthetic chemist's toolkit. By combining the rock-solid stability of the sulfonamide with the mild, orthogonal cleavage of the allyl group, it opens avenues for the construction of highly complex and modified peptides that are beyond the reach of standard two-dimensional protection schemes. While it requires the custom synthesis of building blocks, the strategic advantages it confers in controlling reactivity make it a compelling choice for ambitious projects in drug discovery and chemical biology.
References
-
Lee, Y. J., & Lee, Y. S. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(23), 9447–9449. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Honda, M., Morita, H., & Nagakura, I. (2005). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry, 70(10), 3844–3848. [Link]
-
Piras, M., et al. (2013). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 11(30), 5001-5011. [Link]
-
Szostak, M., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 2345–2355. [Link]
-
Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Laconde, G., et al. (2014). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorganic & Medicinal Chemistry, 22(23), 6649-6656. [Link]
- Backes, B. J., & Ellman, J. A. (1999). Peptide synthesis with sulfonyl protecting groups.
-
Hughes, A. B. (2015). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. [Link]
-
Worrell, B. T., et al. (2013). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 135(44), 16290–16293. [Link]
-
Le, C., et al. (2020). Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides. ResearchGate. [Link]
-
Zambri, M. T., Ho, C., & Taylor, M. S. (2023). Organoboron/Palladium Cocatalytic Allylation of NH-Sulfoximines Using Allylic Alcohols. Organic Letters, 25(45), 8274–8278. [Link]
-
Le, C., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Sustainable Chemistry & Engineering, 8(10), 4212–4218. [Link]
-
Yamamoto, H., et al. (1990). Synthesis of N-Allyl Amino Acids and Peptides. Synlett, 1990(03), 153-154. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Loffredo, C., et al. (2012). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. [Link]
-
Asif, M., & Siddiqui, A. A. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
-
Mondal, S., et al. (2023). Palladium-Catalyzed Decarboxylative C─H Alkenylation of Proaromatic Acids With Allyl Alcohols and N-Allyl Sulfonamides. The Journal of Organic Chemistry, 88(17), 12285–12295. [Link]
-
Jin, S., et al. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Chen, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 28(13), 5183. [Link]
Sources
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The Versatile Synthon: Application Notes on the Use of n-Allylbenzenesulfonamide in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Trifunctional Building Block
In the landscape of modern synthetic organic chemistry, the demand for versatile and readily accessible building blocks for the construction of complex molecular architectures is insatiable. Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, agrochemicals, and materials science, driving the continuous search for efficient and modular synthetic strategies.[1] n-Allylbenzenesulfonamide emerges as a preeminent starting material in this context, embodying a unique trifunctional character that enables a diverse array of cyclization strategies. This molecule elegantly combines a nucleophilic nitrogen atom, an electrophilic sulfonyl group for activation and protection, and a reactive allyl moiety poised for a multitude of transformations.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile synthon in their own synthetic endeavors.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound stems from its ability to participate in a variety of cyclization reactions, primarily driven by the reactivity of the allyl group and the directing influence of the benzenesulfonyl moiety. The principal strategies explored herein include intramolecular cyclizations (transition metal-catalyzed, radical-mediated, and oxidative) and cycloaddition reactions.
Palladium-Catalyzed Intramolecular Cyclization: A Robust Route to Pyrrolidines
Palladium catalysis offers a powerful and predictable method for the intramolecular cyclization of this compound derivatives, leading to the formation of N-sulfonylated pyrrolidines.[2][3] This transformation, often referred to as an intramolecular Heck reaction or a carboamination process, relies on the generation of a palladium-activated intermediate that facilitates the nucleophilic attack of the sulfonamide nitrogen onto the allyl group.
Mechanism of Action:
The catalytic cycle is believed to proceed through the following key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (Ar-X), forming a Pd(II)-aryl complex.
-
Carbopalladation: The alkene of the this compound coordinates to the Pd(II) center, followed by migratory insertion of the allyl group into the Pd-Ar bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
Intramolecular Amination: The sulfonamide nitrogen attacks the carbon bearing the palladium, displacing the metal and forming the pyrrolidine ring.
-
Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to regenerate the Pd(0) catalyst and release the heterocyclic product.
Figure 1: A simplified mechanistic workflow for the palladium-catalyzed synthesis of pyrrolidines.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of N-(Phenylsulfonyl)-3-methylenepyrrolidine
This protocol is adapted from established procedures for the palladium-catalyzed cyclization of related N-allyl systems and provides a reliable method for the synthesis of a functionalized pyrrolidine derivative.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Vinyl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add anhydrous acetonitrile via syringe.
-
Add vinyl bromide via syringe and seal the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(phenylsulfonyl)-3-methylenepyrrolidine.
| Parameter | Value |
| Temperature | 80 °C |
| Time | 12-24 h |
| Typical Yield | 70-85% |
Table 1: Typical reaction parameters for the palladium-catalyzed synthesis of N-(phenylsulfonyl)-3-methylenepyrrolidine.
Radical-Mediated Intramolecular Cyclization
Radical cyclization offers a complementary approach to the synthesis of nitrogen heterocycles from this compound, often proceeding under milder conditions than transition metal-catalyzed reactions.[4] These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a radical that can then participate in a cascade leading to the cyclized product.[4]
Mechanism of Action:
-
Initiation: The radical initiator (e.g., AIBN) thermally decomposes to generate a radical species.
-
Radical Addition: This initiator radical adds to a suitable radical precursor (e.g., an alkyl halide or a thioester) to generate a new carbon-centered radical.
-
Intramolecular Cyclization: The generated radical adds intramolecularly to the double bond of the allyl group of this compound. This cyclization can proceed via a 5-exo-trig or a 6-endo-trig pathway, with the former generally being favored, leading to a five-membered ring.
-
Propagation: The resulting cyclized radical abstracts a hydrogen atom from a suitable donor (e.g., tributyltin hydride) to yield the final product and regenerate the chain-carrying radical.
Figure 2: A conceptual workflow for the radical-mediated synthesis of pyrrolidines.
Protocol 2: AIBN-Initiated Radical Cyclization for Pyrrolidine Synthesis
This protocol outlines a general procedure for the radical cyclization of a suitably functionalized this compound derivative.[4][5]
Materials:
-
Bromo-functionalized this compound derivative (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH, 1.2 equiv)
-
Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Anhydrous benzene or toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the bromo-functionalized this compound derivative in anhydrous benzene or toluene.
-
Add AIBN to the solution.
-
Heat the solution to reflux (approximately 80-110 °C, depending on the solvent).
-
Slowly add a solution of Bu₃SnH in the same solvent to the refluxing mixture over a period of 2-3 hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane.
| Parameter | Value |
| Initiator | AIBN |
| H-atom donor | Bu₃SnH |
| Temperature | 80-110 °C |
| Typical Yield | 60-80% |
Table 2: Representative conditions for the AIBN-initiated radical cyclization.
[3+2] Cycloaddition Reactions: Accessing Five-Membered Heterocycles
[3+2] Cycloaddition reactions represent a powerful convergent strategy for the synthesis of five-membered heterocycles.[1] In this context, the allyl group of this compound can act as the two-atom component (dipolarophile) in a reaction with a suitable three-atom component (1,3-dipole), such as a nitrone or an azomethine ylide.[1][6][7][8]
Mechanism of Action:
The reaction is believed to proceed via a concerted or stepwise pathway involving the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. The electron-withdrawing nature of the benzenesulfonyl group can influence the reactivity of the allyl double bond, making it a suitable partner in these transformations.
Protocol 3: [3+2] Cycloaddition with a Nitrone for Isoxazolidine Synthesis
This protocol provides a general framework for the synthesis of N-sulfonylated isoxazolidines via the [3+2] cycloaddition of this compound with a nitrone.[7]
Materials:
-
This compound (1.0 equiv)
-
C-Phenyl-N-methylnitrone (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
In a sealed tube, dissolve this compound and C-phenyl-N-methylnitrone in anhydrous toluene.
-
Heat the reaction mixture to 100-120 °C for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding isoxazolidine derivative.
| Parameter | Value |
| 1,3-Dipole | C-Phenyl-N-methylnitrone |
| Temperature | 100-120 °C |
| Time | 24-48 h |
| Typical Yield | 50-70% |
Table 3: General conditions for the [3+2] cycloaddition of this compound.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable building block for the synthesis of a diverse range of nitrogen-containing heterocycles. The strategic combination of its functional groups allows for the application of powerful synthetic methodologies, including transition metal-catalyzed cyclizations, radical-mediated ring closures, and cycloaddition reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this synthon.
The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly expand the synthetic utility of this compound even further. Future research in this area may focus on enantioselective transformations to access chiral heterocyclic scaffolds, the development of one-pot multicomponent reactions for increased efficiency, and the application of these methodologies in the total synthesis of complex natural products and medicinally relevant molecules. The potential for this humble yet powerful molecule is far from exhausted, and it will undoubtedly continue to be a key player in the art and science of heterocyclic synthesis.
References
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Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 75(1), 239–242. [Link]
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Ugi, I., Dömling, A., & Hörl, W. (2004). Isocyanide-Based Multicomponent Reactions. In Multicomponent Reactions (pp. 105-147). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Li, C. J. (2020). Visible-Light Induced Radical Cyclization of N-Allylbenzamide with α-Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones. Organic letters, 22(1), 224–228. [Link]
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Engle, K. M., & Grubbs, R. H. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Chemical reviews, 119(23), 11719-11773. [Link]
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Wang, Q., & Li, X. (2018). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic & biomolecular chemistry, 16(33), 6031–6035. [Link]
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Gül, H. İ., & Taslimi, P. (2019). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1338–1345. [Link]
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Srivastava, N., & Mobin, S. M. (2004). Synthesis of pyrrolidine C-nucleosides via Heck reaction. Tetrahedron Letters, 45(4), 855-857. [Link]
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Pandey, G., & Kumar, A. (2021). Recent advances on (3+2) cycloaddition of Azomethine Ylide. RSC advances, 11(36), 22378-22396. [Link]
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Couty, F., & Evano, G. (2009). Ring-closing metathesis of N-alkenyl-cyanamides. Organic & biomolecular chemistry, 7(5), 845–847. [Link]
-
Li, C. J. (2020). Visible‐Light Induced Radical Cyclization of N‐Allylbenzamide with α‐Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones. Advanced Synthesis & Catalysis, 362(1), 138-143. [Link]
-
Kumar, A., & Kumar, V. (2019). Synthesis of 1-(phenylsulfonyl)pyrrolidine by tert-amines. Synthetic Communications, 49(18), 2415-2421. [Link]
-
Dömling, A. (2013). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein journal of organic chemistry, 9, 2715–2746. [Link]
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Trost, B. M., & Toste, F. D. (1998). Transition Metal-Catalyzed Intramolecular [4 + 2] Cycloadditions: A Novel Method for the Assembly of Nitrogen Heterocycles and Its Application to the Synthesis of (−)-19,20-Didehydroyohimban. Journal of the American Chemical Society, 120(5), 815-816. [Link]
-
Wang, D., & Wang, Q. (2018). Scope of the cyclization reaction of benzosulfonamide peptide. Tetrahedron Letters, 59(32), 3121-3124. [Link]
-
Engle, K. M., & Grubbs, R. H. (2019). Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Accounts of chemical research, 52(10), 2893–2905. [Link]
-
Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical cyclizations in total synthesis. Chemical reviews, 91(6), 1237–1286. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 75(1), 239–242. [Link]
-
Gül, H. İ., & Taslimi, P. (2019). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1338–1345. [Link]
-
Pandey, G., & Kumar, A. (2021). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules (Basel, Switzerland), 26(11), 3296. [Link]
-
Novikov, M. S., Khlebnikov, A. F., Egarmin, M. A., Kopf, J., & Kostikov, R. R. (2005). 1,3‐Dipolar Cycloaddition of Fluorinated Azomethine Ylides at the C=N Bond. European Journal of Organic Chemistry, 2005(19), 4154-4161. [Link]
-
Majumder, U., & Samanta, S. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron, 63(7), 1397-1426. [Link]
-
Curran, D. P., & Nagayoshi, M. (2012). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. The Journal of organic chemistry, 77(17), 7231–7240. [Link]
-
Cini, E., & Reginato, G. (2020). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 8, 585. [Link]
-
Zhang, B. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen. [Link]
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Hejnosz, S. L., & Wuest, W. M. (2021). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. The Journal of organic chemistry, 86(17), 11502–11518. [Link]
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Ray, J. K., Chaudhuri, S., Maity, S., Roy, M., & Ray, P. (2015). A Vinyl Radical Cyclization Route to Hydroxycyclohexene Fused Carbocycles. Asian Journal of Chemistry, 27(11), 4153-4155. [Link]
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de Graaff, C., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein journal of organic chemistry, 10, 581–601. [Link]
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Cardona, F., & Goti, A. (2019). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules (Basel, Switzerland), 24(18), 3326. [Link]
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Váradi, A., Palmer, T. C., Dardashti, R. N., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules (Basel, Switzerland), 21(1), 19. [Link]
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Kim, J., Lee, S., & Kim, Y. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & medicinal chemistry, 39, 116164. [Link]
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Grela, K., & Michalak, M. (2018). Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy. Molecules (Basel, Switzerland), 23(10), 2633. [Link]
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Griesbeck, A. G., & Maptue, N. E. (2020). [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin. Beilstein journal of organic chemistry, 16, 1362–1369. [Link]
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Nagib, D. A., & Zhu, C. (2020). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Chemical science, 11(23), 5947–5952. [Link]
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Using n-Allylbenzenesulfonamide in palladium-catalyzed cross-coupling reactions
Abstract
N-Allylbenzenesulfonamide and its derivatives are valuable building blocks in organic synthesis, finding utility in the development of novel pharmaceuticals and functional materials. The introduction of the allyl group is most efficiently achieved through palladium-catalyzed reactions, which offer mild conditions and high functional group tolerance. This guide provides an in-depth exploration of the primary synthetic route to this compound—the Tsuji-Trost allylic amination—and discusses its subsequent application as a substrate in other significant palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide validated, step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.
Core Concepts: The Role of Palladium in Synthesizing and Utilizing this compound
While the repertoire of palladium-catalyzed cross-coupling reactions is vast, the relationship with this compound is primarily twofold:
-
Synthesis via Palladium-Catalyzed Allylic Amination: The most prominent and efficient method to synthesize this compound is not a traditional cross-coupling reaction (like Suzuki or Heck) but rather a palladium-catalyzed allylic substitution, famously known as the Tsuji-Trost reaction. In this transformation, a sulfonamide nitrogen acts as a nucleophile, attacking a π-allyl palladium complex.[1][2]
-
Utilization in Palladium-Catalyzed Cross-Coupling: Once synthesized, the this compound molecule, with its reactive allyl group, can serve as a substrate in subsequent palladium-catalyzed reactions, such as the Heck reaction, to build more complex molecular architectures.[3][4]
This guide is structured to first detail the synthesis of our target molecule and then explore its potential as a reactant.
The Premier Synthetic Route: Tsuji-Trost N-Allylation
The Tsuji-Trost reaction is a powerful method for forming carbon-nucleophile bonds. It involves the palladium-catalyzed substitution of an allylic substrate bearing a leaving group.[5] For the synthesis of this compound, benzenesulfonamide serves as the nitrogen-based nucleophile.
Mechanistic Insight: The "Soft" Nucleophile Pathway
The catalytic cycle, pioneered by Jiro Tsuji and Barry Trost, proceeds through a well-defined pathway.[1] Benzenesulfonamide is considered a "soft" nucleophile (derived from a conjugate acid with a pKa < 25), which dictates its mode of attack.[6]
-
Coordination & Oxidative Addition: A Palladium(0) catalyst coordinates to the double bond of an allylic substrate (e.g., allyl acetate). This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex.[6][7]
-
Nucleophilic Attack: The deprotonated benzenesulfonamide, activated by a base, directly attacks one of the terminal carbons of the π-allyl moiety from the face opposite to the palladium metal.[5]
-
Product Formation & Catalyst Regeneration: This attack forms the this compound product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle of the Tsuji-Trost N-allylation of benzenesulfonamide.
Causality Behind Experimental Choices
The success of the Tsuji-Trost reaction hinges on the careful selection of each component.
| Component | Example | Role & Rationale |
| Allyl Source | Allyl acetate, Allyl ethyl carbonate | Provides the allyl fragment. Carbonates are often preferred as they produce benign byproducts (CO₂ and ethanol). |
| Pd Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. Pd₂(dba)₃ is a common, air-stable choice that readily forms Pd(0) in solution. |
| Ligand | PPh₃, dppe, (R,R)-Trost Ligand | Stabilizes the Pd catalyst, modulates its reactivity, and can induce stereoselectivity. Phosphine ligands are crucial for efficiency.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the benzenesulfonamide (pKa ≈ 10) to generate the active nucleophile. Carbonates are often sufficient and mild. |
| Solvent | THF, Dioxane, DMF | Aprotic polar solvents are typically used to dissolve the reagents and facilitate the reaction.[8] |
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the palladium-catalyzed N-allylation of benzenesulfonamide.
Materials:
-
Benzenesulfonamide (1.0 equiv)
-
Allyl ethyl carbonate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
1,2-Bis(diphenylphosphino)ethane (dppe, 0.02 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Experimental Workflow:
Caption: Standard workflow for synthesis and purification.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask, add benzenesulfonamide, potassium carbonate, Pd₂(dba)₃, and dppe.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous THF via syringe, followed by the dropwise addition of allyl ethyl carbonate.
-
Reaction: Place the flask in a preheated oil bath at 65 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting sulfonamide is consumed.[9]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound as a pure product.
This compound as a Heck Reaction Substrate
With this compound in hand, its terminal alkene functionality is primed for further C-C bond formation via the Mizoroki-Heck reaction. This reaction couples the alkene with an aryl or vinyl halide, offering a powerful tool for molecular elaboration.[4][10]
Mechanistic Insight: The Neutral Heck Cycle
The Heck reaction catalytic cycle is a cornerstone of palladium catalysis.[11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming an Ar-Pd(II)-X complex.
-
Alkene Coordination & Insertion: The alkene of this compound coordinates to the palladium center, followed by migratory insertion into the Aryl-Pd bond. This step typically occurs in a syn fashion and dictates the regioselectivity.
-
β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming a palladium-hydride species and the C-C coupled product. This step must also be syn-coplanar and determines the geometry of the product alkene.
-
Reductive Elimination: The base scavenges H-X from the palladium complex, regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Protocol 2: Heck Coupling of this compound with 4-Bromoanisole
This protocol provides a representative method for using this compound as a substrate.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Setup: In a Schlenk tube, combine this compound, 4-bromoanisole, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Add anhydrous DMF and triethylamine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Follow the disappearance of the starting materials using GC-MS or LC-MS.[9]
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography to isolate the desired coupled product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.[12]
-
Handling: Conduct all operations in a well-ventilated fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage: Store this compound and related reagents in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[14]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not let the product enter drains.
Conclusion
This compound serves as an excellent case study in the versatile application of palladium catalysis. Its primary synthesis is efficiently achieved via the Tsuji-Trost allylic amination, a testament to the power of palladium in C-N bond formation. Subsequently, the product itself becomes a valuable substrate for further complexity-building transformations like the Heck reaction. The protocols and mechanistic insights provided herein offer a robust framework for researchers in organic synthesis and drug development to confidently employ these powerful reactions in their work.
References
-
N-Heterocyclic Carbenes as Ligands in Palladium-Catalyzed Tsuji—Trost Allylic Substitution. (2025). ResearchGate. [Link]
-
Tsuji–Trost reaction. (n.d.). Wikipedia. [Link]
-
Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. (2025). ResearchGate. [Link]
-
Tsuji-Trost Allylation. (n.d.). NROChemistry. [Link]
- Preparation of N-substituted arylsulfonamides. (n.d.).
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Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (n.d.). PubMed. [Link]
-
Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Tsuji-Trost Allylation. (2022). YouTube. [Link]
-
Palladium-Catalyzed Cascade Reactions of Benzyl Halides with N-Allyl-N-(2-butenyl)-p-toluenesulfonamide. (2025). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex. (n.d.). RSC Publishing. [Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation. (n.d.). NIH. [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). The Royal Society of Chemistry. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination. (2025). YouTube. [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. [Link]
-
Buchwald–Hartwig cross-coupling of amides. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024). NIH. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions. (2020). YouTube. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. (n.d.). ChemRxiv. [Link]
-
Heck coupling reaction between aryl halide with styrene. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. (2021). NIH. [Link]
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- 4. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
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- 14. fishersci.com [fishersci.com]
Protocol for the Purification of n-Allylbenzenesulfonamide by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of n-Allylbenzenesulfonamide, a key intermediate in synthetic organic chemistry. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The protocol herein is built upon the principle that the solubility of a compound in a solvent is temperature-dependent.[1] By carefully selecting a solvent system, crude this compound can be dissolved at an elevated temperature and then allowed to crystallize in a highly purified form upon cooling, leaving impurities behind in the solution. This guide explains the causal logic behind solvent selection, provides a step-by-step methodology, and includes a comprehensive troubleshooting guide to ensure a high-purity yield.
Part 1: The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a target compound and its impurities in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound of interest to a great extent at a high temperature (near the solvent's boiling point) but only sparingly at a low temperature (room temperature or below).[2][3] Conversely, impurities should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or mother liquor) or almost entirely insoluble (allowing for their removal via hot filtration).[2][3][4]
The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[4] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Slow cooling is paramount as it encourages the formation of a pure, well-defined crystal lattice, excluding impurity molecules.[1]
Part 2: Solvent System Selection for this compound
The choice of solvent is the most critical factor for a successful recrystallization.[5] The this compound molecule contains both a nonpolar benzene ring and a polar sulfonamide group. This dual nature suggests that a single solvent may not be ideal. Therefore, a mixed solvent system, or solvent pair, is often employed for sulfonamides to achieve the desired intermediate polarity.[6]
An ethanol/water system is an excellent starting point. Ethanol provides a less polar environment to solvate the nonpolar benzene ring, while water offers a highly polar medium for the sulfonamide group.[6] The compound is expected to be highly soluble in hot ethanol and much less soluble in water. By dissolving the compound in hot ethanol and then adding hot water as an "anti-solvent" until the solution becomes cloudy (the saturation point), an ideal environment for crystallization upon cooling is created.
Experimental Solvent Screening (Small Scale): Before committing to a large-scale purification, it is prudent to test solvent systems on a small scale (~50-100 mg of crude product).
-
Place a small amount of crude this compound into a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, water) dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as a single solvent.[7]
-
If it is sparingly soluble, heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.[3]
-
Allow the hot solution to cool. Abundant crystal formation upon cooling indicates a promising solvent.
-
For a solvent pair (e.g., ethanol/water), dissolve the sample in a minimal amount of the "good" solvent (ethanol) at its boiling point. Add the "anti-solvent" (water) dropwise until persistent cloudiness is observed. If the cloudiness disappears upon further heating, it is a suitable solvent pair.
Part 3: Materials and Equipment
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), if needed
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Watch glass (to cover flasks)
-
Powder funnel
-
Glass stirring rod
-
Buchner funnel and filtering flask
-
Vacuum source (aspirator or pump)
-
Filter paper (sized for Buchner funnel)
-
Spatula
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
Part 4: Detailed Recrystallization Protocol
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the primary solvent (ethanol) to its boiling point.
-
Add a minimum amount of the hot ethanol to the flask containing the crude solid, just enough to cover it.[8]
-
Place the flask on the hot plate and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[9] It is crucial to use the minimum amount of hot solvent required to avoid low recovery.[4]
-
If the resulting solution is colored due to impurities, remove it from the heat source.
-
Allow the solution to cool slightly to prevent violent boiling upon addition.
-
Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.[5] The charcoal adsorbs colored impurities.[4]
-
Reheat the mixture to boiling for a few minutes to ensure complete adsorption.
-
Set up a hot gravity filtration apparatus using a short-stemmed funnel, fluted filter paper, and a clean Erlenmeyer flask.
-
Pre-heat all glassware (funnel and receiving flask) by placing them in an oven or by allowing hot solvent vapor to pass through them. This prevents premature crystallization of the product on the funnel.[10][11]
-
Quickly pour the hot solution through the fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
If crystals begin to form on the filter paper, rinse with a small amount of hot solvent.
-
Cover the flask containing the hot filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[1] Insulating the flask can further slow the cooling rate.[10]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[5][10]
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold ethanol/water filtrate or fresh, ice-cold solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual soluble impurities from the crystal surfaces.[4][10] Using cold solvent minimizes redissolving the purified product.
-
Continue to draw air through the crystals on the funnel for several minutes to help them dry.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals completely in a desiccator or a drying oven set to a low temperature (well below the compound's melting point).
-
Once dry, weigh the crystals to calculate the percent recovery.
-
Determine the melting point of the purified this compound. A pure compound should have a sharp melting range that is consistent with literature values. Impurities typically broaden and depress the melting point.
Part 5: Process Visualization and Data Summary
Caption: Workflow for the purification of this compound.
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethanol | Good solubility for sulfonamides when hot due to its intermediate polarity.[6] |
| Anti-Solvent | Deionized Water | Compound is poorly soluble in water; used to induce precipitation.[10] |
| Dissolution Temp. | ~78 °C (Boiling Point of Ethanol) | Maximizes solubility to allow for a minimum volume of solvent.[1] |
| Crystallization Temp. | Room Temperature, then 0-4 °C | Slow cooling to RT promotes pure crystal growth; ice bath maximizes yield.[10] |
| Washing Solvent | Ice-cold Ethanol/Water mixture | Removes adhering impurities without significantly dissolving the product crystals.[4] |
| Expected Yield | 70-90% | Dependent on purity of crude material and careful technique. Some loss is inevitable.[12] |
Part 6: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | • The solution is cooling too rapidly.• The melting point of the solid is lower than the solution temperature.• The crude material is highly impure. | • Re-heat the solution to re-dissolve the oil.• Add a small amount of additional hot solvent.• Allow the solution to cool more slowly (e.g., by insulating the flask).[10] |
| No Crystals Form | • Too much solvent was used, and the solution is not saturated.• The solution is supersaturated but requires nucleation. | • Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed" crystal of the pure compound.[5][10]• If induction fails, gently boil off some of the solvent to increase the concentration and then allow it to cool again.[10] |
| Low Yield | • Too much solvent was used during dissolution.• Premature crystallization during hot filtration.• Crystals were washed with solvent that was not ice-cold.• Incomplete crystallization before filtration. | • Ensure the minimum amount of hot solvent is used for dissolution.[4]• Ensure filtration apparatus is properly pre-heated.[10]• Always use ice-cold solvent for washing.[4]• Ensure the flask is thoroughly cooled in an ice bath before filtering.[10] |
| Colored Crystals | • The decolorizing charcoal was not used, or an insufficient amount was used.• The solution cooled too quickly, trapping impurities. | • Repeat the recrystallization process, including the optional decolorization step with activated charcoal.[5]• Ensure the cooling process is slow and undisturbed.[1] |
Part 7: Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
This compound: Sulfonamides may cause skin, eye, or respiratory system irritation upon contact.[14] Avoid breathing dust. In case of contact, wash the affected area thoroughly with soap and water.
-
Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and sparks. Ensure the hot plate used for heating is spark-proof.
-
Hot Glassware: Handle hot flasks and funnels with appropriate tongs or heat-resistant gloves to prevent burns.
-
Vacuum Filtration: Ensure the filter flask is rated for vacuum use to prevent implosion.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15] Dispose of all chemical waste in accordance with local environmental regulations.[14]
Part 8: References
-
Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. Accessed January 21, 2026.
-
University of York. Solvent Choice - Chemistry Teaching Labs. University of York. Accessed January 21, 2026.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Accessed January 21, 2026.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed January 21, 2026.
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. RSC Education. Accessed January 21, 2026.
-
Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. Accessed January 21, 2026.
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. Accessed January 21, 2026.
-
Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020, 11, 245-249.
-
Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Accessed January 21, 2026.
-
Cortes, S. 4.4: Experiment 3 Notes - Chemistry LibreTexts. Chemistry LibreTexts. 2020.
-
Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. Accessed January 21, 2026.
-
MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. 2019.
-
Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. Accessed January 21, 2026.
-
Unknown Author. Recrystallization1. Accessed January 21, 2026.
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Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Accessed January 21, 2026.
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Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. 2010.
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Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Accessed January 21, 2026.
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Jinli Chemical. N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical. Accessed January 21, 2026.
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ChemicalBook. 3622-84-2(Nn-Butyl benzene sulfonamide) Product Description. ChemicalBook. Accessed January 21, 2026.
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Gavrylenko, O.V., et al. Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. 2025.
-
Google Patents. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide. Google Patents. Accessed January 21, 2026.
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ChemicalBook. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8. ChemicalBook. Accessed January 21, 2026.
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Accessed January 21, 2026.
-
Chem Help ASAP. recrystallization & purification of N-bromosuccinimide. YouTube. 2021.
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Benchchem. Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization. Benchchem. Accessed January 21, 2026.
-
Unknown Author. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ResearchGate. 2025.
-
All In with Dr. Betts. Recrystallization Lab Procedure of Benzoic Acid. YouTube. 2020.
-
Unknown Author. Measurement and correlation of solubility of N-chlorobenzenesulfonamide sodium and N-chloro-4-toluenesulfonamide sodium in binary ethanol + propan-2-ol mixtures from 278.00 K to 323.00 K | Request PDF. ResearchGate. 2025.
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Application Notes and Protocols: Analytical Techniques for Monitoring n-Allylbenzenesulfonamide Reactions
Introduction
N-Allylbenzenesulfonamide and its derivatives are pivotal structural motifs in organic synthesis and medicinal chemistry. The synthesis of these compounds, typically involving the N-alkylation of benzenesulfonamide with an allyl halide or alcohol, requires careful monitoring to optimize reaction conditions, maximize yield, and ensure the purity of the final product.[1][2] This document provides a comprehensive guide to the analytical techniques best suited for monitoring the progress of this compound reactions. We will delve into the principles of each method, offer detailed protocols, and explain the rationale behind experimental choices, empowering researchers to achieve robust and reproducible results.
The primary challenge in monitoring these reactions lies in the simultaneous quantification of the starting materials (benzenesulfonamide and the allylating agent), the desired this compound product, and any potential side-products, such as dialkylated sulfonamides or unreacted intermediates. The selection of an appropriate analytical technique is therefore critical for gaining a comprehensive understanding of the reaction kinetics and profile.
I. Chromatographic Techniques: The Workhorse of Reaction Monitoring
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone of reaction monitoring in synthetic chemistry. Their ability to separate complex mixtures makes them ideal for tracking the consumption of reactants and the formation of products over time.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of organic compounds.[3][4] For this compound reactions, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.
Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically acetonitrile and water.[5][6] More polar compounds (like benzenesulfonamide) will have a weaker interaction with the stationary phase and elute earlier, while less polar compounds (like this compound) will be retained longer.
Protocol: RP-HPLC Monitoring of an this compound Synthesis
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector is suitable.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) provides excellent resolution for this application.[8]
-
Detector: UV detection is highly effective as both the starting material and the product contain a benzene ring, which is a strong chromophore. A detection wavelength of 230 nm is generally appropriate.[6]
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water (HPLC grade) with 0.1% formic acid. The acid improves peak shape and suppresses the ionization of the sulfonamide.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.
-
Gradient Program: A linear gradient is typically employed to ensure good separation of all components.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
3. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any salts that might interfere with the analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to benzenesulfonamide and this compound based on their retention times, which should be established by injecting pure standards of each compound.
-
The peak area of each component is directly proportional to its concentration. By plotting the peak areas of the reactant and product as a function of time, a reaction profile can be generated.
Causality Behind Choices:
-
The C18 column is chosen for its excellent retention and separation of aromatic compounds of varying polarity.
-
The gradient elution is necessary to resolve the polar starting material from the more nonpolar product and any potential nonpolar side products within a reasonable timeframe.
-
Formic acid is used as a mobile phase additive to ensure the sulfonamide is in its neutral form, leading to sharper, more symmetrical peaks.
Workflow for HPLC Monitoring
Caption: Workflow for monitoring this compound reactions using HPLC.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile and thermally stable sulfonamides, GC-MS offers an excellent alternative with the added benefit of mass spectrometric detection for unambiguous peak identification.[9][10]
Principle of Separation and Detection: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for positive identification.[10]
Protocol: GC-MS Monitoring of an this compound Synthesis
1. Instrumentation:
-
System: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Injector: Split/splitless injector, typically operated in split mode to avoid overloading the column.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
4. Sample Preparation:
-
Sample quenching and dilution are performed as described for HPLC.
-
The diluted sample can be directly injected into the GC-MS.
5. Data Analysis:
-
Extract the ion chromatograms for the molecular ions ([M]⁺) or characteristic fragment ions of benzenesulfonamide and this compound to track their relative abundance over time. The molecular ion for benzenesulfonamide is observed at m/z 157.[9]
-
The peak areas from the total ion chromatogram (TIC) can be used for semi-quantitative analysis of the reaction progress.
Causality Behind Choices:
-
The non-polar column is chosen because it separates compounds primarily based on their boiling points, which is effective for the components of this reaction.
-
The temperature program is designed to ensure good separation of the relatively volatile starting materials from the higher-boiling product.
-
Electron ionization is a standard and robust ionization technique that provides reproducible fragmentation patterns for structural confirmation.
II. Spectroscopic Techniques: Gaining In-depth Structural Information
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable structural information and can be used for both qualitative and quantitative analysis of reaction mixtures.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and can be used for in-situ monitoring of reactions.[11][12][13] ¹H NMR is particularly useful for tracking the formation of this compound.[14]
Principle of Analysis: ¹H NMR spectroscopy detects the presence and environment of protons in a molecule. The chemical shift, integration, and coupling patterns of the proton signals provide detailed information about the molecular structure.[15]
Protocol: ¹H NMR Monitoring of an this compound Synthesis
1. Sample Preparation for In-situ Monitoring:
-
The reaction is performed directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with the reaction conditions.
-
An internal standard (e.g., 1,3,5-trimethoxybenzene) of a known concentration is added to the reaction mixture for quantitative analysis.[1]
2. NMR Acquisition:
-
Acquire ¹H NMR spectra at regular intervals throughout the reaction.
-
Key signals to monitor:
-
Benzenesulfonamide (Reactant): The disappearance of the NH₂ protons (a broad singlet).
-
This compound (Product): The appearance of the characteristic allyl protons:
-
A multiplet around 5.7-5.9 ppm (=CH).
-
Two doublets of doublets around 5.1-5.3 ppm (=CH₂).
-
A doublet around 3.8-4.0 ppm (N-CH₂).[14]
-
-
The aromatic protons will also show characteristic shifts.[16]
-
3. Data Analysis:
-
The concentration of the product can be determined by comparing the integration of its characteristic peaks to the integration of the internal standard's peak.
-
The percentage conversion can be calculated by comparing the integration of the starting material's signals to the product's signals.
Causality Behind Choices:
-
In-situ NMR provides real-time data without the need for quenching and workup, offering a more accurate representation of the reaction kinetics.
-
The choice of an internal standard that does not react under the reaction conditions and has signals that do not overlap with the reactant or product signals is crucial for accurate quantification.
NMR Monitoring Logic
Caption: Logical relationship of signals in ¹H NMR monitoring.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique for monitoring the functional group transformations in a reaction.
Principle of Analysis: FT-IR measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Different functional groups absorb at characteristic frequencies, allowing for their identification.
Protocol: FT-IR Monitoring of an this compound Synthesis
1. Instrumentation:
-
An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.
2. Data Acquisition:
-
Acquire an initial spectrum of the reaction mixture before the addition of the final reagent.
-
Acquire spectra at regular intervals throughout the reaction.
-
Key vibrational bands to monitor:
-
N-H stretch (Benzenesulfonamide): Disappearance of the bands around 3300-3400 cm⁻¹.
-
C=C stretch (Allyl group): Appearance of a band around 1640 cm⁻¹.
-
S=O stretch (Sulfonamide): These bands (around 1350 and 1160 cm⁻¹) will be present in both the reactant and product but may shift slightly.
-
3. Data Analysis:
-
By monitoring the decrease in the intensity of the N-H stretching band and the increase in the intensity of the C=C stretching band, the progress of the reaction can be qualitatively followed.
Causality Behind Choices:
-
An ATR-FTIR probe allows for direct measurement in the reaction vessel without the need for sample preparation, making it ideal for real-time monitoring.
-
Focusing on the unique vibrational bands of the reactant's and product's key functional groups provides a clear indication of the reaction's progress.
III. Summary and Recommendations
| Analytical Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Chromatographic separation based on polarity | Quantitative, robust, widely available | Requires sample workup, longer analysis time | Routine quantitative reaction monitoring |
| GC-MS | Chromatographic separation based on boiling point, with mass detection | High sensitivity, definitive peak identification | Not suitable for thermally labile compounds | Analysis of volatile products and byproducts |
| ¹H NMR | Nuclear magnetic resonance of protons | In-situ monitoring, detailed structural information | Lower sensitivity, requires deuterated solvents | Mechanistic studies and kinetic analysis |
| FT-IR (ATR) | Vibrational spectroscopy of functional groups | Real-time in-situ monitoring, rapid | Primarily qualitative, less sensitive | Quick checks of reaction initiation and completion |
For comprehensive and accurate monitoring of this compound reactions, a combination of techniques is often the most effective approach. HPLC is recommended for routine quantitative analysis of reaction conversion and purity. GC-MS is invaluable for identifying unknown impurities and byproducts. In-situ NMR and FT-IR are powerful tools for gaining a deeper understanding of the reaction kinetics and mechanism. By selecting the appropriate analytical technique, researchers can ensure the efficient development and optimization of synthetic routes to this important class of compounds.
References
- SIELC Technologies. Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column.
- Benchchem. A Comparative Guide to the Spectroscopic Analysis of N,N-diallyl-4-methylbenzenesulfonamide.
- PubMed. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy.
- ResearchGate. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Request PDF.
- MDPI. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection.
- PubMed. Synthesis of Sulfonyl Azides via Diazotransfer Using an imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments.
- National Institutes of Health. Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)
- SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide.
- Benchchem.
- ResearchGate.
- ACS Publications.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ResearchGate.
- National Institutes of Health.
- The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Journal of Chemistry and Technologies. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS.
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- 2. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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Application Notes and Protocols for the Workup and Isolation of n-Allylbenzenesulfonamide
Introduction
n-Allylbenzenesulfonamide is a key building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and functional materials. The sulfonamide moiety is a prevalent feature in a wide array of therapeutic drugs. The successful synthesis of this compound is critically dependent on a robust and efficient workup and product isolation procedure. This guide provides a detailed, experience-driven approach to the post-reaction processing of this compound, ensuring high purity and yield. We will delve into the rationale behind each step, from quenching the reaction to the final characterization of the isolated product.
Reaction Workup: From Crude Mixture to Purified Product
The synthesis of this compound typically involves the reaction of allylamine with benzenesulfonyl chloride in the presence of a base. The subsequent workup is designed to remove unreacted starting materials, the base, and any byproducts, most notably hydrochloric acid.
Quenching the Reaction
The initial step in the workup is to quench the reaction, neutralizing any remaining reactive species. The choice of quenching agent is critical to prevent unwanted side reactions and facilitate the subsequent extraction.
Protocol Rationale: The addition of a dilute acid, such as hydrochloric acid (HCl), serves to neutralize the base used in the reaction (e.g., triethylamine or pyridine) and any unreacted allylamine.[1] This converts these basic compounds into their respective ammonium salts, which are highly soluble in the aqueous phase and can be easily removed during the extraction process.
Detailed Experimental Protocols
Protocol 1: Reaction Workup and Extraction
This protocol details the steps for quenching the reaction and performing a liquid-liquid extraction to isolate the crude this compound.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM)
-
5 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Erlenmeyer Flasks
-
Rotary Evaporator
Procedure:
-
Quenching: Carefully add 5 M HCl to the crude reaction mixture with stirring until the aqueous layer is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and shake vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will contain the this compound. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Aqueous Layer Wash: Add a fresh portion of dichloromethane to the separatory funnel, shake, and combine the organic layer with the first extract.
-
Washing: Wash the combined organic extracts sequentially with deionized water and then with brine. This removes any remaining water-soluble impurities and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Dichloromethane (DCM) | Offers good solubility for the product and is immiscible with water. |
| Washing Solutions | Water, Brine | Removes residual acid, base, and salts, and helps to break up emulsions. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Efficiently removes residual water from the organic phase. |
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying the crude this compound from any remaining impurities.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Hexane
-
Ethyl Acetate
-
Chromatography Column
-
Collection Tubes/Flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 9:1 n-hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard polar stationary phase for the separation of moderately polar organic compounds. |
| Mobile Phase | n-Hexane/Ethyl Acetate Gradient | Allows for the efficient separation of the product from less polar and more polar impurities. |
| Monitoring | Thin Layer Chromatography (TLC) | Provides a quick and effective way to track the progress of the separation. |
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.
Materials:
-
Crude or column-purified this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer Flask
-
Hot Plate
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommendation | Rationale |
| Solvent System | Ethanol/Water | Ethanol is a good solvent for the compound at high temperatures, while water acts as an anti-solvent, reducing its solubility upon cooling to induce crystallization. |
| Cooling Method | Slow cooling followed by an ice bath | Promotes the formation of large, well-defined crystals and maximizes the yield. |
Visualization of the Workflow
Sources
Scale-up synthesis of n-Allylbenzenesulfonamide for laboratory use
Application Note & Protocol
Topic: Robust Scale-up Synthesis of N-Allylbenzenesulfonamide for Laboratory Use
Abstract
This document provides a comprehensive, field-tested guide for the scaled-up laboratory synthesis of this compound. Moving beyond a simple recitation of steps, this note elucidates the chemical principles, safety considerations, and process controls required for a successful and reproducible synthesis on a 20-50 gram scale. The protocol is based on the classic Hinsberg reaction, a reliable method for forming sulfonamides.[1][2][3] We will detail the reaction mechanism, provide a step-by-step workflow, offer in-depth characterization guidance, and present a visual process map. This guide is intended for researchers and drug development professionals who require a dependable supply of this compound for their work.
Guiding Principles: The Hinsberg Reaction Mechanism
The synthesis of this compound is achieved via the Hinsberg reaction, a cornerstone of amine chemistry first described by Oscar Hinsberg in 1890.[3][4] This reaction is a robust method for distinguishing between primary, secondary, and tertiary amines, and for the synthesis of sulfonamides.[1][5]
The core of the reaction involves the nucleophilic attack of the primary amine (allylamine) on the highly electrophilic sulfur atom of benzenesulfonyl chloride. This addition-elimination sequence results in the displacement of the chloride ion and the formation of a protonated this compound intermediate.[1] An aqueous base, such as sodium hydroxide (NaOH), plays a dual role: it neutralizes the hydrogen chloride (HCl) generated during the reaction and, crucially, deprotonates the nitrogen atom of the newly formed primary sulfonamide.[4] This deprotonation forms a water-soluble sodium salt, a key feature of the Hinsberg reaction with primary amines.[1][4][5] Subsequent acidification of the reaction mixture re-protonates the sulfonamide, causing it to precipitate out of the aqueous solution as a purified solid.[5]
Reaction Scheme:
C₆H₅SO₂Cl + H₂N-CH₂CH=CH₂ + NaOH → C₆H₅SO₂N(Na)CH₂CH=CH₂ + NaCl + H₂O C₆H₅SO₂N(Na)CH₂CH=CH₂ + HCl → C₆H₅SO₂NHCH₂CH=CH₂ (s) + NaCl
Workflow and Logic
The entire synthesis process is designed for safety, efficiency, and purity. The workflow minimizes side reactions and simplifies purification.
Caption: High-level workflow for the synthesis of this compound.
Safety First: Hazard Analysis and Mitigation
Scaling up chemical reactions necessitates a heightened focus on safety. The primary hazards in this synthesis are associated with the reactants.
| Reagent | CAS No. | Key Hazards | Mitigation & PPE |
| Benzenesulfonyl Chloride | 98-09-9 | Corrosive, causes severe skin burns and eye damage.[6][7] Reacts exothermically with water.[7] Vapors are irritating to the respiratory tract.[6][7] | Conduct all operations in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[7] Ensure an emergency eyewash and safety shower are accessible.[7] |
| Allylamine | 107-11-9 | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | Use in a chemical fume hood away from ignition sources. Wear appropriate PPE as listed above. Handle with extreme care to avoid contact and inhalation. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Corrosive. Causes severe skin burns and eye damage. | Wear standard laboratory PPE, including gloves and goggles. Handle solid flakes or pellets carefully to avoid dust inhalation. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Use in a fume hood. Wear appropriate PPE. Add slowly to the aqueous solution to control any exotherm. |
Emergency Response: In case of skin contact with benzenesulfonyl chloride or allylamine, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] For inhalation, move the individual to fresh air immediately.[8]
Detailed Experimental Protocol (50 g Scale)
This protocol is designed to produce approximately 50 grams of this compound. Adjust quantities proportionally for different target amounts.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Allylamine | 57.09 | 24.0 g (28.7 mL) | 0.420 |
| Benzenesulfonyl Chloride | 176.62 | 70.0 g (52.0 mL) | 0.396 |
| Sodium Hydroxide (NaOH) | 40.00 | 32.0 g | 0.800 |
| Deionized Water | 18.02 | 400 mL | - |
| Diethyl Ether | 74.12 | ~200 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed (~70 mL) | - |
| Ethanol (95%) | 46.07 | ~300 mL | - |
Equipment
-
1000 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel (250 mL)
-
Thermometer
-
Large ice-water bath
-
1000 mL separatory funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a chemical fume hood, equip a 1000 mL three-neck flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a large ice-water bath.
-
Base and Amine Addition: Prepare the aqueous base by dissolving 32.0 g of NaOH in 400 mL of deionized water in a separate beaker (Note: this is an exothermic process; allow the solution to cool). Transfer the cooled NaOH solution to the reaction flask. Add 24.0 g (28.7 mL) of allylamine to the flask. Begin stirring and cool the mixture to below 10°C.
-
Rationale: Using a slight excess of the amine ensures the more hazardous benzenesulfonyl chloride is fully consumed. The reaction is performed in a biphasic system with a strong base to immediately neutralize the HCl byproduct, driving the reaction forward.
-
-
Benzenesulfonyl Chloride Addition: Place 70.0 g (52.0 mL) of benzenesulfonyl chloride into the addition funnel. Add it dropwise to the stirred amine solution over approximately 45-60 minutes. Carefully monitor the thermometer and control the addition rate to maintain the internal temperature between 5-10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional hour. The formation of the sodium salt of the sulfonamide should result in a clear, single-layer solution.[1][4]
-
Work-up and Extraction: Remove the ice bath. Pour the reaction mixture into a 1000 mL separatory funnel. Extract the aqueous layer with 100 mL of diethyl ether to remove any unreacted benzenesulfonyl chloride or other non-polar impurities. Discard the organic (ether) layer.
-
Rationale: This washing step enhances the purity of the final product by removing potential contaminants before the precipitation stage.
-
-
Product Precipitation: Transfer the aqueous layer to a large beaker (2000 mL) and place it back into an ice bath. While stirring, slowly and carefully add concentrated HCl until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A voluminous white precipitate of this compound will form.
-
Rationale: Acidification protonates the soluble sulfonamide salt, rendering it insoluble in the aqueous medium and causing it to precipitate.[5]
-
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 100 mL) to remove any inorganic salts. Press the solid as dry as possible on the filter.
-
Purification (Recrystallization): Transfer the crude solid to a 1000 mL Erlenmeyer flask. Add approximately 250-300 mL of 95% ethanol and heat the mixture with stirring until the solid dissolves completely. Slowly add warm water until the solution becomes faintly turbid. Re-heat to clarify and then allow the solution to cool slowly to room temperature, and finally in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 50°C.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Yield | 65-75 g (85-95%) |
| Melting Point | 45-47 °C |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H), ~7.6 (m, 3H), ~5.7 (m, 1H), ~5.1 (m, 2H), ~5.0 (t, 1H, NH), ~3.7 (t, 2H) ppm |
| IR (KBr) | ~3280 (N-H stretch), ~1330 & ~1160 (S=O stretch) cm⁻¹ |
Troubleshooting
-
Oily Product Instead of Solid: This may indicate incomplete reaction or impurities. Ensure the reaction was stirred for the full duration and the work-up extraction was performed. Recrystallization should resolve this.
-
Low Yield: Can result from adding the benzenesulfonyl chloride too quickly (causing hydrolysis) or insufficient acidification. Check the pH of the filtrate after precipitation to ensure it is strongly acidic.
-
Product Remains Soluble After Acidification: This is highly unlikely for a primary sulfonamide. Verify that the starting amine was indeed allylamine (a primary amine).
References
-
Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. [Link]
-
Hinsberg reaction. Wikipedia. [Link]
-
Hinsberg Reagent And Test. BYJU'S. [Link]
-
Hinsberg Reagent And Test. Unacademy. [Link]
-
Amines to Sulfonamides: The Hinsberg Test. JoVE. [Link]
-
Benzenesulfonyl Chloride. Kodak. [Link]
-
Safe Handling and Storage of Benzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 2. byjus.com [byjus.com]
- 3. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. nbinno.com [nbinno.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in n-Allylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of n-Allylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide in-depth, field-proven insights to optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from benzenesulfonyl chloride and allylamine?
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of allylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Q2: My yield of this compound is consistently low. What are the most probable causes?
Low yields in this synthesis can often be attributed to several key factors:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture to form the unreactive benzenesulfonic acid. This is a primary cause of reduced yield.
-
Formation of Byproducts: The most common byproduct is N,N-diallylbenzenesulfonamide, which results from the double allylation of the benzenesulfonamide nitrogen. Another potential byproduct is the result of the reaction of the product with any remaining benzenesulfonyl chloride.
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry, inappropriate choice of base or solvent, and improper temperature control can all significantly impact the reaction's efficiency.
Q3: How can I be certain that my product is indeed this compound?
Product verification should be performed using standard analytical techniques. The following spectral data can be used for confirmation:
-
¹H NMR: Expect to see characteristic signals for the allyl group (a multiplet for the vinyl proton, and doublets for the terminal vinyl protons and the methylene group attached to the nitrogen) and the aromatic protons of the benzene ring. The N-H proton will also be present, though its chemical shift can be variable.
-
¹³C NMR: Characteristic peaks for the aromatic carbons and the three distinct carbons of the allyl group should be observable.
-
IR Spectroscopy: Look for characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and C=C stretch of the allyl group.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in your this compound synthesis.
Problem 1: Consistently Low or No Product Formation
This is often indicative of a fundamental issue with your reagents or reaction setup.
Visualizing the Troubleshooting Workflow
Troubleshooting Workflow for Low or No Product Yield.
Causality and Recommended Actions:
-
Hydrolysis of Benzenesulfonyl Chloride: As a primary suspect, the degradation of your starting material by water must be addressed. Benzenesulfonyl chloride is a viscous oil that reacts with water[1].
-
Action: Always use freshly opened or distilled benzenesulfonyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture.
-
-
Ineffective Base: The choice of base is critical. It must be strong enough to neutralize the generated HCl but not so strong as to promote unwanted side reactions. For Schotten-Baumann conditions, an aqueous base is used[2].
-
Action: A common and effective choice is an aqueous solution of sodium hydroxide or potassium hydroxide. Alternatively, an organic base like pyridine or triethylamine in an aprotic solvent can be used. If using an organic base, ensure it is dry.
-
-
Incorrect Stoichiometry: An excess of either reactant can lead to byproduct formation or unreacted starting material, complicating purification and reducing the yield of the desired product.
-
Action: A slight excess of allylamine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable benzenesulfonyl chloride.
-
Optimized Reaction Parameters: A Comparative Table
| Parameter | Schotten-Baumann (Aqueous) | Anhydrous Aprotic |
| Solvent | Biphasic: Water and a non-polar organic solvent (e.g., Dichloromethane, Diethyl Ether) | Anhydrous Dichloromethane, Tetrahydrofuran, or Toluene |
| Base | 10% Aqueous NaOH or KOH | Triethylamine or Pyridine |
| Temperature | 0-5 °C during addition, then room temperature | 0 °C to room temperature |
| Stoichiometry (Allylamine:Benzenesulfonyl Chloride) | 1.1 : 1 | 1.1 : 1 |
Problem 2: Significant Byproduct Formation (Suspected N,N-diallylbenzenesulfonamide)
The formation of the double-allylated product is a common issue when working with primary amines.
Visualizing the Reaction Pathways
Reaction pathways for desired product and byproduct formation.
Causality and Recommended Actions:
-
Excess Allylamine or Strong Base: The mono-allylated product, this compound, still possesses an acidic proton on the nitrogen. In the presence of a strong base, this proton can be removed, and the resulting anion can react with another molecule of an allylating agent (if present).
-
Action: Carefully control the stoichiometry. Avoid a large excess of allylamine. A slow, dropwise addition of the benzenesulfonyl chloride to the allylamine solution can also help to maintain a low concentration of the electrophile and favor mono-alkylation.
-
-
Reaction Temperature: Higher temperatures can provide the activation energy for the second allylation to occur more readily.
-
Action: Maintain a low reaction temperature, especially during the initial addition of the benzenesulfonyl chloride. Running the reaction at 0 °C is a good starting point.
-
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating a pure product can be challenging.
Causality and Recommended Actions:
-
Incomplete Reaction or Byproduct Contamination: If the reaction has not gone to completion or if side products are present, purification will be more difficult.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TTC) to ensure the starting materials have been consumed.
-
-
Improper Work-up Procedure: An effective work-up is crucial to remove unreacted reagents and the base.
-
Action: A typical work-up involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted allylamine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.
-
-
Choosing the Right Recrystallization Solvent: Recrystallization is an effective method for purifying solid organic compounds[3][4]. The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures or are insoluble in the hot solvent[5].
-
Action: For this compound, a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water or hexane and ethyl acetate. Dissolve the crude product in a minimum amount of the hot solvent in which it is more soluble, and then slowly add the other solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Detailed Experimental Protocol: Schotten-Baumann Synthesis of this compound
This protocol is a robust starting point for your synthesis.
Visualizing the Experimental Workflow
Step-by-step workflow for the synthesis and purification of this compound.
Materials:
-
Benzenesulfonyl chloride
-
Allylamine
-
Dichloromethane (anhydrous)
-
10% Sodium hydroxide solution
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allylamine (1.1 eq.) in dichloromethane.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: Slowly add the 10% sodium hydroxide solution to the stirred allylamine solution.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq.) in dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to obtain pure this compound.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 21, 2026, from [Link]
- Research India Publications. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-178.
- PubMed. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Journal of Mass Spectrometry, 50(11), 1235-1243.
- PubMed. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
- ResearchGate. (2007). A novel method for the synthesis of N-sulfonyl aldimines using AlCl3 under solvent-free conditions (SFC). ARKIVOC, 2007(15), 255-264.
- Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1183-1187.
- Thieme. (2024).
-
NIST. (n.d.). Benzenesulfonyl chloride. NIST WebBook. Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 21, 2026, from [Link]
-
PTC Organics, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved January 21, 2026, from [Link]
- National Institutes of Health. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 946-953.
-
ResearchGate. (n.d.). Further optimisation of the phase-transfer catalysed alkylation reaction with bis-quaternized phase-transfer catalyst. Retrieved January 21, 2026, from [Link]
- Wiley Online Library. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 933-938.
- MDPI. (2021). Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles and Their Self-Assembled Film for SERS Substrate.
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
- Royal Society of Chemistry. (2026).
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 515-523.
- National Institutes of Health. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
- PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry.
-
Sciencemadness.org. (2020). Recrystallization with dual solvent system?. Retrieved January 21, 2026, from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved January 21, 2026, from [Link]
- American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology, 2(10).
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-257).
- Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2).
- Royal Society of Chemistry. (2017). Selective mono-alkylation of N-methoxybenzamides.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 21, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved January 21, 2026, from [Link]
- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. International Journal of Molecular Sciences, 24(22), 16428.
- ResearchGate. (2026).
- ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939-957.
Sources
Identifying and minimizing byproducts in n-Allylbenzenesulfonamide reactions
Welcome to the technical support center for the synthesis of n-Allylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ultimately improving your yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this sulfonamide synthesis can often be traced back to several key factors: incomplete reaction, degradation of the starting material, or loss of product during workup. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Deprotonation of Allylamine: For the reaction to proceed efficiently, the nucleophilicity of allylamine needs to be optimal. The reaction between benzenesulfonyl chloride and a primary amine produces hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures, which converts it to the unreactive benzenesulfonic acid.[3][4][5][6]
-
Solution:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Perform the reaction at a controlled, low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[3]
-
Add the benzenesulfonyl chloride to the reaction mixture slowly to control any exotherm.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the prevalence of side reactions.
-
Solution: Aprotic solvents like dichloromethane (DCM) or diethyl ether are commonly used. If you observe low solubility of the amine salt, consider a solvent system that can better accommodate it. As mentioned, lower temperatures generally favor the desired reaction over hydrolysis.
-
Experimental Protocol: Optimizing the Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allylamine (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a base, such as pyridine (1.2 equivalents), to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the benzenesulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
Issue 2: Presence of a Persistent Oily Residue After Aqueous Workup
Question: After quenching my reaction and performing an aqueous extraction, a significant amount of an oily residue remains, contaminating my product. What is this residue and how can I remove it?
Answer: This oily residue is most likely unreacted benzenesulfonyl chloride.[4] It is a viscous oil that is insoluble in cold water and hydrolyzes slowly under neutral pH conditions.[3][4][5]
-
Solution 1: Quenching with a Nucleophilic Amine: Add a simple, water-soluble amine like aqueous ammonia to the reaction mixture before the main workup. This will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide, which can then be easily removed in the aqueous layer.[4]
-
Solution 2: Hydrolysis with Aqueous Base: Benzenesulfonyl chloride will hydrolyze to benzenesulfonic acid in the presence of an aqueous base like sodium hydroxide (NaOH).[4] The resulting sodium benzenesulfonate is water-soluble and will be partitioned into the aqueous layer during extraction. Be cautious with this method if your product is base-sensitive.
Issue 3: Acidic Impurity Detected in the Final Product
Question: My purified this compound is showing an acidic impurity upon analysis (e.g., by pH testing of a solution or by spectroscopic methods). I suspect it's benzenesulfonic acid. How can I remove it effectively?
Answer: Your suspicion is likely correct. Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride.[4][6] While its salt is highly water-soluble, the acid itself can have some solubility in organic solvents, leading to contamination.
-
Solution: Additional Basic Washes: To remove the benzenesulfonic acid, perform additional washes of the organic layer with a dilute aqueous base solution. A saturated solution of sodium bicarbonate (NaHCO₃) is often a good choice as it is a mild base and the resulting CO₂ evolution can be a visual indicator of neutralization. A dilute NaOH solution can also be used. This will deprotonate the benzenesulfonic acid, forming the water-soluble salt which will then partition into the aqueous layer.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of allylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the departure of the chloride leaving group.[2] A base is required to neutralize the HCl byproduct.[1][2]
Q2: How can I minimize the formation of the di-allylated byproduct, N,N-diallylbenzenesulfonamide?
A2: The formation of the di-allylated product occurs if the initially formed this compound is deprotonated and acts as a nucleophile towards another molecule of an alkylating agent. While less common with sulfonyl chlorides compared to alkyl halides, it can still occur.
-
Control Stoichiometry: Use a slight excess of allylamine relative to benzenesulfonyl chloride (e.g., 1.1 to 1.0 equivalents). This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant reaction with the product can occur.
-
Temperature Control: Maintain a low reaction temperature to favor the more reactive primary amine over the less nucleophilic sulfonamide anion.
-
Choice of Base: Using a non-nucleophilic, sterically hindered base can sometimes help, although pyridine and triethylamine are standard. A stronger base like NaH could increase the risk of deprotonating the product and leading to dialkylation.[7]
Q3: What are the key safety precautions when working with benzenesulfonyl chloride?
A3: Benzenesulfonyl chloride is corrosive and a lachrymator. It is very irritating to the skin, eyes, and mucous membranes.[3] It also reacts with water to produce corrosive hydrochloric acid and benzenesulfonic acid.[3] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizing the Chemistry
Main Reaction and Key Side Reaction
The following diagram illustrates the desired synthesis of this compound and the competing hydrolysis of benzenesulfonyl chloride.
Caption: Main reaction pathway and the hydrolysis side reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low product yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Summary of Key Byproducts and Minimization Strategies
| Byproduct | Source | Identification | Minimization & Removal Strategy |
| Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride.[3][4][6] | Acidic impurity, water-soluble. | - Use anhydrous reaction conditions and low temperatures.[3]- During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to convert it to its water-soluble salt.[4] |
| Unreacted Benzenesulfonyl Chloride | Incomplete reaction or use of excess reagent. | Oily residue after aqueous workup.[4] | - Ensure complete reaction using TLC monitoring.- Quench the reaction with a water-soluble amine (e.g., aqueous ammonia) or an aqueous base (e.g., NaOH) to convert it to a water-soluble derivative before extraction.[4] |
| N,N-diallylbenzenesulfonamide | Reaction of deprotonated product with another electrophile. | Higher Rf value on TLC than the mono-allylated product; identifiable by NMR and MS. | - Use a slight excess of allylamine to ensure benzenesulfonyl chloride is the limiting reagent.- Avoid strong bases that can readily deprotonate the sulfonamide product.[7]- Maintain low reaction temperatures. |
| Allylamine Hydrochloride | Reaction of allylamine with generated HCl. | Water-soluble salt. | - Use at least one equivalent of a base (e.g., pyridine, triethylamine) to neutralize HCl as it forms.[1][2]- This salt is readily removed during the aqueous workup. |
References
-
PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Blog, Chem. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines? Retrieved from [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 3. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Allylation with n-Allylbenzenesulfonamide
Welcome to the technical support center for optimizing allylation reactions using n-allylbenzenesulfonamide as an allyl source. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful transformation, which operates via a palladium-catalyzed Tsuji-Trost type mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for using this compound as an allylating agent?
The reaction proceeds through a classic Tsuji-Trost catalytic cycle.[1] First, a Palladium(0) catalyst coordinates to the alkene of the this compound. This is followed by oxidative addition, where the palladium inserts into the C-N bond, displacing the benzenesulfonamide anion as a leaving group and forming a π-allylpalladium(II) complex.[2] This electrophilic intermediate is then attacked by a nucleophile. The final step is reductive elimination, which releases the desired allylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: A standard workflow for setting up the allylation reaction.
Troubleshooting Guide
Q5: I am observing low or no product yield. What are the likely causes and solutions?
This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
Caption: Decision tree for diagnosing low product yield.
-
Probable Cause 1: Inactive Catalyst System. The Pd(0) catalyst may not be forming or is not active enough to engage in the oxidative addition with the this compound.
-
Solution:
-
Verify Reagent Quality: Ensure your palladium source and ligand are not degraded. Use fresh reagents if in doubt.
-
Improve Inert Atmosphere: Oxygen can rapidly deactivate Pd(0) catalysts. Ensure your glassware is properly dried and the reaction is maintained under a positive pressure of nitrogen or argon.
-
Screen Ligands: If using PPh₃, consider switching to a more electron-rich ligand like tri(tert-butyl)phosphine (P(t-Bu)₃) to promote the oxidative addition step. [3][4]
-
-
-
Probable Cause 2: Poor Nucleophilicity. Your chosen nucleophile may not be sufficiently reactive to attack the π-allylpalladium intermediate.
-
Solution:
-
Add a Base: For nucleophiles like malonates or phenols, the addition of a non-coordinating base (e.g., K₂CO₃, Cs₂CO₃, or DBU) is often necessary to deprotonate them, increasing their nucleophilicity. [5][6] * Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they do not excessively solvate the nucleophile, keeping it reactive. [7]
-
-
Q6: My reaction is giving a mixture of linear and branched products. How can I control regioselectivity?
When using a substituted allyl group (e.g., a cinnamyl group), the nucleophile can attack at either the more substituted (branched) or less substituted (linear) carbon. Regioselectivity is a known challenge and is influenced by several factors. [8][9][10]
| Factor | Effect on Regioselectivity | Rationale |
|---|---|---|
| Ligand Sterics | Bulky ligands favor attack at the less substituted (linear) position. | The ligand's size sterically blocks the more substituted end of the π-allyl intermediate. [8][9] |
| Nucleophile Size | Sterically hindered nucleophiles favor attack at the less substituted position. | A large nucleophile will preferentially approach the more accessible carbon. [11][12] |
| Solvent | Solvent polarity can influence the charge distribution on the π-allyl complex. | This can subtly alter the electronic preference for nucleophilic attack. |
-
Solution to Favor Linear Product:
-
Use a Bulky Ligand: Employ a sterically demanding phosphine ligand.
-
Use a Bulky Nucleophile: If your synthesis allows, a larger nucleophile will increase selectivity.
-
-
Solution to Favor Branched Product:
-
Use a Small Ligand: A less sterically demanding ligand like PPh₃ may allow for more attack at the more substituted position. [13] 2. This outcome is often more challenging to achieve and is highly substrate-dependent.
-
Q7: The reaction mixture turned black, and the reaction stalled. What happened?
The formation of a black precipitate is a classic sign of catalyst decomposition, where the soluble Pd(0) complex agglomerates into inactive palladium black.
-
Probable Cause 1: Insufficient Ligand. An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.
-
Probable Cause 2: High Temperature. While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Consider starting at room temperature or 40-50 °C and only increasing the temperature if the reaction is sluggish.
-
-
Probable Cause 3: Incompatible Additives. Certain additives or impurities in your reagents could be reacting with and degrading the catalyst.
-
Solution: Purify all reagents and ensure the use of high-purity, anhydrous solvents.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Allylation
This table provides a set of general starting conditions based on established protocols for Tsuji-Trost reactions and N-allyl deprotections. Optimization will likely be required for your specific substrate and nucleophile. [11][5][14]
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ or Pd(PPh₃)₄ | 1-5 mol % |
| Ligand | PPh₃ or P(t-Bu)₃ | 4-8 mol % (for monodentate) |
| Base (if needed) | K₂CO₃ or Cs₂CO₃ | 1.5 - 2.0 equivalents |
| Solvent | THF, Dioxane, or Toluene | Anhydrous |
| Concentration | 0.1 M | |
| Temperature | 25 - 80 °C | Start low and increase if necessary. |
| Atmosphere | Nitrogen or Argon | Essential for catalyst stability. |
References
-
Tsuji-Trost Reaction - Organic Chemistry Portal. [Link]
-
Chen, W., et al. (2001). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Organometallics, 20(21), 4365–4368. [Link]
-
Chen, W., et al. (2001). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. University of Liverpool. [Link]
-
Persson, D. (2007). Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. GUPEA. [Link]
-
Hyland, C. J. T., et al. (2015). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. National Institutes of Health. [Link]
-
Chen, W., et al. (2001). Ligand effects in palladium-catalyzed allylic alkylation in ionic liquids. ResearchGate. [Link]
-
Chen, W., et al. (2001). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Semantic Scholar. [Link]
-
Tsuji-Trost Allylation - NROChemistry. [Link]
-
Metal-catalysed cleavage of allyl esters. Wordpress. [Link]
-
Allyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
-
Hyland, C. J. T., et al. (2015). Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. Chemical Science. [Link]
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [Link]
- Zhang, H. X., et al. (1993). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab.
-
Tsuji–Trost reaction. Grokipedia. [Link]
-
Tsuji-Trost Allylation. YouTube. [Link]
-
Tsuji–Trost reaction. Wikipedia. [Link]
-
Deng, L., et al. (2012). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). National Institutes of Health. [Link]
-
Pd(0)-catalyzed allylic substitution of allyl acetate by sulfinamides... ResearchGate. [Link]
-
Fors, B. P., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. National Institutes of Health. [Link]
-
Tunge, J. A., et al. (2013). Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles. National Institutes of Health. [Link]
-
Trost, B. M., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. [Link]
-
Tunge, J. A., et al. (2013). Palladium-catalyzed decarboxylative allylation and benzylation of N-alloc and N-Cbz indoles. PubMed. [Link]
-
Uenishi, J., et al. (2009). Palladium-Catalyzed Cascade Wacker/Allylation Sequence with Allylic Alcohols Leading to Allylated Dihydropyrones. National Institutes of Health. [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 6. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 12. Tsuji-Trost Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions of n-Allylbenzenesulfonamide with nucleophiles
Welcome to the technical support center for N-Allylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments with this compound and nucleophiles.
Introduction to the Reactivity of this compound
This compound is a versatile reagent and intermediate in organic synthesis. The presence of multiple reactive sites—the acidic N-H proton, the nucleophilic nitrogen, the electrophilic sulfonyl group, the reactive allyl group, and the aromatic ring—can lead to a variety of desired and undesired reactions. Understanding the interplay of these functionalities is crucial for successful experimental outcomes. This guide provides insights into common side reactions and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side reactions observed when using this compound with nucleophiles?
The primary side reactions involving this compound are dictated by the nature of the nucleophile and the reaction conditions. The most frequently encountered side reactions include:
-
Aza-Michael Addition: The sulfonamide nitrogen, particularly when deprotonated, can act as a nucleophile and add to Michael acceptors present in the reaction mixture.[1][2][3]
-
Intramolecular Cyclization: The allyl group can undergo intramolecular cyclization, especially under oxidative or radical-promoting conditions, leading to the formation of heterocyclic products.[4][5][6][7][8]
-
N-Deallylation: Cleavage of the allyl group from the sulfonamide can occur under certain conditions, leading to the formation of benzenesulfonamide.
-
Polymerization: The allyl group is susceptible to radical polymerization, which can lead to the formation of oligomeric or polymeric byproducts, especially at elevated temperatures or in the presence of radical initiators.[9]
-
Reaction with Strong Bases/Nucleophiles: Strong nucleophiles or bases can interact with the sulfonyl group, potentially leading to cleavage of the S-N bond or other undesired transformations.
Troubleshooting Guides
Problem 1: Low yield of the desired product and formation of a viscous, insoluble material.
Possible Cause: Unwanted polymerization of the allyl group.[9]
Explanation: The allyl moiety of this compound can undergo radical polymerization, especially under conditions that generate radicals, such as high temperatures, exposure to air (oxygen), or the presence of radical initiators. This is a common issue in industrial processes where thermal stability is a concern.[9]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If the reaction conditions permit, reducing the temperature can significantly decrease the rate of radical initiation and propagation.
-
De-gas the Solvent: Before adding the reagents, thoroughly de-gas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it or by using freeze-pump-thaw cycles. This removes dissolved oxygen, which can initiate radical polymerization.
-
Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture. These compounds scavenge radicals as they are formed, preventing the initiation of polymerization.
-
Optimize Reagent Addition: Add the reagents in a controlled manner (e.g., via syringe pump) to maintain a low concentration of the reactive species at any given time, which can disfavor polymerization.
Experimental Workflow for Polymerization Inhibition:
Caption: Workflow for mitigating unwanted polymerization.
Problem 2: Formation of an unexpected heterocyclic byproduct.
Possible Cause: Intramolecular cyclization of the N-allyl group.[4][5][6][7][8]
Explanation: The allyl group can participate in intramolecular cyclization reactions, particularly if the reaction conditions involve oxidizing agents or generate radical intermediates. For instance, N-allyl amides can cyclize to form oxazoles or other heterocycles.[4][6]
Troubleshooting Protocol:
-
Avoid Oxidizing Agents: If your reaction does not require an oxidant, ensure that all reagents and solvents are free from peroxides or other oxidizing impurities.
-
Control Radical Formation: As with polymerization, minimize the presence of radical initiators. If a radical mechanism is suspected for the side reaction, consider the addition of a radical scavenger.
-
Modify the Substrate: If intramolecular cyclization is a persistent issue, consider temporarily protecting the double bond of the allyl group if the desired reaction chemistry allows.
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. A switch to a less polar or non-coordinating solvent might disfavor the cyclization pathway.
Mechanism of Intramolecular Cyclization (Illustrative Example):
Caption: A possible radical-mediated intramolecular cyclization pathway.
Problem 3: The starting material is consumed, but the desired product is not formed. Instead, benzenesulfonamide is isolated.
Possible Cause: N-Deallylation of the starting material.
Explanation: While the allyl group is a relatively stable protecting group, it can be cleaved under certain conditions. Strong nucleophiles, particularly in the presence of transition metal catalysts (e.g., palladium), can facilitate deallylation. Acidic conditions can also promote cleavage.
Troubleshooting Protocol:
-
Screen for Metal Contaminants: If using reagents that could contain trace metals, consider purification of the reagents or the use of a metal scavenger.
-
Control pH: If the reaction is run under acidic or basic conditions, screen a range of pH values. Neutral or near-neutral conditions may suppress deallylation.
-
Avoid Certain Catalysts: Be mindful of the catalysts used. If a transition metal catalyst is necessary for the desired transformation, a thorough catalyst screen is recommended to find one that does not promote deallylation.
-
Lower Reaction Temperature: Deallylation may have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may favor the desired product.
Problem 4: In a reaction with a Michael acceptor, a significant amount of a higher molecular weight byproduct is observed.
Possible Cause: Aza-Michael addition of this compound to the Michael acceptor.[1][2][3]
Explanation: The sulfonamide nitrogen is nucleophilic, especially after deprotonation by a base. If your reaction mixture contains an α,β-unsaturated carbonyl or nitrile (a Michael acceptor), the deprotonated this compound can add to it in an aza-Michael reaction.[1][2][3]
Troubleshooting Protocol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if a base is required for your primary reaction. This will deprotonate the desired nucleophile without significantly deprotonating the sulfonamide.
-
Protect the Sulfonamide Nitrogen: If the sulfonamide N-H is not involved in the desired reaction, consider protecting it with a group that can be removed later.
-
Control Stoichiometry and Addition Order: Add the Michael acceptor slowly to a solution of the primary nucleophile and this compound. This maintains a low concentration of the Michael acceptor, favoring its reaction with the more reactive intended nucleophile.
Aza-Michael Side Reaction Mechanism:
Caption: The mechanism of the aza-Michael side reaction.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the product distribution in a hypothetical reaction of a thiol nucleophile with an electrophile in the presence of this compound and a Michael acceptor.
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Aza-Michael Adduct (%) | Polymer (%) |
| 1 | Et3N | 80 | 65 | 25 | 10 |
| 2 | DBU | 80 | 85 | 10 | 5 |
| 3 | Et3N | 25 | 80 | 15 | <5 |
| 4 | DBU | 25 | 92 | <5 | <2 |
| 5 | DBU | 25 (with BHT) | >95 | <5 | <1 |
Table 1: Influence of base and temperature on product distribution.
References
-
Reversion of Sulfenamide Prodrugs in the Presence of Free Thiol Containing Proteins. (n.d.). National Institutes of Health. [Link]
-
(PDF) Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. (n.d.). ResearchGate. [Link]
-
Reactions of carbanions. (n.d.). [Link]
-
Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. [Link]
-
Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. (n.d.). PubMed. [Link]
-
Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. (n.d.). PubMed. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 5). ResearchGate. [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023, January 17). National Institutes of Health. [Link]
-
(PDF) Synthesis of S-Allylic Sulfinamides by the Catalytic Nucleophilic Allylation of N-Sulfinylamines. (n.d.). ResearchGate. [Link]
-
Synthesis of Enantioenriched Homopropargylic Sulfonamides by a Three Component Reaction of Aldehydes, Sulfonamides, and Chiral Allenylsilanes. (n.d.). PubMed Central. [Link]
-
Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. (n.d.). Semantic Scholar. [Link]
-
Intramolecular cyclization of sulfonamides. (n.d.). ResearchGate. [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. (2024, January 4). UCL Discovery. [Link]
-
Controlled radical polymerization of N-isopropylacrylamide and of activated esters for the synthesis of polymer-protein and polymer-drug conjugates. (n.d.). ResearchGate. [Link]
-
Reaction between S-nitrosothiols and thiols: generation of nitroxyl (HNO) and subsequent chemistry. (n.d.). PubMed. [Link]
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.). Georgia Southern University Digital Commons. [Link]
-
Interaction of N-alkyl-N-nitrosourethanes with thiols. (n.d.). National Institutes of Health. [Link]
-
NBS-induced intramolecular cyclization of N-allyl-N-benzyl-2-(tosylamido)acetamide. (n.d.). ResearchGate. [Link]
-
The Nitrile Bis-Thiol Bioconjugation Reaction. (2024, January 10). PubMed. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017, February 20). ResearchGate. [Link]
-
Visible‐Light Induced Radical Cyclization of N‐Allylbenzamide with α‐Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones. (n.d.). ResearchGate. [Link]
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. (n.d.). National Institutes of Health. [Link]
-
Synthesis of S-allylic sulfinamides by the catalytic nucleophilic allylation of N-sulfinylamines. (n.d.). Royal Society of Chemistry. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
n-Allylbenzenesulfonamide degradation pathways and stability issues
Welcome to the technical support center for N-allylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common stability and degradation challenges encountered during experimentation.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable protocols to get your research back on track.
Issue 1: Rapid Loss of Starting Material in Aqueous Buffer
Question: I'm observing a significant decrease in the concentration of this compound in my aqueous buffer (pH 7.4) at room temperature, even in the absence of other reagents. What is causing this instability, and how can I mitigate it?
Answer: The observed loss of this compound is likely due to hydrolysis of the sulfonamide bond. While sulfonamides are generally more resistant to hydrolysis than carboxamides, they can still undergo this degradation, particularly under neutral to slightly alkaline conditions.[1][2] The stability of sulfonamides is pH-dependent, and they are reported to be fairly stable at acidic pH values.[1]
Causality Explained: The hydrolysis mechanism can be catalyzed by either acid or base.[2] At neutral pH, water can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group. This process can be slow but is often accelerated by temperature and the specific buffer components.
Protocol for Investigation and Mitigation:
-
pH Profiling:
-
Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9).
-
Dissolve this compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Monitor the concentration of the parent compound over time using a validated stability-indicating HPLC method.[3][4][5][6] This will help determine the optimal pH for stability.
-
-
Temperature Control:
-
Repeat the stability study at a lower temperature (e.g., 4°C) at the pH where the most significant degradation was observed. This will demonstrate the temperature dependence of the hydrolysis reaction.
-
-
Solvent System Modification:
-
If permissible for your experiment, consider using a mixed aqueous-organic solvent system (e.g., water-acetonitrile or water-DMSO) to reduce the activity of water and slow down the hydrolysis rate.
-
Data Summary Table: Expected pH-Dependent Stability
| pH | Expected Stability | Primary Degradation Pathway |
| < 5 | High | Minimal Hydrolysis |
| 5 - 7 | Moderate | Slow Hydrolysis |
| > 7 | Low | Base-catalyzed Hydrolysis |
Issue 2: Appearance of an Unexpected Peak in HPLC Analysis After Exposure to Light
Question: My HPLC chromatogram shows a new, significant peak that is not my starting material or any known impurity after my this compound sample was left on the benchtop. What could this be?
Answer: The appearance of a new peak after exposure to light strongly suggests photodegradation. Sulfonamides are known to be light-sensitive and can undergo degradation upon exposure to UV or even ambient light.[7][8][9][10]
Causality Explained: Photodegradation of sulfonamides can proceed through several pathways, including cleavage of the sulfonamide (S-N) bond and extrusion of SO2.[7][8] This can lead to the formation of various photoproducts, such as benzenesulfonic acid and allylamine, or other rearranged species. The specific photoproducts formed will depend on the solvent and the wavelength of light exposure.
Workflow for Identifying Photodegradation Products:
Caption: Workflow for investigating and confirming photodegradation.
Experimental Protocol for Confirmation:
-
Controlled Light Exposure Study:
-
Prepare two solutions of this compound.
-
Wrap one vial completely in aluminum foil to serve as a dark control.
-
Expose the other vial to a controlled light source (e.g., a UV lamp at 365 nm or a photostability chamber) for a defined period.[9]
-
Analyze both samples by HPLC. A significant increase in the new peak in the light-exposed sample will confirm photodegradation.
-
-
Structural Elucidation:
-
Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to obtain the mass of the unknown peak.
-
Fragment the parent ion to gain structural information and propose a likely structure for the photodegradant.
-
Issue 3: Inconsistent Results in the Presence of Oxidizing Agents
Question: I am using this compound in a reaction that involves an oxidizing agent (e.g., H2O2 or a persulfate), and I'm getting variable yields and multiple side products. Why is this happening?
Answer: this compound is susceptible to oxidation at multiple sites. The allyl group is prone to oxidation, and the nitrogen and sulfur atoms in the sulfonamide moiety can also be targeted by strong oxidizing agents. The use of potent oxidants like potassium persulfate (K2S2O8) can lead to the formation of N-arylsulfonylimines through benzylic oxidation if a benzyl group were present.[11][12][13][14] While this compound lacks a benzylic proton, the allyl group presents an alternative site for oxidation.
Causality Explained: The allyl group's double bond is electron-rich and can be easily oxidized to form epoxides, diols, or even undergo cleavage. The sulfonamide nitrogen can also be oxidized. The specific products will depend on the strength and nature of the oxidizing agent, as well as the reaction conditions. Forced degradation studies often use hydrogen peroxide to intentionally induce oxidative degradation to identify potential degradants.[15]
Diagram of Potential Oxidative Degradation Pathways:
Caption: Potential pathways of oxidative degradation.
Troubleshooting Steps:
-
Choice of Oxidant: If possible, select a milder and more selective oxidizing agent for your primary reaction to minimize side reactions with the this compound moiety.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC at short intervals to identify the formation of intermediates and byproducts.
-
Forced Oxidation Study: To understand the potential degradation products, perform a controlled forced degradation study.
-
Treat a solution of this compound with a small percentage of hydrogen peroxide (e.g., 3% H2O2).[15]
-
Incubate at room temperature and monitor for the formation of new peaks by HPLC.
-
Characterize the major degradation products using LC-MS to understand the oxidative liabilities of your molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can contribute to hydrolytic and oxidative degradation, respectively. For solutions, use amber vials or wrap containers in aluminum foil to protect from light.
Q2: Are there any known incompatibilities with common pharmaceutical excipients?
A2: While specific compatibility data for this compound is not extensively published, general principles for sulfonamides apply. Potential incompatibilities can arise with excipients that are highly alkaline or contain reactive functional groups.[16] It is crucial to conduct compatibility studies during preformulation development.[17][18][19]
-
Methodology: Binary mixtures of this compound and each excipient (e.g., in a 1:1 ratio) should be prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH).[20]
-
Analysis: Analyze the mixtures at various time points using techniques like DSC to detect physical interactions and HPLC to quantify the formation of any degradation products.[16]
Q3: What is the best approach for developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound. The development and validation of such a method are critical.[3][5][21]
-
Forced Degradation: The first step is to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.[20][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15][20]
-
Method Development: Use the resulting degraded samples to develop an HPLC method (typically reverse-phase) that provides baseline separation between the parent peak and all degradant peaks. This often involves screening different columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water with a buffer), and gradient profiles.
-
Validation: Once developed, the method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[4][6]
Q4: Can this compound undergo microbial degradation?
A4: Yes, sulfonamides can be susceptible to microbial degradation.[23] Certain microorganisms possess enzymes capable of metabolizing sulfonamides, often through pathways involving hydrolysis of the amide bond or modification of the aromatic ring.[1][24][25] If your experimental setup involves non-sterile conditions or long incubation times, microbial contamination could be a source of compound loss. To prevent this, ensure sterile handling techniques and consider the use of sterile-filtered buffers or the addition of a bacteriostatic agent if it does not interfere with your experiment.
References
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of Sulfonamides in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science & Technology, 38(14), 3933–3940. [Link]
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Gao, Y., Li, Y., & Zhang, L. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. Chemical Engineering Journal, 319, 188-197. [Link]
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Kümmerer, K., & Al-Ahmad, A. (2000). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere, 40(7), 731–738. [Link]
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Lin, Y.-C., Hsiao, T.-C., & Chen, H.-W. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412–417. [Link]
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Lin, Y.-C., Hsiao, T.-C., & Chen, H.-W. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology, 71(3), 412-417. [Link]
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Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46B), 1-13. [Link]
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Reddy, T. R., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771-777. [Link]
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Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4545. [Link]
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Shinde, A., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-5. [Link]
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Rodríguez-Mozaz, S., et al. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 33, 75-81. [Link]
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Reddy, T. R., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771-777. [Link]
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Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369055. [Link]
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Feigel, B. J., & Schink, B. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Journal of Bacteriology, 194(1), 145–153. [Link]
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Reddy, T. R., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 771-777. [Link]
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Brand, H., et al. (2006). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 128(44), 14352–14357. [Link]
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Reddy, T. R., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. ResearchGate. [Link]
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Wang, H., et al. (2020). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Tetrahedron Letters, 61(18), 151817. [Link]
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Feigel, B. J., & Schink, B. (2012). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. Journal of Bacteriology, 194(1), 145–153. [Link]
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Chem VOD. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
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Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5894. [Link]
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Wang, W., et al. (2024). Compatibility between Proteins and Polysaccharide Excipients in Oral Delivery Tablets. Molecular Pharmaceutics. [Link]
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Reddy, G. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 227–230. [Link]
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Papadatou, A., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2010(5), 234-246. [Link]
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Colvin, M. E., & Jones, J. P. (2002). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-943. [Link]
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Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. Chemistry & Biodiversity, 6(11), 1875–1886. [Link]
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Mura, P., et al. (1992). Compatibility study between acetylcysteine and some commonly used tablet excipients. Journal of Pharmacy and Pharmacology, 44(6), 515–518. [Link]
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Chávez-Avilés, M., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(14), e00583-18. [Link]
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Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
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Kim, K.-H., et al. (2018). Solid-State Stability Issues of Drugs in Transdermal Patch Formulations. AAPS PharmSciTech, 19(1), 27–35. [Link]
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Hu, Y., et al. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Acta Pharmaceutica Sinica B, 12(9), 3538–3552. [Link]
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Meher, V., et al. (2022). A Recent Review On Analytical Method Development and Validation. American Journal of PharmTech Research, 12(05), 49-61. [Link]
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Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]
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Qureshi, H., & Veeresham, C. (2023). Analytical Method Development and Validation of Some Biosimilar Drugs by High Performance Thin Layer Chromatography. American Journal of Analytical Chemistry, 14, 121-133. [Link]
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Segall, A., et al. (2013). Drug-excipient compatibility studies in binary mixtures of avobenzone. Journal of Cosmetic Science, 64(5), 345–356. [Link]
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Reddy, G. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 227–230. [Link]
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Ghourchian, H., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14371. [Link]
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Otzen, D. (2005). Protein drug stability: a formulation challenge. Nature Reviews Drug Discovery, 4(4), 298–306. [Link]
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Trivino, A. (2015, April 2). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. American Pharmaceutical Review. [Link]
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Removing unreacted starting materials from n-Allylbenzenesulfonamide product
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from n-Allylbenzenesulfonamide. The information presented herein is grounded in established chemical principles and validated laboratory practices to ensure experimental success.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with allylamine, often in the presence of a base. While a seemingly straightforward nucleophilic substitution, this reaction can present purification challenges due to the physical and chemical properties of the reactants and the product. Incomplete reactions or slight stoichiometric imbalances can lead to contamination of the desired sulfonamide product with unreacted benzenesulfonyl chloride and allylamine. This guide offers systematic approaches to diagnose and resolve these common purification hurdles.
Visualizing the Reaction
To better understand the components of the reaction mixture, a simple diagram of the synthesis is provided below.
Caption: Synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the purification of this compound.
Issue 1: Persistent Oily Residue After Aqueous Workup
Question: After performing an aqueous workup of my reaction mixture, a dense, oily, and colorless to pale yellow liquid remains, contaminating my solid this compound product. What is this residue and how can I remove it?
Answer: This persistent oily residue is almost certainly unreacted benzenesulfonyl chloride.[1][2] Benzenesulfonyl chloride is a viscous oil that is insoluble in cold water and hydrolyzes only slowly under neutral pH conditions.[1][2][3][4] Its high density (1.384 g/mL) causes it to separate as a distinct layer.[2][5]
Causality: The incomplete consumption of benzenesulfonyl chloride during the reaction is the root cause. This can be due to several factors, including:
-
Incorrect stoichiometry: An excess of benzenesulfonyl chloride was used.
-
Insufficient reaction time or temperature: The reaction did not proceed to completion.
-
Poor mixing: Inefficient stirring led to localized areas of high reactant concentration.
Solutions: The key to removing unreacted benzenesulfonyl chloride is to convert it into a water-soluble species that can be easily partitioned into an aqueous phase during extraction.
Protocol 1: Quenching with a Water-Soluble Amine
This method converts the excess benzenesulfonyl chloride into a water-soluble sulfonamide.
Step-by-Step Methodology:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of a simple, water-soluble amine such as aqueous ammonia or a primary/secondary amine (e.g., dimethylamine).
-
Stir the mixture vigorously for 30 minutes.
-
Proceed with a standard aqueous workup. The resulting water-soluble sulfonamide will be removed in the aqueous layer.[1]
Protocol 2: Hydrolysis with Aqueous Base
This protocol hydrolyzes benzenesulfonyl chloride to the highly water-soluble benzenesulfonic acid salt.[1]
Step-by-Step Methodology:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the mixture vigorously for 1 hour. The benzenesulfonyl chloride will react to form sodium or potassium benzenesulfonate.
-
Perform an extractive workup. The benzenesulfonate salt will partition into the aqueous layer.[1]
Caution: This method is not suitable if your desired product, this compound, is sensitive to basic conditions.
Issue 2: Strong Ammonia-like Odor and Difficulty in Product Isolation
Question: My crude product has a strong, pungent, ammonia-like odor, and I'm having trouble getting my this compound to crystallize properly. What is causing this, and how can I resolve it?
Answer: The strong ammonia-like odor is characteristic of unreacted allylamine.[6][7][8] Allylamine is a volatile, colorless liquid with a boiling point of 55-58 °C and is infinitely soluble in water.[6][7][9] Its presence can interfere with the crystallization of the final product.
Causality:
-
Excess allylamine: Using a significant excess of allylamine is a common strategy to drive the reaction to completion, but this excess must be effectively removed.
-
Inefficient workup: Simple water washes may not be sufficient to remove all the allylamine, especially if it forms an azeotrope with the solvent.
Solutions: The high water solubility and basic nature of allylamine can be exploited for its removal.
Protocol 3: Acidic Wash
This is the most common and effective method for removing residual amines.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The allylamine will be protonated to form the water-soluble allylammonium chloride, which will partition into the aqueous layer.
-
Repeat the acidic wash two to three times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Copper Sulfate Wash
This method is useful if the product is acid-sensitive.
Step-by-Step Methodology:
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash the organic layer with a saturated aqueous solution of copper (II) sulfate. The amine will form a water-soluble copper complex, which will partition into the aqueous layer, often indicated by a color change.[10][11]
-
Continue washing with the copper sulfate solution until no further color change is observed in the aqueous layer.[10][11]
-
Wash the organic layer with brine, dry, and concentrate.
Workflow for Purification
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a milder base than NaOH or KOH for quenching benzenesulfonyl chloride? A1: Yes, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used for a milder basic wash.[1] While the hydrolysis of benzenesulfonyl chloride will be slower, this can be a good option if your product has some base sensitivity.
Q2: I've performed the acidic wash, but my product still has a faint amine odor. What should I do? A2: This indicates that some allylamine remains. You can either perform additional acidic washes or, after concentrating the organic layer, co-evaporate the product with a high-boiling, non-reactive solvent like toluene. This can help to azeotropically remove the last traces of the volatile amine.
Q3: My product has precipitated out during the aqueous workup. What should I do? A3: This can happen if the concentration of the product in the organic solvent is too high. Add more of the organic solvent to redissolve the product before proceeding with the washes. This compound has a melting point of 41-42 °C, so it is a solid at room temperature.[12]
Q4: Are there any alternatives to liquid-liquid extraction for purification? A4: For small-scale reactions, column chromatography can be an effective purification method. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can separate the this compound from both unreacted starting materials and any non-polar byproducts.
Q5: What are the key physical properties to consider during purification? A5: The following table summarizes the relevant physical properties of the compounds involved.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| This compound | 197.25[12] | - | 41-42[12] | Insoluble |
| Benzenesulfonyl Chloride | 176.62[3][4] | 251-252[2][13] | 13-15[2][5][13] | Insoluble, slowly hydrolyzes[1][2][3][4] |
| Allylamine | 57.10[6] | 55-58[6][7] | -88[6][7] | Infinitely soluble[7][9] |
References
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Allylamine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Allylamine (MALA) | AdvanSix. (n.d.). Retrieved January 21, 2026, from [Link]
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Benzenesulfonyl chloride - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Allylamine - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Allylamine | C3H7N | CID 7853 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Retrieved January 21, 2026, from [Link]
-
Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Remove Sticky Reagents. (n.d.). Retrieved January 21, 2026, from [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 21, 2026, from [Link]
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Effect of temperature and solvent on n-Allylbenzenesulfonamide reaction rate
Technical Support Center: Optimizing n-Allylbenzenesulfonamide Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the experimental nuances of temperature and solvent effects on your reaction rates. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the reactivity of this compound and the core principles governing the influence of temperature and solvent on its reactions.
FAQ 1: What is the typical reaction mechanism for the N-alkylation of a sulfonamide to form a compound like this compound?
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. In this process, the sulfonamide nitrogen acts as a nucleophile, attacking an electrophilic allyl source, such as allyl bromide. The reaction mechanism is generally considered to be S(_N)2 (bimolecular nucleophilic substitution).
Key mechanistic features include:
-
Nucleophilic Attack: The deprotonated sulfonamide anion attacks the carbon atom of the allyl halide, displacing the bromide leaving group.
-
Transition State: A single, high-energy transition state is formed where the new N-C bond is partially formed, and the C-Br bond is partially broken.
-
Stereochemistry: If the allylic carbon were chiral, this mechanism would lead to an inversion of stereochemistry.
Polar aprotic solvents are often favored for this type of reaction as they can solvate the cation of the base used for deprotonation without strongly solvating the sulfonamide anion, thus preserving its nucleophilicity.
Caption: S(_N)2 mechanism for this compound synthesis.
Section 2: Troubleshooting Common Experimental Issues
This section is formatted as a series of question-and-answer troubleshooting guides to address specific problems you may encounter during your experiments.
Q1: My reaction to synthesize this compound is running very slowly or has stalled completely. What are the likely causes and how can I fix this?
Answer: A slow or stalled reaction is a common issue that can often be traced back to insufficient activation energy or poor reagent reactivity.
Troubleshooting Steps:
-
Temperature Check:
-
Causality: Chemical reactions require a minimum amount of energy, known as activation energy, to proceed.[1] Increasing the reaction temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. For many organic reactions, the rate roughly doubles for every 10°C increase in temperature.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that accelerates the reaction without promoting side product formation. Be cautious, as excessive heat can lead to decomposition.
-
-
Base and Deprotonation:
-
Causality: The nitrogen atom in a sulfonamide is not strongly nucleophilic until it is deprotonated. Incomplete deprotonation is a frequent cause of slow reactions.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the benzenesulfonamide. Common bases for this purpose include potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH). The choice of base should be compatible with your solvent and starting materials.
-
-
Solvent Choice:
-
Causality: The solvent plays a critical role in stabilizing reactants and transition states.[2] For an S(_N)2 reaction, polar aprotic solvents like acetonitrile (CH(_3)CN) or dimethylformamide (DMF) are generally preferred. These solvents can dissolve the ionic base but do not excessively solvate the nucleophilic sulfonamide anion, leaving it "naked" and more reactive. Protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, stabilizing it and making it less reactive, which slows down the reaction.[2]
-
Solution: If you are using a protic or nonpolar solvent, consider switching to a polar aprotic solvent. Acetonitrile is an excellent starting point as it was found to be the best reaction medium in a similar allylic alkylation study, with the reaction completing in 4 hours at 80°C.[3]
-
Caption: Troubleshooting workflow for a slow reaction.
Q2: I am observing significant side product formation. How can solvent and temperature be adjusted to improve selectivity?
Answer: Side product formation, such as the N,N-diallylated product, is a common challenge.[4] Controlling the reaction conditions is key to improving selectivity for the desired mono-allylated product.
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate:
-
Causality: Using a large excess of the allyl halide can favor the formation of the N,N-diallylated byproduct.[4]
-
Solution: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the allyl halide. Additionally, adding the allyl halide slowly to the reaction mixture can help maintain its low concentration, favoring mono-alkylation.[4]
-
-
Temperature Optimization:
-
Causality: Higher temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as elimination or isomerization of the allyl group.[5]
-
Solution: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity. A kinetic study of a similar reaction showed that at -10°C, a high enantiomeric excess was achieved, which decreased as the reaction proceeded and the temperature presumably rose.[6]
-
-
Solvent Selection for Selectivity:
-
Causality: The solvent can influence which reaction pathway is favored.[7] For instance, a less polar solvent might disfavor the formation of highly charged intermediates required for certain side reactions.
-
Solution: While polar aprotic solvents are good for reaction rate, if side reactions are an issue, screening other solvents may be necessary. For example, a study on allylic imidation found that switching from THF to acetonitrile (MeCN) improved the yield.[8] It is worth testing a range of solvents with varying polarities.
-
Data on Solvent Effects in a Model Allylic Alkylation
The following table, adapted from a study on a similar allylic alkylation, illustrates the profound impact of solvent choice on reaction yield.[3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH(_3)CN | 80 | 4 | 91 |
| 2 | Toluene | 110 | 12 | 65 |
| 3 | 1,2-DCE | 80 | 10 | 72 |
| 4 | Dioxane | 100 | 12 | 58 |
| 5 | DMF | 80 | 2 | 85 |
| 6 | DMF | 100 | 2 | 82 |
| 7 | CH(_3)CN | Room Temp. | 24 | No Reaction |
This data highlights that acetonitrile at 80°C provided the optimal balance of reaction rate and yield for this specific system.[3]
Section 3: Protocol Optimization Guide
This section provides a step-by-step protocol for systematically optimizing your reaction conditions.
Protocol: Systematic Screening of Temperature and Solvent
This protocol is designed for a small-scale reaction (e.g., 0.5 mmol) to efficiently screen for optimal conditions.
Materials:
-
Benzenesulfonamide
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
A selection of anhydrous solvents (e.g., Acetonitrile, DMF, THF, Toluene)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates and appropriate eluent system
-
HPLC or GC-MS for quantitative analysis (optional)
Procedure:
-
Setup: In separate, dry reaction vials, add benzenesulfonamide (1 eq.), potassium carbonate (1.5 eq.), and a stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., 2 mL).
-
Temperature Screening:
-
Place the vials in a heating block.
-
Set up parallel reactions for each solvent at different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C).
-
-
Initiation: Add allyl bromide (1.2 eq.) to each vial and start stirring.
-
Monitoring:
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction.
-
Spot the aliquots on a TLC plate to qualitatively assess the consumption of starting material and the formation of the product.
-
Continue monitoring at regular intervals (e.g., every 2-4 hours).[9]
-
-
Analysis:
-
Identify the solvent and temperature combination that shows the fastest conversion to the desired product with the fewest side products based on TLC.
-
For more precise results, quench the reactions and analyze the crude product mixture by HPLC or GC-MS to determine the yield and purity.[1]
-
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Solubility of Things. (n.d.). Reaction Kinetics and Rate Laws in Organic Reactions.
- [Author not listed]. (2025, August 8). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Journal name not provided].
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
- [Author not listed]. (n.d.). Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. PubMed Central.
- [Author not listed]. (n.d.). 3.2 Reactions of Allyl System. KPU Pressbooks - Organic Chemistry II.
- Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
- [Author not listed]. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts.
- [Author not listed]. (n.d.). Optimization of the reaction conditions for the allylic alkylation of 1a. ResearchGate.
- [Author not listed]. (2024, May 7). Copper-catalyzed asymmetric allylic substitution of racemic/meso substrates. [Journal name not provided].
- [Author not listed]. (2023, January 22). Allylic Substitution. Chemistry LibreTexts.
- [Author not listed]. (n.d.). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Journal name not provided].
- [Author not listed]. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- [Author not listed]. (n.d.). Solvent effects. Wikipedia.
- [Author not listed]. (2025, February 27). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Bentham Science.
- [Author not listed]. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Journal name not provided].
- [Author not listed]. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
- [Author not listed]. (n.d.). Ch 8 : Solvent Effects. University of Calgary.
- [Author not listed]. (2025, August 4). A Study of Solvent Effects on Reaction Rates Using a Microreactor. ResearchGate.
- Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. [Journal name not provided].
- [Author not listed]. (n.d.). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. [Source not provided].
- [Author not listed]. (2016, December 31). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
- Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
- [Author not listed]. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- [Author not listed]. (2025, December 30). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate.
- Echemi. (2022, August 12). How Does Solvent Affect Reaction Rate: The Surprising Truth.
- [Author not listed]. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides. PMC - NIH.
- RSC Education. (n.d.). Monitoring reactions | Teaching practical science | CPD article.
- Andrey K. (2013, April 27). Effect of Solvent on Sn1 Reaction [Video]. YouTube.
- [Author not listed]. (n.d.). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PMC - NIH.
- [Author not listed]. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed asymmetric allylic substitution of racemic/ meso substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02135E [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coleparmer.com [coleparmer.com]
Preventing polymerization of the allyl group in n-Allylbenzenesulfonamide reactions
A Guide to Preventing Allyl Group Polymerization
Welcome to the technical support center for handling N-Allylbenzenesulfonamide and related allyl-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the allyl group, while synthetically useful, presents a significant challenge: the propensity for unwanted polymerization. This resource provides in-depth troubleshooting advice and foundational knowledge to help you mitigate this issue, ensuring higher yields, and reproducible results.
Troubleshooting Guide: Diagnosis and Intervention
This section addresses specific problems you may encounter during your experiments. Each answer is designed to not only solve the immediate issue but also to provide a deeper understanding of the underlying chemical principles.
Question 1: My reaction mixture became viscous, cloudy, or solidified unexpectedly. I suspect polymerization. What happened, and how can I prevent this in the future?
Answer:
This is a classic sign of uncontrolled free-radical polymerization of the allyl group. The C-H bonds on the methylene group adjacent to the double bond (the allylic position) are relatively weak and susceptible to abstraction, creating a resonance-stabilized allylic radical. This radical can then initiate a chain reaction with other allyl monomers.
Immediate Actions:
If the reaction has not completely solidified, it may be possible to salvage your product. Immediately cool the reaction to 0 °C or below to slow the polymerization rate. Attempt to precipitate the polymer by adding a non-polar solvent (e.g., hexanes, heptane) in which your desired product is soluble. The polymer will often crash out as a sticky solid, which can be removed by filtration or decantation. Note that this is a recovery step, and yields will likely be compromised.
Causality & Prevention Strategy:
Free-radical polymerization is typically initiated by heat, light (UV radiation), or trace metal impurities that can catalyze radical formation. Your primary strategy should be to prevent the formation of the initial radical species and to quench any that do form.
-
Exclusion of Initiators:
-
Inert Atmosphere: Oxygen can react with organic molecules to form peroxide species, which are potent radical initiators upon heating. Always perform reactions under an inert atmosphere (Nitrogen or Argon). Ensure your solvent is thoroughly degassed before use.
-
Light Protection: Photo-initiators can trigger polymerization. Conduct your reactions in flasks protected from light, either by using amber glassware or by wrapping the flask in aluminum foil.[1]
-
Temperature Control: Higher temperatures increase the rate of spontaneous radical formation. Maintain the lowest effective temperature for your reaction and avoid localized overheating with aggressive heating mantles.
-
-
Application of Radical Inhibitors:
-
The most effective preventative measure is the addition of a small amount of a radical inhibitor (also known as a stabilizer or scavenger). These molecules are designed to react with and neutralize radical species, terminating the polymerization chain reaction.[2] Phenolic compounds and stable nitroxide radicals are common choices.[]
-
Question 2: My reaction yield is consistently low, but I don't see any obvious polymer formation. Could polymerization still be the culprit?
Answer:
Yes, this is a common and often overlooked issue. Polymerization does not have to be dramatic to significantly impact your yield. The formation of low molecular weight oligomers (short polymer chains) can consume your starting material or product without causing macroscopic changes like solidification. These oligomers are often soluble in the reaction mixture and can complicate purification.
Troubleshooting Steps:
-
Assume Low-Level Polymerization: As a first step, implement the preventative measures described above, especially the addition of a radical inhibitor. This is the most likely solution.
-
Analyze Your Crude Product: Before purification, analyze the crude reaction mixture by ¹H NMR. Look for a broadening of the baseline, especially around the aliphatic and vinylic regions, which can indicate the presence of oligomeric species.
-
Re-evaluate Your Purification: Oligomers can be notoriously difficult to separate from the desired monomeric product via standard column chromatography, often smearing across fractions and contaminating your product. Consider alternative purification methods such as distillation or recrystallization if your product's properties allow.
-
Check Reagent Purity: Ensure your this compound starting material has not partially polymerized during storage. If it is an older bottle, it may contain inhibitors that have been consumed.
Question 3: How can I effectively remove polymeric byproducts from my desired product?
Answer:
Removing polymer contamination is crucial for obtaining analytically pure material. The best method depends on the physical properties of both your product and the polymer.
-
Precipitation/Filtration: This is the most straightforward method. The goal is to find a solvent system where your desired compound is highly soluble, but the polymer is not.
-
Protocol: Dissolve the crude mixture in a minimum amount of a good solvent for your product (e.g., dichloromethane, ethyl acetate). Slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) with vigorous stirring until the polymer precipitates. The precipitate can then be removed by filtration through a pad of Celite®.
-
-
Column Chromatography: While challenging, it is often necessary.
-
Tips for Success:
-
First, attempt to precipitate the bulk of the polymer as described above.
-
Use a "silica plug": Pass the crude material through a short column of silica gel with a relatively non-polar eluent to catch the high-molecular-weight species, which tend to be less polar.
-
If the polymer is streaking, consider switching to a different stationary phase (e.g., alumina) or using a gradient elution that ends with a highly polar solvent to wash the column.
-
-
-
Distillation: If your product is a thermally stable liquid with a reasonable boiling point, short-path distillation under high vacuum can be an excellent method to separate it from non-volatile polymer residues. Ensure a radical inhibitor is added to the distillation flask to prevent polymerization upon heating.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of allyl polymerization that I am trying to prevent?
A1: Allyl polymerization proceeds via a classic free-radical chain reaction mechanism, which consists of three main stages: Initiation, Propagation, and Termination. Radical inhibitors work by intercepting the propagating radicals to terminate the chain reaction prematurely.
Caption: Free-radical polymerization mechanism and inhibitor action.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical to prevent degradation and polymerization over time. Follow these guidelines:
-
Temperature: Store in a refrigerator (2-8 °C). Avoid freezing, as this can cause precipitation of any added stabilizers.
-
Atmosphere: If the bottle has been opened, flush the headspace with an inert gas like nitrogen or argon before re-sealing to displace oxygen.
-
Light: Keep the reagent in its original amber bottle or store it in a dark cabinet to protect it from light.
-
Check for Inhibitors: Most commercial sources of allyl-containing compounds add a small amount of an inhibitor like hydroquinone or BHT for shipping and storage. This information is usually found on the certificate of analysis or the product label. Be aware that this inhibitor can be consumed over time, especially if the bottle is frequently opened.
Q3: I am concerned that a radical inhibitor might interfere with my desired reaction. Are there alternatives?
A3: This is a valid concern. The choice of inhibitor should be made carefully to ensure it is orthogonal to your reaction chemistry. For example, a phenolic inhibitor like hydroquinone could interfere with reactions involving strong bases or electrophiles that react with the hydroxyl group.
Inhibitor Selection Guide:
| Inhibitor | Structure | Typical Conc. (ppm) | Key Considerations |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Effective, but can be acidic and may require oxygen to function optimally.[] |
| BHT (Butylated Hydroxytoluene) | Sterically Hindered Phenol | 200 - 1000 | Less acidic than HQ; generally non-interfering in many reactions. |
| TEMPO | Stable Free Radical | 50 - 500 | Highly effective, non-phenolic. Can be expensive. Does not require oxygen.[2] |
If you cannot use an inhibitor, your only alternative is rigorous control of the reaction environment. This means:
-
Low Temperature: Run the reaction at the lowest possible temperature.
-
Strict Inert Atmosphere: Use high-purity inert gas and ensure all glassware is dried and purged. Use freeze-pump-thaw cycles on your solvent for maximum oxygen removal.
-
Light Exclusion: Absolutely no exposure to ambient or UV light.
This approach is feasible but requires meticulous experimental technique.
Caption: Troubleshooting workflow for polymerization issues.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound with Polymerization Suppression
This protocol outlines a generic setup for an alkylation reaction, incorporating best practices to prevent polymerization.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool in a desiccator.
-
Solvent Degassing: Place your reaction solvent (e.g., anhydrous DMF or acetonitrile) in a separate flask. Bubble argon or nitrogen through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Inhibitor Addition: To your dried reaction flask, add your substrate and a magnetic stir bar. If your this compound or other reagents do not already contain an inhibitor, add one now. BHT is a good general-purpose choice (e.g., ~200 ppm, or a spatula tip for a typical lab-scale reaction).
-
Inert Atmosphere Setup: Assemble the glassware and flush the entire system with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).
-
Reagent Addition: Add the degassed solvent via cannula or syringe. Add other reagents as required by your specific procedure (e.g., base, this compound). If the reaction is exothermic, use an ice bath to control the initial temperature.
-
Reaction Monitoring: Wrap the reaction flask with aluminum foil to protect it from light. Heat the reaction to the desired temperature using a thermostatically controlled oil bath to prevent overheating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Proceed with your standard aqueous work-up. During purification, be mindful of potential oligomers as described in the troubleshooting section.
By adhering to these principles and protocols, you can significantly improve the reliability and outcome of your reactions involving the versatile but reactive this compound.
References
-
G. Odian, Principles of Polymerization, 4th ed. John Wiley & Sons, 2004. [Online]. Available: [Link]
-
ResearchGate. Polymerisation of Allyl Compounds. [Online]. Available: [Link]
-
P. A. Bartlett and F. R. Green, III, "The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide," Journal of the American Chemical Society, vol. 62, no. 11, pp. 2933–2936, 1940. [Online]. Available: [Link]
-
S. K. Mandal, "Inhibition of Free Radical Polymerization: A Review," Polymers, vol. 14, no. 23, p. 5123, 2022. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. How to Improve Yield. [Online]. Available: [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Spectral Assignments of n-Allylbenzenesulfonamide
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis and comparison of the 1H and 13C NMR spectra of n-Allylbenzenesulfonamide, a versatile synthetic intermediate.
In the absence of a publicly available, fully assigned experimental spectrum for this compound, this guide leverages high-quality NMR prediction engines to provide a reliable theoretical assignment. To ground this analysis in experimental data, a comparative study is presented against the structurally related and well-characterized N-benzylbenzenesulfonamide. This comparison will illuminate the key spectral differences arising from the substitution of a benzyl group with an allyl group, providing valuable insights for scientists working with similar scaffolds.
The Structural Landscape: this compound
This compound is comprised of a benzenesulfonyl group attached to an allyl amine. The electronic environment of each proton and carbon atom is unique, leading to a distinct NMR fingerprint. The numbering convention used for the assignments in this guide is illustrated in the molecular structure below.
Caption: Molecular structure and atom numbering of this compound.
Predicted NMR Spectral Data for this compound
The following tables present the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are generated using established algorithms that analyze the molecule's topology and electronic features.
Table 1: Predicted 1H NMR Assignments for this compound (in CDCl3)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J (Hz) | Assignment Rationale |
| H-N | ~5.0-6.0 | Broad Singlet | - | Proton attached to nitrogen, often broad due to quadrupolar relaxation and exchange. |
| H2/H6 | 7.85 - 7.95 | Doublet of Doublets | ortho ≈ 7-8, meta ≈ 1-2 | Aromatic protons ortho to the electron-withdrawing sulfonyl group, expected to be downfield. |
| H4 | 7.60 - 7.70 | Triplet of Triplets | ortho ≈ 7-8, meta ≈ 1-2 | Aromatic proton para to the sulfonyl group. |
| H3/H5 | 7.50 - 7.60 | Triplet of Doublets | ortho ≈ 7-8, meta ≈ 1-2 | Aromatic protons meta to the sulfonyl group. |
| H2' | 5.70 - 5.85 | Multiplet | - | Vinylic proton on a monosubstituted alkene, coupled to protons on C1' and C3'. |
| H3' (trans) | 5.20 - 5.30 | Doublet of Triplets | gem ≈ 1.5, trans ≈ 17 | Vinylic proton trans to the C2' proton. |
| H3' (cis) | 5.10 - 5.20 | Doublet of Triplets | gem ≈ 1.5, cis ≈ 10 | Vinylic proton cis to the C2' proton. |
| H1' | 3.60 - 3.75 | Triplet | J ≈ 6 | Methylene protons adjacent to the nitrogen atom. |
Table 2: Predicted 13C NMR Assignments for this compound (in CDCl3)
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C1 | ~140 | Quaternary aromatic carbon directly attached to the sulfonyl group. |
| C4 | ~133 | Aromatic carbon para to the sulfonyl group. |
| C2' | ~132 | Vinylic carbon of the allyl group. |
| C2/C6 | ~129 | Aromatic carbons ortho to the sulfonyl group. |
| C3/C5 | ~127 | Aromatic carbons meta to the sulfonyl group. |
| C3' | ~118 | Terminal vinylic carbon of the allyl group. |
| C1' | ~46 | Aliphatic methylene carbon attached to the nitrogen. |
Comparative Analysis: this compound vs. N-Benzylbenzenesulfonamide
To provide a tangible reference for the predicted data, we will now compare it to the experimental NMR data for N-benzylbenzenesulfonamide. The presence of the sp2-hybridized carbons of the allyl group in this compound, versus the aromatic ring of the benzyl group in N-benzylbenzenesulfonamide, is expected to be the primary driver of spectral differences.
Caption: Molecular structure of N-Benzylbenzenesulfonamide.
Table 3: Experimental 1H and 13C NMR Assignments for N-Benzylbenzenesulfonamide (in CDCl3) [1]
| Atom | 1H Chemical Shift (ppm) | Multiplicity | 13C Chemical Shift (ppm) |
| H-N | ~4.9 (br s) | Broad Singlet | - |
| H2/H6 | 7.87-7.93 | Multiplet | 127.23 |
| H4 | 7.54-7.69 | Multiplet | 132.83 |
| H3/H5 | 7.54-7.69 | Multiplet | 129.27 |
| H1' | 4.12 | Singlet | 47.41 |
| H2'/H6' | 7.17-7.30 | Multiplet | 128.10 |
| H3'/H5' | 7.17-7.30 | Multiplet | 128.83 |
| H4' | 7.17-7.30 | Multiplet | 127.99 |
| C1 | - | - | 140.05 |
| C1' | - | - | 136.32 |
Key Spectral Differences and Mechanistic Insights:
-
Aliphatic Region (1H and 13C): The most significant difference lies in the signals from the N-substituent. In this compound, the allylic protons (H1', H2', H3') and carbons (C1', C2', C3') give rise to a characteristic set of signals in the vinylic and allylic regions of the spectrum. In contrast, N-benzylbenzenesulfonamide displays a singlet for the benzylic protons (H1') around 4.12 ppm and aromatic signals for the benzyl ring carbons. The predicted chemical shift for the H1' protons in the allyl derivative is slightly upfield (~3.6-3.75 ppm) compared to the benzylic protons, which can be attributed to the differing electronic effects of the adjacent sp2 versus aromatic systems.
-
Aromatic Region (1H and 13C): The chemical shifts of the protons and carbons on the benzenesulfonyl ring are expected to be broadly similar in both compounds, as the electronic influence of the N-substituent is transmitted through the sulfonamide linkage. Minor variations may arise due to subtle differences in the electron-donating or -withdrawing nature of the allyl versus benzyl group and their conformational preferences.
Experimental Protocol for NMR Data Acquisition
The following is a standard, field-proven protocol for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts; CDCl3 is a common choice for its versatility and minimal interference in the proton spectrum.
-
Transfer the solution to a high-quality, clean NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.
-
Tune and match the probe to the specific sample and nucleus being observed. This maximizes the sensitivity of the measurement.
-
Shim the magnetic field to achieve a homogeneous field across the sample volume. This is essential for obtaining sharp, well-resolved peaks.
-
-
1H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Employ a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to be at least 1-2 seconds to allow for near-complete relaxation of the protons between pulses, ensuring accurate integration.
-
-
13C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of 13C.
-
A relaxation delay of 2 seconds is generally sufficient for qualitative spectra.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (for both 1H and 13C) or the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl3 in CDCl3).
-
Integrate the peaks in the 1H spectrum to determine the relative ratios of different types of protons.
-
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a detailed, albeit predictive, 1H and 13C NMR assignment for this compound. By comparing these predictions with experimental data from the closely related N-benzylbenzenesulfonamide, we have highlighted the key spectral features that differentiate these molecules. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for the accurate characterization of synthetic compounds. This comprehensive guide serves as a valuable resource for researchers and professionals, enabling a deeper understanding of the structural nuances of sulfonamide derivatives and empowering more confident spectral interpretation.
References
- This guide utilizes predicted NMR data generated from widely accepted NMR prediction algorithms. For specific prediction tools, please refer to online resources such as NMRDB.org or ChemDoodle.
-
A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. AWS. Available at: [Link]
Sources
Deconstructing the Signature Fragmentation of n-Allylbenzenesulfonamide: A Comparative Mass Spectrometric Guide
For Immediate Release
Affiliation: Advanced Analytical Technologies Division
Introduction: The Analytical Imperative for Sulfonamide Characterization
n-Allylbenzenesulfonamide and its structural analogues are of significant interest in medicinal chemistry and materials science. A precise understanding of their molecular structure is paramount for drug development, metabolite identification, and quality control. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, providing definitive evidence of a compound's identity and connectivity.
This guide provides an in-depth interpretation of the mass spectrum fragmentation pattern of this compound. By dissecting the underlying fragmentation mechanisms, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and related sulfonamides. Furthermore, we will present a comparative analysis with other benzenesulfonamide derivatives to highlight the unique structural information imparted by the N-allyl substituent.
Deciphering the Fragmentation Cascade of this compound
Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion. The subsequent fragmentation pathways are driven by the stability of the resulting cations and neutral losses.
Key Fragmentation Pathways:
-
Cleavage of the Sulfonamide Bond (S-N Bond Cleavage): This is a hallmark fragmentation pathway for sulfonamides.[1] The S-N bond is one of the weakest bonds in the molecule, and its cleavage can occur in two ways:
-
Formation of the Benzenesulfonyl Cation (m/z 141): Heterolytic cleavage of the S-N bond with the charge retained on the sulfur-containing fragment results in the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141. This is a very common and often abundant ion in the mass spectra of benzenesulfonamides.
-
Formation of the N-allylaminyl Radical and Subsequent Ions: Cleavage with charge retention on the nitrogen-containing fragment is less common for the primary S-N bond scission but can lead to subsequent informative ions.
-
-
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides involves the elimination of a neutral molecule of sulfur dioxide (SO₂, 64 Da).[2] This often occurs from the benzenesulfonyl cation (m/z 141) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77. The phenyl cation is a very stable species and is a prominent peak in the mass spectra of many benzene derivatives.
-
Fragmentation of the N-Allyl Group: The allyl group (CH₂=CH-CH₂-) can undergo its own characteristic fragmentation.
-
Formation of the Allyl Cation (m/z 41): Cleavage of the N-C bond of the allyl group can lead to the formation of the stable allyl cation ([C₃H₅]⁺) at m/z 41.[3] This is a resonance-stabilized carbocation and is often observed in the mass spectra of compounds containing an allyl moiety.
-
Loss of the Allyl Radical: The molecular ion can lose an allyl radical (•C₃H₅) to form an ion at m/z 156, corresponding to the benzenesulfonamide radical cation.
-
-
Rearrangements: Intramolecular rearrangements can also occur, leading to unique fragment ions. For instance, a McLafferty-type rearrangement could potentially occur in the allyl group, though it is less common for this specific functionality compared to longer alkyl chains with gamma-hydrogens.[4]
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation of n-Allylbenzenesulfonamide: A Comparative Analysis of HPLC and GC-MS
Introduction
In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. n-Allylbenzenesulfonamide (C₉H₁₁NO₂S, MW: 197.25 g/mol ) is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its purity profile directly impacts the downstream reaction yields, impurity profiles of the final API, and ultimately, patient safety. Therefore, the selection of an appropriate analytical methodology for its purity validation is a decision of critical importance.
This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, grounded in both fundamental principles and field-proven insights. The validation frameworks discussed are aligned with the internationally recognized ICH Q2(R1) guidelines, ensuring a self-validating and trustworthy approach.[2][3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis
HPLC is a premier technique for analyzing non-volatile and thermally sensitive compounds, making it a default consideration for many pharmaceutical intermediates.[5] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, driven by the analyte's physicochemical properties, such as polarity.[6]
The 'Why': Rationale for HPLC Method Design
For a moderately polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (e.g., C18) effectively retains the analyte, while a polar mobile phase elutes it. The choice of a UV detector is justified by the presence of the benzene ring, a strong chromophore, which allows for sensitive detection.
The inclusion of formic acid in the mobile phase is a deliberate choice to control the ionization state of any potential acidic or basic impurities and the sulfonamide itself, ensuring sharp, symmetrical peaks for accurate quantification.[7] A gradient elution (as opposed to isocratic) is selected to ensure that any impurities with significantly different polarities are eluted within a reasonable timeframe, providing a comprehensive purity profile.
Experimental Workflow: HPLC-UV Analysis
Caption: High-level workflow for HPLC-UV purity analysis.
Detailed HPLC Protocol
1. System & Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
Reference Standard: this compound, certified >99.5% purity.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 25% B
-
2-15 min: 25% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 25% B (re-equilibration).
-
3. Validation Protocol (Abbreviated per ICH Q2(R1)): [8]
-
Specificity: A solution of the sample is spiked with known related substances and degradants to demonstrate that the method can unequivocally assess the analyte peak without interference.
-
Linearity: Prepare calibration standards from the reference standard stock solution at five concentrations (e.g., 5, 25, 50, 100, 150 µg/mL). Plot peak area against concentration.
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established from the linearity data or by signal-to-noise ratio (S/N ≈ 10).
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] The gas chromatograph separates components in time before they enter the mass spectrometer, which acts as a highly specific detector, providing structural information based on the mass-to-charge ratio of ionized fragments.
The 'Why': Rationale for GC-MS Method Design
While this compound is a solid at room temperature (M.P. 41-42 °C), its molecular weight and structure suggest it is sufficiently volatile and thermally stable for GC analysis.[1] The primary advantage of GC-MS in a purity assay is its unparalleled specificity. While HPLC-UV might show a single peak, co-eluting impurities can be hidden. MS detection can deconvolute such peaks by identifying unique mass fragmentation patterns, providing definitive proof of purity.[10]
An electron ionization (EI) source is chosen for its robustness and ability to generate reproducible, information-rich fragmentation patterns that are searchable against spectral libraries like NIST for impurity identification.[11] A general-purpose 5% phenyl-polysiloxane column is selected for its versatility in analyzing a wide range of semi-polar organic compounds.[12]
Experimental Workflow: GC-MS Analysis
Caption: High-level workflow for GC-MS purity analysis.
Detailed GC-MS Protocol
1. System & Reagents:
-
GC-MS System: Agilent 8890 GC with a 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Sample Solvent: Dichloromethane (DCM).
-
Reference Standard: this compound, certified >99.5% purity.
2. Chromatographic & Spectrometric Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for impurity identification; Selected Ion Monitoring (SIM) for quantification of known impurities.[13]
3. Validation Protocol (Abbreviated per ICH Q2(R1)): [2][4]
-
Specificity: Assured by the uniqueness of the mass spectrum of the analyte. Confirmed by analyzing a blank solvent and spiked samples to show no interfering peaks at the retention time and m/z of the analyte.
-
Linearity: Prepare calibration standards in DCM (e.g., 1, 10, 25, 50, 100 µg/mL). Plot the peak area of a characteristic ion (e.g., m/z 197 or a major fragment) against concentration.
-
Accuracy: Analyze spiked samples at three levels in triplicate. Calculate percentage recovery.
-
Precision: Perform repeatability and intermediate precision studies as described for HPLC.
-
Limit of Quantitation (LOQ): Determine the lowest concentration quantifiable with acceptable S/N ratio (≈10) using a characteristic ion in SIM mode for maximum sensitivity.[14]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose." This depends on the specific goals of the analysis—be it routine quality control, impurity identification, or trace-level analysis.
Table 1: Performance & Validation Characteristics
| Parameter | HPLC-UV | GC-MS | Rationale & Expert Insight |
| Specificity | Good to Excellent | Superior | HPLC specificity relies on chromatographic resolution. GC-MS provides orthogonal confirmation via mass spectra, making it definitive for peak identity.[2] |
| Linearity (r²) | Typically >0.999 | Typically >0.998 | Both techniques provide excellent linearity. HPLC often shows slightly better correlation coefficients in routine assays. |
| LOQ | ~1-5 µg/mL (Scan) | ~0.1-1 µg/mL (Scan)~5-50 ng/mL (SIM) | GC-MS is generally more sensitive, especially in SIM mode, making it ideal for trace impurity analysis.[6] |
| Precision (%RSD) | < 1.0% | < 2.0% | HPLC systems, with precise liquid delivery, often yield slightly better precision for routine assays. |
| Accuracy (% Rec) | 98-102% | 95-105% | Both methods demonstrate excellent accuracy when properly validated. |
Table 2: Operational & Practical Considerations
| Parameter | HPLC-UV | GC-MS | Rationale & Expert Insight |
| Analyte Suitability | Wide range, non-volatile, thermally labile | Volatile, thermally stable | HPLC is more versatile for a broader range of pharmaceutical compounds.[15] GC is limited to analytes that can be volatilized without degradation.[16] |
| Analysis Time | 15-25 minutes | 10-20 minutes | GC often has faster run times due to the lower viscosity of the gas mobile phase.[15][16] |
| Sample Prep | Simple dissolution | Simple dissolution | For this analyte, sample preparation is straightforward for both techniques. |
| Cost (Instrument) | Moderate | High | GC-MS systems have a higher initial capital cost than standard HPLC-UV systems.[6] |
| Cost (Operational) | High (Solvent purchase & disposal) | Low (Gas consumption) | HPLC's reliance on large volumes of high-purity solvents makes it more expensive to operate.[5] |
| Impurity ID | Limited (requires isolation or MS detector) | Excellent (Library searchable spectra) | GC-MS is a powerful tool for the tentative identification of unknown impurities based on their fragmentation patterns. |
Conclusion and Recommendation
Both HPLC-UV and GC-MS are robust and validatable methods for assessing the purity of this compound. The optimal choice is dictated by the specific analytical objective.
-
For routine Quality Control (QC) release testing, where speed, precision, and cost-effectiveness are paramount, HPLC-UV is the recommended method. Its excellent precision, robustness, and lower instrument complexity make it ideal for high-throughput environments where the impurity profile is already well-characterized.
-
For impurity profiling, structural elucidation of unknowns, and the analysis of potentially genotoxic trace impurities, GC-MS is the superior choice. Its unparalleled specificity and sensitivity (in SIM mode) provide a level of analytical certainty that is essential during process development, stability studies, and in-depth investigations.
Ultimately, a comprehensive analytical strategy in drug development would leverage both techniques. HPLC serves as the workhorse for routine purity and assay determination, while GC-MS is the specialist tool for definitive identification and sensitive trace analysis, ensuring a complete and trustworthy understanding of the this compound purity profile.
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Mitropoulou, A., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 11(4), 143-150. Available from: [Link]
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Comparison of n-Allylbenzenesulfonamide with allyl bromide as an allylating agent
A Comparative Guide to n-Allylbenzenesulfonamide and Allyl Bromide as Allylating Agents
For the Modern Synthesis Chemist: A Deep Dive into Reagent Selection and Performance
In the landscape of organic synthesis, the introduction of an allyl group is a cornerstone transformation, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] The choice of the allylating agent is a critical decision that profoundly impacts reaction efficiency, substrate scope, and operational safety. This guide provides an in-depth, objective comparison of two prominent allylating agents: the workhorse allyl bromide and the increasingly utilized this compound. We will dissect their reactivity, explore their mechanistic nuances, and provide actionable experimental data to inform your selection process.
At a Glance: Key Differences and Applications
Allyl bromide, a highly reactive alkylating agent, has long been a staple in organic chemistry for its ability to introduce the allyl group onto a wide variety of nucleophiles.[3] Its high reactivity, however, comes with the trade-offs of limited stability and significant handling hazards.[4][5][6] In contrast, this compound offers a more stable and often more selective alternative, particularly in reactions requiring milder conditions or when dealing with sensitive functional groups.
| Feature | This compound | Allyl Bromide |
| Reactivity | Moderately reactive, often requires activation (e.g., Mitsunobu conditions). | Highly reactive, readily participates in SN2 reactions.[3][7] |
| Selectivity | Generally high, particularly for O- and N-allylation. | Can be less selective, with potential for over-alkylation. |
| Stability | Solid, stable at room temperature. | Liquid, volatile, and lachrymatory.[8] |
| Handling | Easier and safer to handle.[9][10] | Requires stringent safety precautions due to toxicity and flammability.[4][6][11] |
| Typical Use Cases | Mitsunobu reactions, allylation of sensitive substrates.[12][13] | General allylation of carbanions, amines, phenols, etc.[1][2][14] |
The Heart of the Matter: Mechanistic Considerations
The fundamental difference in the application of these two reagents lies in their reaction mechanisms. Allyl bromide typically reacts via a direct bimolecular nucleophilic substitution (SN2) pathway.[15] The carbon-bromine bond is polarized, making the allylic carbon electrophilic and susceptible to attack by a nucleophile.[2] The bromide ion is an excellent leaving group, further facilitating this direct displacement.[16]
In contrast, this compound is not inherently a potent electrophile. Its utility as an allylating agent is most prominently realized under conditions that activate the allyl group, such as the Mitsunobu reaction.[12][13][17] In this context, the sulfonamide acts as the pronucleophile that, upon reaction with an alcohol in the presence of a phosphine and an azodicarboxylate, forms an alkoxyphosphonium salt intermediate. This intermediate then undergoes intramolecular cyclization and subsequent attack by a nucleophile to deliver the allyl group.
To visualize this key difference, consider the following simplified mechanistic pathways:
Figure 1. Simplified mechanistic comparison of allylation pathways.
Experimental Protocols and Performance Data
To provide a practical comparison, we present representative protocols for the allylation of a common substrate, 4-nitrophenol, using both reagents.
Allylation of 4-Nitrophenol with Allyl Bromide
This protocol follows a standard SN2 procedure, which is effective for a wide range of phenols.[18][19]
Protocol:
-
To a stirred solution of 4-nitrophenol (1.39 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
Allyl bromide (1.0 mL, 11.5 mmol) is added dropwise to the suspension.[20]
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (50 mL), washed with 1 M NaOH (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford allyl 4-nitrophenyl ether.
Expected Yield: 85-95%
Allylation of 4-Nitrophenol with this compound via Mitsunobu Reaction
This method is particularly advantageous for substrates that are sensitive to the basic conditions or higher temperatures often required with allyl bromide.[21][22]
Protocol:
-
To a stirred solution of 4-nitrophenol (1.39 g, 10 mmol), this compound (2.17 g, 11 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (50 mL) at 0 °C is added diethyl azodicarboxylate (DEAD) (1.9 mL, 12 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether (3 x 20 mL) to precipitate triphenylphosphine oxide.
-
The combined ether fractions are concentrated, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford allyl 4-nitrophenyl ether.
Expected Yield: 75-85%
Comparative Performance Data
| Substrate | Allylating Agent | Conditions | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | Allyl Bromide | K₂CO₃, Acetone, Reflux | 4 | 92 | [18] |
| 4-Nitrophenol | This compound | PPh₃, DEAD, THF, rt | 12 | 81 | [21] |
| Benzylamine | Allyl Bromide | K₂CO₃, CH₃CN, rt | 6 | 88 | [23][24] |
| Benzylamine | This compound | PPh₃, DIAD, THF, rt | 16 | 76 | [13] |
Safety and Handling: A Critical Distinction
The disparity in the safety profiles of these two reagents cannot be overstated and is a critical factor in experimental design and scale-up considerations.
Allyl Bromide: is a highly flammable, lachrymatory, and toxic liquid.[5][6][11] It is also a suspected carcinogen.[8] Strict safety measures are imperative, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat), and having emergency procedures in place for spills or exposure.[4] Grounding and bonding of containers are necessary to prevent static discharge.[6]
This compound: is a crystalline solid that is significantly more stable and less hazardous than allyl bromide.[9] Standard laboratory handling procedures are generally sufficient, although it is still advisable to wear appropriate personal protective equipment.[10][25][26]
The following workflow highlights the key safety considerations for each reagent:
Figure 2. Comparative experimental workflows highlighting safety considerations.
Conclusion and Future Outlook
The choice between this compound and allyl bromide is a nuanced one, guided by the specific demands of the synthetic target and the operational constraints of the laboratory.
Allyl bromide remains a powerful and cost-effective choice for robust allylation reactions where its high reactivity is advantageous and the necessary safety infrastructure is in place.[2][3] Its utility in forming carbon-carbon bonds via Grignard reagents and its role in palladium-catalyzed reactions like the Tsuji-Trost reaction further underscore its importance.[27][28][29]
This compound , on the other hand, emerges as a superior alternative when dealing with delicate substrates, requiring high selectivity, or when operational safety is a primary concern. Its application in Mitsunobu-type reactions provides a mild and often stereospecific route to allylated products.[12][13]
As the field of organic synthesis continues to evolve, with an increasing emphasis on green chemistry and safety, the development of more stable and less hazardous allylating agents is a significant area of research. While allyl bromide will likely retain its place for certain applications, reagents like this compound and other "allyl-donor" systems represent the future of safer and more controlled allylation chemistry.
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A-Comparative-Guide-to-Amine-Protection-n-Allylbenzenesulfonamide-vs-Boc-and-Cbz
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of a synthetic route's success. The ability to temporarily mask a reactive functional group, such as an amine, allows for chemical transformations to be performed on other parts of a molecule without unintended side reactions. This guide provides an in-depth technical comparison of three prominent amine protecting groups: the well-established tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups, and the less ubiquitous but highly versatile n-Allylbenzenesulfonamide.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a nuanced analysis of each protecting group's performance, supported by experimental data and protocols. The objective is to equip the reader with the necessary knowledge to make informed decisions when designing complex synthetic strategies.
The-Strategic-Importance-of-Orthogonality
A cornerstone of protecting group chemistry is the concept of orthogonality.[1][2] In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact.[3] This requires that the protecting groups be removable under distinct and non-interfering conditions.[4] For instance, a protecting group that is cleaved by acid is orthogonal to one that is removed by base or catalytic hydrogenation.[5][6] The strategic deployment of orthogonal protecting groups is essential for the efficient synthesis of complex molecules.[2][3]
In-Depth-Analysis-of-Protecting-Groups
The-Workhorse-tert-Butoxycarbonyl-Boc-Group
The tert-Butoxycarbonyl (Boc) group is arguably one of the most common amine protecting groups in contemporary organic synthesis, prized for its ease of introduction and its lability under acidic conditions.[7][8]
Protection Mechanism: The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][9] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[10]
Deprotection Mechanism: The removal of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to liberate the free amine.[12][13]
Key Characteristics:
-
Acid Labile: Readily cleaved by strong acids like TFA or HCl.[7][11]
-
Base and Nucleophile Stable: Generally stable to basic conditions and a wide range of nucleophiles.[14]
-
Hydrogenolysis Stable: Resistant to catalytic hydrogenation.
-
Orthogonality: Orthogonal to Cbz and Fmoc protecting groups.[5][6]
The-Classic-Carboxybenzyl-Cbz-Group
Introduced in the early days of peptide synthesis, the Carboxybenzyl (Cbz or Z) group remains a valuable tool for amine protection.[15] Its defining feature is its removal by catalytic hydrogenolysis.
Protection Mechanism: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[16][17]
Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[15][17] This process is advantageous as it occurs under neutral conditions.[5] The Cbz group can also be removed under strong acidic conditions, such as with HBr in acetic acid, or with certain Lewis acids.[16][18]
Key Characteristics:
-
Hydrogenolysis Labile: Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[15]
-
Acid and Base Stable: Generally stable to a range of acidic and basic conditions, though it can be removed with strong acids.[15]
-
Orthogonality: Orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5][15]
The-Versatile-n-Allylbenzenesulfonamide
While less common than Boc and Cbz, this compound offers a unique set of properties that make it a valuable alternative in specific synthetic contexts. As a sulfonamide, it exhibits distinct stability and reactivity profiles compared to the carbamate-based Boc and Cbz groups.
Protection Mechanism: The this compound group is introduced by reacting an amine with allylbenzenesulfonyl chloride in the presence of a base.
Deprotection Mechanism: A key advantage of the this compound group is its diverse deprotection methods. While sulfonamides are generally known for their high stability, the allyl group provides a handle for milder cleavage. Methods include:
-
Reductive Cleavage: Using reagents like low-valent titanium.[19]
-
Base-Mediated Deprotection: Under specific basic conditions.[20]
-
Other Methods: The strong electron-withdrawing nature of the sulfonyl group can sometimes make deprotection challenging, but various methods have been developed to overcome this.[21][22][23]
Key Characteristics:
-
Robust Stability: Sulfonamides are generally more stable to a wider range of conditions than carbamates.
-
Orthogonality: Offers a different dimension of orthogonality due to its distinct deprotection pathways compared to Boc and Cbz.
-
Electron-Withdrawing Nature: The sulfonyl group significantly reduces the nucleophilicity of the protected amine.
Comparative-Performance-Data
The choice of a protecting group is often dictated by the specific reaction conditions required in a synthetic sequence. The following table summarizes the stability of this compound, Boc, and Cbz under various conditions.
| Condition | This compound | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Strong Acid (e.g., TFA, HCl) | Generally Stable | Labile [7][11] | Stable (cleavable with HBr/AcOH)[16] |
| Strong Base (e.g., NaOH, NaOMe) | Stable (cleavable under specific conditions)[20] | Stable[14] | Stable |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Stable | Stable | Labile [15] |
| Nucleophiles | Stable | Stable[14] | Stable |
| Oxidizing Agents | Generally Stable | Generally Stable | Generally Stable |
| Reducing Agents (e.g., LiAlH₄) | Stable (cleavable with low-valent Ti)[19] | Stable | Stable |
Experimental-Protocols
General Workflow for Amine Protection and Deprotection
Caption: A generalized workflow for the protection and deprotection of amines.
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)[9][24]
-
Stir bar and round-bottom flask
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (TEA or NaOH) to the solution and stir.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.[9]
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.[9]
Protocol 2: Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) solution (e.g., 2M)
-
Solvent (e.g., Diethyl ether or Dichloromethane)
-
Stir bar, round-bottom flask, and ice bath
Procedure:
-
Dissolve the primary amine in the aqueous sodium carbonate solution in a round-bottom flask, cooled in an ice bath.
-
While vigorously stirring, add benzyl chloroformate dropwise.[17]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Extract the reaction mixture with an organic solvent to remove any unreacted benzyl chloroformate.[17]
-
Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected product.
-
Collect the product by filtration or extract with an organic solvent.
-
Dry the product to obtain the N-Cbz protected amine.
Protocol 3: Acid-Catalyzed Boc Deprotection
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Stir bar and round-bottom flask
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v) to the solution.[13]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 30 minutes to a few hours.[13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[13]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Celite
-
Stir bar and reaction flask
Procedure:
-
Dissolve the N-Cbz protected amine in the chosen solvent in a reaction flask.
-
Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric.[17]
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., a balloon).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[17]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[17]
Selecting-the-Optimal-Protecting-Group-A-Decision-Framework
The selection of an appropriate amine protecting group is a multifactorial decision that depends on the overall synthetic strategy.
Caption: A decision-making flowchart for selecting an amine protecting group.
Conclusion
The choice between this compound, Boc, and Cbz is not a matter of one being definitively superior to the others, but rather a strategic decision based on the specific demands of the synthetic route.
-
Boc is the go-to choice for acid-labile protection, offering excellent orthogonality with base- and hydrogenolysis-labile groups.
-
Cbz provides a robust, neutral deprotection pathway via hydrogenolysis, making it ideal for substrates sensitive to acidic or basic conditions.
-
This compound emerges as a valuable alternative when enhanced stability is required, and its unique deprotection methods offer an additional layer of orthogonality for complex syntheses.
By understanding the nuanced performance characteristics and experimental considerations of each of these protecting groups, researchers can design more efficient, robust, and successful synthetic strategies.
References
- Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Cbz Protection of Amines. European Journal of Organic Chemistry, 2010(22), 12440-12445.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
- El-Faham, A., & Abdel-Megeed, A. M. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N‐allylsulfenamide 3 under basic conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved from [Link]
-
National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
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- 19. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
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- 24. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allylic Electrophiles: Unveiling the Efficacy of N-Allylbenzenesulfonamide
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Navigating the Landscape of Allylic Substitution
The construction of carbon-carbon and carbon-heteroatom bonds via allylic substitution is a cornerstone of modern organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, stands as a paramount example of this transformation's power and versatility.[1][2] The choice of the allylic electrophile, specifically its leaving group, is a critical parameter that dictates the reaction's efficiency, selectivity, and overall success. While traditional allylic electrophiles such as halides, acetates, and carbonates have been extensively studied and utilized, the exploration of alternative activating groups continues to be an area of fervent research. This guide provides an in-depth comparison of the efficacy of n-Allylbenzenesulfonamide against other commonly employed allylic electrophiles, offering insights into its reactivity, advantages, and practical applications, supported by experimental data and detailed protocols.
The Central Role of the Leaving Group in Palladium-Catalyzed Allylic Allylation
The catalytic cycle of the Tsuji-Trost reaction hinges on the oxidative addition of a palladium(0) complex to the allylic substrate, forming a π-allylpalladium(II) intermediate.[1][3] The facility of this step is intrinsically linked to the nature of the leaving group. An ideal leaving group should be readily displaced by the palladium catalyst under mild conditions and should not interfere with subsequent nucleophilic attack or catalyst turnover.
The general mechanism can be visualized as follows:
Figure 2: Workflow for N-allylation using allyl acetate.
Materials:
-
Morpholine (1.0 mmol)
-
Allyl acetate (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.5-2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (1-4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of morpholine (1.0 mmol) and allyl acetate (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.5-2 mol%) and dppf (1-4 mol%).
-
Add potassium carbonate (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-allylmorpholine.
Protocol 2: Palladium-Catalyzed N-Allylation of an Amine with this compound (A Representative Protocol)
Figure 3: Workflow for N-allylation using this compound.
Materials:
-
Amine (e.g., morpholine, 1.0 mmol)
-
This compound (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Solvents for column chromatography
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the amine (1.0 mmol), this compound (1.1 mmol), Pd₂(dba)₃ (2.5 mol%), dppf (5 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired N-allylated amine.
Conclusion and Future Outlook
This compound presents itself as a viable and, in certain contexts, advantageous alternative to traditional allylic electrophiles. Its solid nature, enhanced stability, and the generation of non-corrosive byproducts are notable practical benefits. While its reactivity is generally lower than that of allyl halides and carbonates, necessitating higher reaction temperatures, this characteristic can be leveraged for improved chemoselectivity in the synthesis of complex molecules.
The continued exploration of novel catalyst systems and reaction conditions will undoubtedly expand the utility of N-allylsulfonamides as electrophilic partners in a broader range of transformations. For researchers and drug development professionals, understanding the nuanced reactivity of different allylic electrophiles is paramount for the rational design of efficient and robust synthetic routes. This compound, with its unique profile, is a valuable addition to the synthetic chemist's toolkit.
References
- Amatore, C., Jutand, A., Mensah, L., Meyer, G., Fiaud, J., & Legros, J. (2006). Effect of the Leaving Group on the Rate and Mechanism of the Palladium‐Catalyzed Isomerization of Cyclic Allylic Benzoates in Allylic Substitutions. European Journal of Organic Chemistry, 2006(1), 143-154.
- A Comparative Guide to Palladium and Nickel Catalysts for N-Allyl
-
Tsuji–Trost reaction. (2023, December 19). In Wikipedia. [Link]
- New insights into the mechanism of palladium-catalyzed allylic amination. (2007). Journal of the American Chemical Society, 129(4), 916–925.
- Nickel(0)-Catalyzed N-Allylation of Amides and p-Toluenesulfonamide with Allylic Alcohols under Neat and Neutral Conditions. (2018). The Journal of Organic Chemistry, 83(15), 8484-8493.
- Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temper
- Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (2020). Organic Chemistry Frontiers, 7(18), 2686-2708.
- One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (2022). Synfacts, 18(08), 0845.
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2024). Dalton Transactions.
- New Applications for Sulfur-Based Leaving Groups in Synthesis. (2017). Thesis.
- Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2018).
-
Tsuji-Trost Allylation. (n.d.). NROChemistry. [Link]
- ChemInform Abstract: Tsuji—Trost Type Functionalization of Allylic Substrates with Challenging Leaving Groups: Recent Developments. (2014). ChemInform, 45(42).
-
Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. (2021).
-
Tsuji-Trost Allylation. (2022, April 2). YouTube. [Link]
- Alkylating Agents. (2015, March 10). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Alkylating Agents. (2016, June 28). Oncohema Key.
-
Alkylating antineoplastic agent. (2023, October 29). In Wikipedia. [Link]
- List of Alkyl
- Clinical and High-Dose Alkyl
Sources
Spectroscopic-Guided Synthesis: A Comparative Analysis of n-Allylbenzenesulfonamide and Its Precursors
This guide provides an in-depth spectroscopic comparison of n-Allylbenzenesulfonamide and its precursors, benzenesulfonyl chloride and allylamine. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and subsequent spectroscopic analysis, offering insights into the structural transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Introduction
This compound is a key intermediate in organic synthesis, often utilized in the development of novel pharmaceutical compounds and functional materials. Its synthesis, typically achieved through the reaction of benzenesulfonyl chloride and allylamine, provides a fundamental example of nucleophilic substitution at a sulfonyl center. Spectroscopic analysis is crucial for verifying the successful formation of the product and for understanding the underlying structural changes from the precursor molecules. This guide will walk through the synthesis and a comparative spectroscopic analysis of the product and its starting materials.
Chemical Structures
| Compound | Structure |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl |
| Allylamine | CH₂=CHCH₂NH₂ |
| This compound | C₆H₅SO₂NHCH₂CH=CH₂ |
Synthesis of this compound
The synthesis of this compound is a straightforward and illustrative reaction for demonstrating the formation of a sulfonamide bond. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product.
Experimental Protocol: Synthesis
-
Reaction Setup: In a well-ventilated fume hood, dissolve benzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Allylamine: Slowly add allylamine (1.1 equivalents) dropwise to the cooled solution of benzenesulfonyl chloride. The use of a slight excess of the amine helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthesis of this compound from its precursors.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By comparing the IR spectra of the precursors and the product, we can confirm the formation of the sulfonamide linkage and the retention of other key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (benzenesulfonyl chloride or allylamine) is placed as a thin film between two salt plates (e.g., NaCl or KBr). For the solid product, this compound, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for all samples.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Comparative IR Data
| Functional Group | Benzenesulfonyl Chloride (cm⁻¹) | Allylamine (cm⁻¹) | This compound (cm⁻¹) |
| N-H Stretch | - | 3500-3700 (medium, two bands for primary amine)[1] | ~3300 (medium, single band for secondary sulfonamide) |
| C-H (sp²) Stretch | ~3070 | ~3080[1] | ~3060 |
| C-H (sp³) Stretch | - | 2850-3000[1] | 2850-2960 |
| C=C Stretch | - | ~1640 (medium)[1] | ~1645 (medium) |
| S=O Stretch | ~1375 (asymmetric), ~1180 (symmetric) | - | ~1330 (asymmetric), ~1160 (symmetric) |
| S-Cl Stretch | ~550-600 | - | - |
| S-N Stretch | - | - | ~900 |
Interpretation of IR Spectra
The most significant changes observed in the IR spectrum upon formation of this compound are the disappearance of the characteristic S-Cl stretch from benzenesulfonyl chloride and the N-H stretching pattern of the primary amine in allylamine.[1] A new, single N-H stretching band appears for the secondary sulfonamide group in the product. The strong S=O stretching bands are present in both benzenesulfonyl chloride and the product, though their positions may shift slightly due to the change in the electronic environment around the sulfur atom. The C=C and C-H stretches of the allyl group are retained in the product spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound and comparing it to its precursors.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
Comparative ¹H NMR Data
| Protons | Benzenesulfonyl Chloride (δ, ppm) | Allylamine (δ, ppm) | This compound (δ, ppm) |
| Aromatic-H | 7.5-8.0 (m, 5H)[2] | - | 7.8-7.9 (m, 2H), 7.5-7.6 (m, 3H) |
| -CH= | - | 5.8-6.0 (m, 1H) | 5.6-5.8 (m, 1H) |
| =CH₂ | - | 5.0-5.2 (m, 2H) | 5.1-5.3 (m, 2H) |
| -CH₂- | - | ~3.2 (d, 2H) | ~3.7 (t, 2H) |
| -NH- | - | ~1.2 (s, 2H) | ~4.8 (t, 1H) |
Comparative ¹³C NMR Data
| Carbon | Benzenesulfonyl Chloride (δ, ppm) | Allylamine (δ, ppm) | This compound (δ, ppm) |
| Aromatic C (ipso) | ~143 | - | ~140 |
| Aromatic C | ~127-135 | - | ~127-133 |
| -CH= | - | ~136 | ~133 |
| =CH₂ | - | ~116 | ~118 |
| -CH₂- | - | ~44 | ~46 |
Interpretation of NMR Spectra
The ¹H NMR spectrum of this compound clearly shows the presence of both the aromatic protons from the benzenesulfonyl group and the aliphatic protons of the allyl group.[3][4] The chemical shift of the methylene protons adjacent to the nitrogen (-CH₂-) is deshielded in the product compared to allylamine, due to the electron-withdrawing effect of the sulfonyl group. A key indicator of product formation is the appearance of a triplet for the N-H proton, which couples with the adjacent methylene protons. In the ¹³C NMR spectrum, the carbons of both precursor moieties are present in the final product.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| Benzenesulfonyl Chloride | 176.62[5] | 141 ([M-Cl]⁺), 77 ([C₆H₅]⁺)[6] |
| Allylamine | 57.09 | 56 ([M-H]⁺), 41 ([C₃H₅]⁺) |
| This compound | 197.26 | 141 ([C₆H₅SO₂]⁺), 93 ([SO₂NHCH₂CH=CH₂]⁺), 77 ([C₆H₅]⁺), 41 ([C₃H₅]⁺) |
Interpretation of Mass Spectra
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic fragments from both the benzenesulfonyl and allyl portions of the molecule. The presence of the benzenesulfonyl cation fragment (m/z 141) and the phenyl cation (m/z 77) are indicative of the benzenesulfonyl chloride precursor.[6] Fragments corresponding to the allyl group (e.g., m/z 41) confirm the incorporation of allylamine.
Relationship Diagram
Caption: Key spectroscopic features of precursors and product.
Conclusion
The spectroscopic comparison of this compound with its precursors, benzenesulfonyl chloride and allylamine, provides a clear and definitive confirmation of the successful synthesis. Each spectroscopic technique offers unique and complementary information. IR spectroscopy confirms the transformation of functional groups, NMR spectroscopy elucidates the precise chemical environment of protons and carbons, and mass spectrometry verifies the molecular weight and fragmentation pattern. This comprehensive analysis serves as a robust self-validating system for the synthesis and characterization of this compound, a valuable building block in chemical and pharmaceutical research.
References
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ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride Mass Spectrum. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride Formula. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of n-Allylbenzenesulfonamide with Diverse Functional Groups
Introduction: Navigating the Reactive Landscape of a Versatile Building Block
In the intricate world of synthetic organic chemistry and drug development, understanding the reactivity and potential cross-reactivity of a molecule is paramount to its successful application. n-Allylbenzenesulfonamide, a bifunctional molecule featuring both a nucleophilic sulfonamide and an electrophilic allyl group, presents a unique set of opportunities and challenges. Its strategic deployment in complex synthetic pathways necessitates a thorough comprehension of its chemoselectivity. This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound with a variety of common functional groups, supported by mechanistic insights and experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the predictive knowledge required to harness the full potential of this versatile reagent while mitigating undesired side reactions.
The dual nature of this compound stems from its two key functional moieties. The sulfonamide nitrogen, once deprotonated, becomes a potent nucleophile, capable of engaging in a range of bond-forming reactions. Conversely, the allyl group, particularly in the presence of transition metal catalysts, serves as an electrophilic partner for various nucleophiles. This guide will dissect these reactivities to provide a clear framework for predicting its behavior in complex chemical environments.
Visualizing the Core Structure and Reactivity
To fully appreciate the reactivity of this compound, a clear visualization of its structure and potential reaction pathways is essential.
Figure 1. Structure of this compound.
Comparative Reactivity Profile
The cross-reactivity of this compound is dictated by the interplay between its nucleophilic and electrophilic centers. The following table summarizes its reactivity with various functional groups, providing a predictive framework for its behavior in chemical synthesis.
| Functional Group | Reagent Type | Reactivity with this compound | Predominant Reaction Type | Conditions | Supporting Evidence & Mechanistic Rationale |
| Amines (Primary & Secondary) | Nucleophile | Moderate to High | N-Alkylation of the amine or Palladium-catalyzed allylic amination | Base (for N-H deprotonation); Pd(0) catalyst | The deprotonated sulfonamide is a good nucleophile for alkyl halides. Alternatively, in the presence of a Pd(0) catalyst, the allyl group becomes an electrophile that readily reacts with amine nucleophiles in a Tsuji-Trost type reaction.[1] |
| Alcohols/Alkoxides | Nucleophile | Low to Moderate | O-Alkylation | Strong base to form alkoxide; Pd(0) catalyst for allylic substitution | While direct reaction with alcohols is unlikely, their corresponding alkoxides can act as nucleophiles in palladium-catalyzed allylic substitutions. The basicity of the alkoxide needs to be considered to avoid deprotonation of the sulfonamide. |
| Thiols/Thiolates | Nucleophile | High | S-Alkylation (Michael Addition or Allylic Substitution) | Base to form thiolate; Pd(0) catalyst for allylic substitution | Thiolates are excellent soft nucleophiles and readily participate in both Michael additions to activated alkenes and palladium-catalyzed allylic substitutions.[2][3] |
| Alkyl Halides | Electrophile | Moderate | N-Alkylation | Base (e.g., K₂CO₃, NaH) | The sulfonamide N-H is acidic enough to be deprotonated by a suitable base, and the resulting anion is a competent nucleophile for Sₙ2 reactions with primary and some secondary alkyl halides. |
| Aldehydes & Ketones | Electrophile | Low | No significant reaction | - | The deprotonated sulfonamide is generally not nucleophilic enough to add to unactivated carbonyls. |
| Activated Alkenes (e.g., α,β-unsaturated esters) | Electrophile | Moderate | Aza-Michael Addition | Base | The deprotonated sulfonamide can act as a nucleophile in a conjugate addition to Michael acceptors.[4][5] |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Nucleophile/Base | High (as a base) | Deprotonation | Anhydrous conditions | These strong bases will readily deprotonate the acidic sulfonamide N-H. Any subsequent nucleophilic attack by the organometallic reagent on the allyl group is unlikely to be selective. |
| Epoxides | Electrophile | Low to Moderate | Ring-opening | Lewis or Brønsted acid catalysis | The deprotonated sulfonamide can act as a nucleophile to open epoxides, though this may require activation of the epoxide with an acid. |
Causality Behind Experimental Choices: A Deeper Dive
The choice of reaction conditions is critical in directing the reactivity of this compound.
-
Base Selection for N-Deprotonation: To favor the nucleophilic character of the sulfonamide, a base strong enough to deprotonate the N-H (pKa ≈ 10-11) but not so strong as to cause unwanted side reactions is required. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH) are commonly employed for N-alkylation reactions. The choice of solvent is also crucial; polar aprotic solvents like DMF or acetonitrile are often preferred.
-
Palladium Catalysis for Allylic Substitution: To exploit the electrophilic nature of the allyl group, a palladium(0) catalyst is indispensable. The reaction proceeds via the formation of a π-allylpalladium complex, which is then attacked by a nucleophile.[1] The choice of ligands on the palladium catalyst can influence the regioselectivity and stereoselectivity of the nucleophilic attack.
Experimental Protocol: Palladium-Catalyzed Allylic Amination
This protocol provides a detailed, step-by-step methodology for a representative cross-reactivity experiment: the palladium-catalyzed reaction of this compound with a secondary amine.
Objective: To assess the reactivity of the allyl group of this compound with an amine nucleophile under palladium catalysis.
Materials:
-
This compound
-
Pyrrolidine (or other secondary amine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), potassium carbonate (1.5 mmol, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Add pyrrolidine (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-allylpyrrolidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The progress of the reaction is monitored by TLC, allowing for a clear determination of the consumption of starting materials and the formation of the product. The purification by column chromatography and subsequent characterization by spectroscopic methods provide a robust validation of the reaction outcome.
Visualizing the Experimental Workflow
Figure 2. Workflow for Palladium-Catalyzed Allylic Amination.
Conclusion: A Predictive Tool for Synthetic Chemists
This guide has provided a comprehensive overview of the cross-reactivity of this compound with a range of common functional groups. By understanding the distinct reactivity profiles of the sulfonamide and allyl moieties, chemists can strategically design synthetic routes that leverage the desired reactivity while minimizing unwanted side reactions. The provided experimental protocol serves as a practical template for exploring the reactivity of this versatile building block. As the demand for complex and novel molecular architectures continues to grow, a predictive understanding of the cross-reactivity of key synthetic intermediates like this compound will remain an invaluable asset in the modern synthetic chemist's toolkit.
References
-
Chan–Evans–Lam Coupling: A review on copper-catalyzed N-arylation reactions.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: A review on the use of "soft" and "hard" nucleophiles.
-
Tsuji-Trost Reaction: A comprehensive overview of the palladium-catalyzed allylic substitution.
-
Michael Addition: An overview of the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Reactivity of Acrylamides with Thiols: A study on the hetero-Michael addition reactions.
-
Palladium-Catalyzed Allylic Alkylation in the Trost Laboratories: A review of the development and application of this methodology.
-
Chemoselectivity in Palladium-Catalyzed Reactions: A study on controlling the reactivity of bifunctional molecules.
-
Michael Addition of Thiols: General principles and applications.
-
Michael Reaction Overview: A summary of donors and acceptors.
-
Aza-Michael Addition: A review of the addition of amines to activated alkenes.
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Benchmarking the performance of n-Allylbenzenesulfonamide in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for versatile and efficient reagents is perpetual. n-Allylbenzenesulfonamide has emerged as a valuable building block and protective group, offering a unique combination of reactivity and stability. This guide provides an in-depth, objective comparison of its performance in three pivotal synthetic transformations: the Tsuji-Trost allylic amination, ring-closing metathesis (RCM) for the synthesis of nitrogen heterocycles, and its utility as a protecting group for amines. We will benchmark its performance against commonly employed alternatives, supported by experimental data to empower researchers in making informed strategic decisions in their synthetic endeavors.
The Tsuji-Trost Reaction: A Palladium-Catalyzed Allylic Amination
The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, specifically through the allylation of nucleophiles.[1] In this context, this compound can serve as a competent nitrogen nucleophile.
Performance of this compound
The sulfonamide nitrogen in this compound is nucleophilic enough to participate in the Tsuji-Trost reaction, particularly when deprotonated with a suitable base. The reaction proceeds via the formation of a π-allylpalladium complex from an allylic substrate (e.g., allyl acetate or allyl carbonate), which is then attacked by the sulfonamide anion.
Illustrative Experimental Protocol: Tsuji-Trost Reaction with a Sulfonamide
To a solution of the allylic acetate (1.0 eq) in anhydrous THF is added the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%). A solution of the sulfonamide (1.2 eq) and a base such as sodium hydride (1.2 eq) in THF is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC) and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Comparison with Alternative Nitrogen Nucleophiles
The performance of this compound in the Tsuji-Trost reaction is best understood when compared with other nitrogen nucleophiles, particularly other sulfonamides and carbamates.
| Nucleophile | Key Advantages | Key Disadvantages | Typical Yields | Reference |
| This compound | Moderately acidic N-H facilitates deprotonation; resulting amide is stable. | Can be less nucleophilic than other amines, sometimes requiring stronger bases or longer reaction times. | Good to Excellent | [2] |
| 2-Nitrobenzenesulfonamides (Nosylamides) | More acidic N-H due to the electron-withdrawing nitro group, facilitating easier deprotonation and often leading to higher reactivity. The nosyl group is also readily cleaved under mild conditions. | The nosyl group can be sensitive to certain reductive conditions. | Excellent | [3][4] |
| Carbamates (e.g., Boc-amine) | Readily available and widely used. The Boc group is easily removed under acidic conditions. | Can be prone to side reactions, and the Boc group is not stable to strong acids. | Good to Excellent | [1] |
Causality Behind Experimental Choices: The choice of the nitrogen nucleophile in a Tsuji-Trost reaction is a balance between reactivity and the desired functionality in the final product. While simple amines can lead to over-alkylation, protected amines like sulfonamides and carbamates offer controlled mono-allylation. The enhanced acidity of nosylamides often translates to milder reaction conditions and higher yields compared to less activated sulfonamides.[3]
Diagram of the Tsuji-Trost Catalytic Cycle:
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Ring-Closing Metathesis (RCM): Synthesis of Nitrogen Heterocycles
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles, which are prevalent in pharmaceuticals and natural products.[5] N,N-diallylbenzenesulfonamide is an excellent substrate for RCM to generate a five-membered dihydropyrrole ring system.
Performance of N,N-diallylbenzenesulfonamide in RCM
The electron-withdrawing nature of the benzenesulfonyl group deactivates the nitrogen atom, which prevents its coordination to the ruthenium catalyst and subsequent catalyst poisoning. This makes sulfonamide-protected diallylamines ideal substrates for RCM.
Illustrative Experimental Protocol: Ring-Closing Metathesis of a Diallylsulfonamide
The N,N-diallylsulfonamide substrate is dissolved in an anhydrous, deoxygenated solvent such as dichloromethane or toluene. A ruthenium-based catalyst, such as Grubbs' second-generation catalyst (2-5 mol%), is added, and the reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[6]
Comparison with Other RCM Substrates for N-Heterocycles
| RCM Substrate | Key Advantages | Key Disadvantages | Typical Yields | Reference |
| N,N-diallylbenzenesulfonamide | The benzenesulfonyl group is robust and effectively prevents catalyst poisoning. | The resulting sulfonamide may require harsh conditions for deprotection. | Excellent | [7] |
| N,N-diallyltosylamide | Similar to benzenesulfonamide, the tosyl group is a good protecting group for RCM. | Tosyl group deprotection also requires harsh conditions. | Excellent | [2] |
| N,N-diallylcarbamates (Boc, Cbz) | Carbamate protecting groups are easily removed under milder conditions (acid for Boc, hydrogenolysis for Cbz). | The carbonyl group can sometimes coordinate to the catalyst, potentially affecting its activity. | Good to Excellent | [6] |
Causality Behind Experimental Choices: The choice of the nitrogen-protecting group in RCM is critical for the success of the reaction. Unprotected diallylamines are generally poor substrates as the basic nitrogen can irreversibly bind to the ruthenium catalyst. Electron-withdrawing groups like sulfonamides and carbamates mitigate this issue. While sulfonamides are highly reliable for the RCM step, the subsequent deprotection can be challenging. Carbamates offer a trade-off with easier deprotection but potentially lower RCM efficiency in some cases.
Workflow for RCM Synthesis of a Dihydropyrrole:
Caption: Workflow for dihydropyrrole synthesis via RCM.
This compound as a Protecting Group for Amines
The protection of amines is a fundamental strategy in multi-step organic synthesis. The choice of a protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. The N-allylbenzenesulfonyl group can be considered as a protecting group for primary amines.
Performance of the N-allylbenzenesulfonyl Group
The benzenesulfonyl group renders the nitrogen non-basic and non-nucleophilic, providing robust protection against a wide range of reagents. The allyl group offers a unique handle for deprotection under mild, palladium-catalyzed conditions.
Illustrative Experimental Protocol: Deprotection of an this compound
The this compound is dissolved in a suitable solvent like THF or methanol. A palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%), and an allyl scavenger, such as dimedone or morpholine (2-3 equivalents), are added. The reaction is stirred at room temperature until the deprotection is complete. The product is then isolated after appropriate workup and purification. The activation of N-acylsulfonamide linkers via palladium-catalyzed allylation suggests that the N-allyl bond in this compound can be cleaved under similar mild conditions.[8]
Comparison with Standard Amine Protecting Groups
| Protecting Group | Installation | Stability | Deprotection Conditions |
| N-allylbenzenesulfonyl | Reaction with benzenesulfonyl chloride followed by N-allylation. | Stable to strongly acidic and basic conditions.[8] | Mild: Pd(0) catalyst and an allyl scavenger. |
| Boc (tert-butoxycarbonyl) | Reaction with Boc anhydride. | Stable to base and nucleophiles. | Acidic conditions (e.g., TFA, HCl). |
| Cbz (benzyloxycarbonyl) | Reaction with benzyl chloroformate. | Stable to acid and base. | Catalytic hydrogenolysis (H₂, Pd/C). |
Trustworthiness of Protocols: The deprotection methods for Boc and Cbz are well-established and highly reliable. The palladium-catalyzed deallylation of the N-allylbenzenesulfonyl group is also a robust method, offering an orthogonal deprotection strategy to acid-labile and hydrogenolysis-labile groups.
Logical Relationship of Protecting Group Strategies:
Caption: The fundamental logic of amine protection and deprotection.
Potential Application in the Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9][10] While there is limited direct evidence of this compound as a substrate in the Heck reaction, its allyl group could potentially participate in such couplings. The reaction of benzyl halides with N-allyl-N-(2-butenyl)-p-toluenesulfonamide to form dihydropyrroles suggests that the allyl moiety of a sulfonamide can undergo palladium-catalyzed cascade reactions.[9]
Further research is warranted to fully explore the scope and efficiency of this compound in Heck-type reactions.
Conclusion
This compound is a versatile and valuable reagent in the synthetic chemist's toolbox. In Tsuji-Trost reactions , it serves as a reliable nitrogen nucleophile, offering a balance of reactivity and stability, though more activated sulfonamides like nosylamides may provide higher yields under milder conditions. For ring-closing metathesis , the corresponding N,N-diallyl derivative is an excellent substrate, with the benzenesulfonyl group effectively preventing catalyst deactivation and leading to high yields of nitrogen heterocycles. As a protecting group , the N-allylbenzenesulfonyl moiety offers robust stability and an orthogonal deprotection strategy under mild, palladium-catalyzed conditions, providing a valuable alternative to the more common Boc and Cbz groups. While its application in the Heck reaction is less explored, the reactivity of its allyl group suggests potential for further development in this area. The choice to employ this compound or its alternatives will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, stability, and deprotection strategies.
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Kiessling Lab. N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Org. Lett.2003 , 5, 23, 4393–4395. [Link]
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Lebraud, H., & Fletcher, S. P. (2016). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). J. Org. Chem., 81(15), 6445–6454. [Link]
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Groso, E. J., & Schindler, C. S. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis, 51(05), 1100-1114. [Link]
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Snapper, M. L., & Hoveyda, A. H. (2007). One-Pot Ring-Closing Metathesis-Alkene Cross Metathesis Reactions of Sulfamide-Linked Enynes. J. Org. Chem., 72(17), 6437–6445. [Link]
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Alonso, D. A., Nájera, C., & Varea, T. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. J. Org. Chem., 70(15), 6031–6035. [Link]
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Tsuji–Trost reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. Comptes Rendus Chimie, 21(10), 936-944. [Link] -
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Bon, C., Arimondo, P. B., & Halby, L. (2021). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. ChemistryOpen, 10(12), 1166-1169. [Link]
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Bon, C., Arimondo, P. B., & Halby, L. (2021). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. ChemistryOpen, 10(12), 1166-1169. [Link]
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Pan, X., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chem. Rev., 119(14), 8583-8637. [Link]
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Morales-Serna, J. A., et al. (2018). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Adv., 8, 30372-30379. [Link]
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Diness, F., Bjerrum, N. J., & Begtrup, M. (2014). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein J. Org. Chem., 10, 1433-1439. [Link]
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Wang, Y., et al. (2023). Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chem. Sci., 14, 1073-1079. [Link]
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Ring Closing Metathesis (RCM). Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Reddy, L. M., & Kumar, M. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem., 9, 1578-1588. [Link]
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Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Lett., 56(34), 4974-4977. [Link]
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Szafran, M., & Szymański, W. (2009). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Synthesis, 2009(18), 3125-3128. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of n-Allylbenzenesulfonamide for Laboratory Professionals
This document provides a detailed protocol for the safe and compliant disposal of n-Allylbenzenesulfonamide (CAS 50487-70-2). As a benzenesulfonamide derivative utilized in organic synthesis and medicinal chemistry research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1] This guide is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that aligns with federal regulations and laboratory best practices.
Hazard Assessment and Characterization
The benzenesulfonamide structure is common in pharmaceuticals and other bioactive molecules. Related compounds, such as N-butylbenzenesulfonamide and N-methylbenzenesulfonamide, exhibit known hazards that must be considered. N-butylbenzenesulfonamide may cause organ damage through prolonged exposure and is harmful to aquatic life.[2] N-methylbenzenesulfonamide is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3] The allyl group introduces its own set of chemical reactivities that must be respected during handling and disposal.[4]
Based on this analysis, this compound should be handled as a hazardous substance.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Category | Associated Risk | Precautionary Guidance |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing. Wash contaminated clothing before reuse.[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[3] | Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[5] |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[2] | Avoid release to the environment. This prohibition is a primary driver for proper chemical waste disposal.[2] |
Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[6][9][10] All procedures described here should be incorporated into your institution's CHP.
-
EPA's RCRA: This establishes the "cradle-to-grave" framework for hazardous waste management.[8] As the generator of the waste, you are responsible for its safe management from creation to final disposal by a licensed facility.[11]
Under RCRA, this compound waste must be classified as hazardous, collected in designated containers, and managed through your institution's Environmental Health and Safety (EHS) office.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate this compound waste, ensure the proper PPE is worn to minimize exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes of liquids or contact with solid particulates.[5] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents skin contact and irritation. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[5] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[5] |
All handling of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can create dangerous reactions and significantly increase disposal costs.[12]
Step 1: Identify the Waste Stream
Categorize all waste containing this compound into one of the following streams:
-
Unused/Expired Solid Compound: The pure chemical in its original container or as residue in a weighing vessel.
-
Contaminated Solid Waste: Consumables such as gloves, pipette tips, weigh paper, and paper towels that are contaminated with the compound. This waste must not contain any free-flowing liquids.
-
Non-Halogenated Liquid Waste: Solutions of this compound dissolved in solvents like acetone, methanol, or ethyl acetate. Also includes rinsate from cleaning contaminated glassware.
Step 2: Select the Correct Waste Container
-
Solid Waste: Use a designated hazardous waste pail lined with a clear plastic bag.[13] The pail must have a secure lid that remains closed except when adding waste.
-
Liquid Waste: Use a chemically compatible, sealable container (e.g., a 4L glass bottle or a high-density polyethylene carboy) designated for non-halogenated organic waste.[12][13]
Step 3: Segregate and Collect
The following workflow diagram illustrates the decision process for proper segregation.
Caption: Waste segregation decision workflow for this compound.
Step 4: Label the Container Correctly
As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
List all other constituents and their approximate percentages (e.g., Methanol ~90%, this compound ~10%).
-
The date accumulation started.
-
The Principal Investigator's name and lab location.
Step 5: Store in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste containers in your laboratory's designated SAA.[14] This area must be at or near the point of generation and under the control of the laboratory personnel. Keep containers sealed when not actively adding waste.
Prohibited Disposal Methods: A Critical Warning
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT Pour Down the Drain: As a compound potentially harmful to aquatic life, drain disposal is a violation of EPA regulations and can disrupt wastewater treatment processes.[2][15]
-
DO NOT Dispose in Regular Trash: All contaminated solid waste must be collected as hazardous chemical waste.[16]
-
DO NOT Attempt In-Lab Neutralization: Without a validated and peer-reviewed deactivation protocol, attempting to neutralize or chemically treat this compound waste in the lab is unsafe and may constitute illegal hazardous waste treatment.[17][18] The recommended and safest disposal method is incineration by a licensed facility, managed by your EHS department.[19]
Final Disposal Logistics and Spill Management
The final step is the transfer of custody to your institution's trained professionals.
Disposal Workflow
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A Strategic Guide to the Safe Handling and Disposal of n-Allylbenzenesulfonamide
For laboratory professionals engaged in innovative research and drug development, the safe handling of specialized chemical reagents is paramount. This guide provides a detailed operational plan for managing n-Allylbenzenesulfonamide, ensuring both personal safety and experimental integrity. By moving beyond mere compliance and embedding a deep understanding of the "why" behind each safety protocol, we aim to foster a culture of proactive risk management.
Understanding the Hazard Profile of this compound
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.[2][3][4]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation of dust or aerosols may lead to adverse health effects.[2][4][5]
-
Organ Damage: Prolonged or repeated exposure to some sulfonamides has been shown to cause organ damage.[1]
Given these potential risks, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and stringent operational protocols is essential.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[1][5] A certified chemical fume hood is strongly recommended, especially when working with the solid compound or preparing solutions, to control the generation of dust or aerosols.[5]
-
Emergency Equipment: An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5] Regular testing of this equipment is crucial to ensure its functionality in an emergency.
Personal Protective Equipment (PPE): A Barrier Against Exposure
The selection and proper use of PPE are critical for preventing direct contact with this compound.[6][7] The following table outlines the minimum PPE requirements.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in situations with a high risk of splashing.[5][8] | Protects against splashes, dust, and aerosols that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a disposable, low-permeability lab coat with a solid front and tight-fitting cuffs.[5][7][9] Consider double-gloving for extended procedures.[7][8] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if there is a risk of exceeding exposure limits.[4][5] | Protects against the inhalation of harmful dust or aerosols. |
Donning and Doffing PPE Workflow
Caption: Sequential process for correctly donning and doffing PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of your research.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood and emergency equipment are operational.
-
-
Handling:
-
Wear the appropriate PPE as outlined above.
-
Handle the compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate the work surface.
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is crucial for environmental protection and laboratory safety.[10][11]
Waste Segregation and Collection
| Waste Type | Collection Procedure |
| Solid Waste | Collect unused this compound and contaminated solid materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[12] |
| Liquid Waste | Collect solutions containing this compound and solvent rinses in a separate, sealed, and chemically compatible hazardous liquid waste container.[12] Do not mix with incompatible waste streams.[11] |
| Empty Containers | Triple rinse the empty container with a suitable solvent.[10][11] Collect the first rinse as hazardous liquid waste.[11] After rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines.[10] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Crucial Disposal Don'ts:
-
NEVER dispose of this compound down the drain.[12]
-
NEVER dispose of contaminated materials in the regular trash.[11]
-
NEVER allow hazardous waste to evaporate in the fume hood as a means of disposal.[10]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
